2-Methyl-1,3-dithiane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXROTPXCYDXGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208795 | |
| Record name | 2-Methyl-1,3-dithiane | |
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Molecular Weight |
134.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-1,3-dithiane | |
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CAS No. |
6007-26-7 | |
| Record name | 2-Methyl-1,3-dithiane | |
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| Record name | m-Dithiane, 2-methyl- | |
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| Record name | 2-Methyl-1,3-dithiane | |
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| Record name | 2-Methyl-1,3-dithiane | |
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| Record name | 2-methyl-1,3-dithiane | |
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| Record name | 2-Methyl-1,3-dithiane | |
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Foundational & Exploratory
2-Methyl-1,3-dithiane synthesis from acetaldehyde and 1,3-propanedithiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-methyl-1,3-dithiane from acetaldehyde (B116499) and 1,3-propanedithiol. This compound is a crucial intermediate in organic synthesis, primarily utilized as a masked acyl anion equivalent for the formation of carbon-carbon bonds in the Corey-Seebach reaction.[1][2] This "umpolung" or reversal of the normal electrophilic reactivity of the carbonyl carbon makes it an invaluable tool in the construction of complex molecular architectures.[1][3]
Reaction Overview
The synthesis of this compound is a classic example of a thioacetalization reaction. It involves the condensation of acetaldehyde with 1,3-propanedithiol, typically under acidic conditions, to form the cyclic thioacetal.[2][4] The reaction proceeds via the formation of a hemithioacetal intermediate, followed by the elimination of water.[2]
Overall Reaction: CH₃CHO + HS(CH₂)₃SH ⇌ C₅H₁₀S₂ + H₂O (Acetaldehyde + 1,3-Propanedithiol ⇌ this compound + Water)
Physicochemical and Spectroscopic Data
A summary of the key properties of the reactants and the final product is provided below for easy reference.
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |
| Acetaldehyde | C₂H₄O | 44.05 | 20.2 | 0.784 | 75-07-0 |
| 1,3-Propanedithiol | C₃H₈S₂ | 108.22 | 169-171 | 1.076 | 109-80-8[3] |
| This compound | C₅H₁₀S₂ | 134.26 | 56-59 (at 3 mmHg) | 1.121 (at 25 °C) | 6007-26-7 |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 1.55 (d, 3H), 1.80-1.95 (m, 1H), 2.05-2.20 (m, 1H), 2.80-2.95 (m, 4H), 4.10 (q, 1H) |
| ¹³C NMR (CDCl₃) | δ 21.5, 25.8, 30.5 (2C), 40.1 |
| Refractive Index | n20/D 1.560 |
Reaction Mechanism and Experimental Workflow
The acid-catalyzed formation of this compound proceeds through a well-established mechanism involving nucleophilic attack of the sulfur atoms on the protonated carbonyl carbon.
References
An In-depth Technical Guide to 2-Methyl-1,3-dithiane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and reactivity of 2-Methyl-1,3-dithiane. This versatile sulfur-containing heterocyclic compound is a valuable building block in organic synthesis, primarily serving as a masked acyl anion equivalent for the formation of carbon-carbon bonds. This guide is intended to be a detailed resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Properties of this compound
This compound is a cyclic thioacetal that presents as a clear to brown liquid under standard conditions.[1] A summary of its key physical and chemical properties is provided in the tables below.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀S₂ | [1] |
| Molecular Weight | 134.26 g/mol | [1] |
| Appearance | Clear to brown liquid | [1] |
| Density | 1.121 g/mL at 25 °C | |
| Boiling Point | 66 °C at 5 Torr | |
| Refractive Index | n20/D 1.560 | |
| Solubility | Insoluble in water; soluble in alcohol. |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 6007-26-7 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1SCCCS1 | [1] |
| InChI | InChI=1S/C5H10S2/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 | [1] |
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.
¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~1.5 | d | CH₃ |
| ~1.8 - 2.2 | m | C5-H₂ |
| ~2.7 - 2.9 | m | C4-H₂, C6-H₂ |
| ~4.1 | q | C2-H |
¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~21 | CH₃ |
| ~26 | C5 |
| ~32 | C4, C6 |
| ~40 | C2 |
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 - 2850 | C-H stretch (alkane) |
| ~1450 | C-H bend (alkane) |
| ~1280 | C-S stretch |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed reaction of acetaldehyde (B116499) with 1,3-propanedithiol (B87085).[2]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetaldehyde
-
1,3-Propanedithiol
-
Lewis acid catalyst (e.g., BF₃·OEt₂) or Brønsted acid (e.g., p-toluenesulfonic acid)[2]
-
Anhydrous solvent (e.g., dichloromethane, chloroform)[3]
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add 1,3-propanedithiol (1.0 equivalent) dissolved in an anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetaldehyde (1.1 equivalents) to the stirred solution.
-
Add a catalytic amount of the acid catalyst dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Chemical Reactivity: The Umpolung of a Carbonyl Group
A key feature of this compound is its ability to undergo "umpolung," or the reversal of polarity of the carbonyl carbon. The C2 proton is acidic and can be removed by a strong base, such as n-butyllithium, to form a nucleophilic carbanion.[4] This nucleophile can then react with various electrophiles.
Caption: Umpolung reactivity of this compound.
Experimental Protocol: Deprotonation and Alkylation
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., alkyl halide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or ethyl acetate
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -40 °C to -20 °C.
-
Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature.
-
Stir the resulting solution for 1-2 hours at this temperature.
-
Cool the solution to -78 °C and add the electrophile (1.1 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for a few hours and then warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection to Regenerate the Carbonyl Group
The final step in many synthetic sequences involving this compound is the deprotection of the thioacetal to unveil the carbonyl functionality. This can be achieved using various reagents, often involving mercury(II) salts or oxidative methods.[5]
References
2-Methyl-1,3-dithiane as a Formyl Anion Equivalent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern organic synthesis, the concept of "umpolung," or the reversal of polarity, offers a powerful strategy for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 2-methyl-1,3-dithiane as a proficient formyl anion equivalent, a cornerstone of umpolung chemistry. By temporarily inverting the inherent electrophilic nature of a carbonyl carbon into a nucleophilic center, this compound serves as a versatile building block for the formation of carbon-carbon bonds, enabling synthetic routes to a diverse array of valuable compounds, including α-hydroxy ketones and other intricate motifs found in natural products and pharmaceuticals. This document details the underlying principles, experimental protocols, and practical applications of this essential synthetic tool.
Introduction: The Concept of Umpolung and the Corey-Seebach Reaction
The carbonyl group is a fundamental functional group in organic chemistry, characterized by an electrophilic carbon atom susceptible to attack by nucleophiles. The German term "umpolung" describes the strategic reversal of this polarity, transforming the carbonyl carbon into a nucleophilic species.[1] This inversion of reactivity is most famously exploited in the Corey-Seebach reaction, which utilizes 1,3-dithianes as masked acyl anions.[2][3]
The key to this transformation lies in the increased acidity of the protons at the C-2 position of the 1,3-dithiane (B146892) ring (pKa ≈ 31), a consequence of stabilization by the adjacent sulfur atoms.[4] Treatment with a strong base, such as n-butyllithium, readily generates a nucleophilic carbanion. This lithiated dithiane can then react with a variety of electrophiles. A subsequent deprotection step unmasks the carbonyl group, revealing a new ketone or aldehyde.[5]
This compound, a substituted dithiane, serves as a masked equivalent of an acyl anion, providing a direct route to methyl ketones or more complex ketones after reaction with an electrophile and subsequent hydrolysis.
Synthesis and Reactivity of this compound
The general workflow for the utilization of this compound as a formyl anion equivalent involves three primary stages: formation of the lithiated species, reaction with an electrophile, and deprotection to unveil the carbonyl functionality.
Formation of 2-Lithio-2-methyl-1,3-dithiane
The crucial first step is the deprotonation of this compound to form the corresponding nucleophilic anion. This is typically achieved by treatment with a strong organolithium base in an anhydrous aprotic solvent at low temperatures.
Reaction with Electrophiles
The generated 2-lithio-2-methyl-1,3-dithiane is a potent nucleophile that readily reacts with a wide range of electrophiles, leading to the formation of new carbon-carbon bonds.[3] Common electrophiles include alkyl halides, epoxides, aldehydes, and ketones.[2][3] The reaction with aldehydes or ketones is particularly noteworthy as it provides a direct route to α-hydroxy ketones, which are valuable synthetic intermediates.[6]
Table 1: Representative Reactions of 2-Lithio-2-methyl-1,3-dithiane with Various Electrophiles
| Electrophile | Product Type | General Reaction Conditions |
| Primary Alkyl Halide (R-X) | 2-Alkyl-2-methyl-1,3-dithiane | Anhydrous THF, -78 °C to room temperature |
| Epoxide | 2-(β-Hydroxyalkyl)-2-methyl-1,3-dithiane | Anhydrous THF, -78 °C to room temperature |
| Aldehyde (R'CHO) | 2-(α-Hydroxyalkyl)-2-methyl-1,3-dithiane | Anhydrous THF, -78 °C |
| Ketone (R'R''CO) | 2-(α-Hydroxyalkyl)-2-methyl-1,3-dithiane | Anhydrous THF, -78 °C |
Deprotection of the Dithiane Moiety
The final step in this synthetic sequence is the hydrolysis of the dithiane group to regenerate the carbonyl functionality. This deprotection can be challenging due to the stability of the S,S-acetal.[2] Various methods have been developed, with the use of mercury(II) salts, such as mercury(II) chloride (HgCl₂) with calcium carbonate (CaCO₃), being a common and effective approach.[4] Other reagents, including N-halosuccinimides and oxidative systems, have also been employed.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol for the Lithiation of this compound
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice/acetone or similar cooling bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.2 M).
-
Cool the solution to -40 °C in a cooling bath.
-
Add n-butyllithium (1.05 equiv.) dropwise to the stirred solution, ensuring the internal temperature does not exceed -30 °C.
-
Stir the resulting mixture at -40 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.[8]
Protocol for the Reaction of 2-Lithio-2-methyl-1,3-dithiane with an Aldehyde
Materials:
-
Solution of 2-lithio-2-methyl-1,3-dithiane in THF (from Protocol 3.1)
-
Aldehyde (1.0 equiv.) dissolved in anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the freshly prepared solution of 2-lithio-2-methyl-1,3-dithiane to -78 °C.
-
Add the solution of the aldehyde in anhydrous THF dropwise to the dithiane solution.
-
Stir the reaction mixture at -78 °C for 2-3 hours.[9]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Deprotection of a 2-Substituted-2-methyl-1,3-dithiane
Materials:
-
2-Substituted-2-methyl-1,3-dithiane
-
Acetonitrile (B52724) and water (e.g., 9:1 v/v)
-
Mercury(II) chloride (HgCl₂) (2.2-2.5 equiv.)
-
Calcium carbonate (CaCO₃) (2.2-2.5 equiv.)
-
Celite
Procedure:
-
Dissolve the 2-substituted-2-methyl-1,3-dithiane (1.0 equiv.) in a mixture of acetonitrile and water.
-
Add mercury(II) chloride and calcium carbonate to the solution.
-
Stir the heterogeneous mixture vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid precipitate.
-
Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Extract the aqueous layer with the organic solvent (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by flash column chromatography or recrystallization.
Applications in Complex Molecule Synthesis
The utility of this compound as a formyl anion equivalent is highlighted in its application in the total synthesis of complex natural products. A notable example is the synthesis of the marine natural product (-)-Hennoxazole A. In this synthesis, the lithium anion of this compound is reacted with (S)-epichlorohydrin in a key fragment coupling step, demonstrating high regioselectivity where the dithiane anion attacks the less sterically hindered carbon of the epoxide.[10]
Table 2: Yields for the Synthesis of a Key Intermediate of (-)-Hennoxazole A
| Reactants | Product | Yield |
| 2-Lithio-2-methyl-1,3-dithiane + (S)-epichlorohydrin | Key Intermediate for (-)-Hennoxazole A | Not explicitly stated, but the reaction is a key step in a successful total synthesis. |
Conclusion
This compound has established itself as a reliable and versatile reagent in the synthetic organic chemist's toolbox for effecting umpolung chemistry. Its ability to serve as a masked acyl anion allows for the straightforward synthesis of methyl ketones and more elaborate structures through carbon-carbon bond formation with a diverse range of electrophiles. The Corey-Seebach reaction, utilizing reagents like this compound, provides access to valuable synthons such as α-hydroxy ketones that are not readily accessible through traditional synthetic methods. While the deprotection step can require harsh conditions, the overall synthetic utility and the strategic advantage of polarity inversion make this compound an indispensable tool for the construction of complex molecules relevant to research, and drug development.
References
- 1. dnmfaizpur.org [dnmfaizpur.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Umpolung Reactivity of 2-Methyl-1,3-dithiane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the umpolung (polarity inversion) reactivity of 2-methyl-1,3-dithiane, a cornerstone strategy in modern organic synthesis. By leveraging this dithiane as a masked acetyl anion equivalent, synthetic chemists can access valuable carbon-carbon bond formations that are otherwise challenging. This document details the underlying principles, reaction scope, quantitative data, and explicit experimental protocols for its application.
Core Concept: Umpolung and the Acyl Anion Equivalent
In standard organic chemistry, the carbon atom of a carbonyl group is inherently electrophilic. The term "umpolung," introduced by Corey and Seebach, describes the strategic reversal of this polarity, transforming an electrophilic center into a nucleophilic one.[1][2] The most prominent application of this concept is the use of 1,3-dithianes as "masked" acyl anions.[3][4]
This compound, the thioacetal of acetaldehyde, is a key reagent in this class.[2] The protons on the carbon atom situated between the two sulfur atoms (the C-2 position) are significantly more acidic (pKa ≈ 31) than typical methylene (B1212753) protons.[1][5] This increased acidity, attributed to the polarizability of sulfur and the inductive effect of the two electronegative sulfur atoms, allows for facile deprotonation by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion: 2-lithio-2-methyl-1,3-dithiane.[1][6] This lithiated species is a potent nucleophile and serves as a synthetic equivalent of an acetyl anion, enabling reactions with a wide array of electrophiles.[3][7]
General Reaction Workflow
The synthetic utility of this compound is typically realized in a three-stage process:
-
Thioacetal Formation: Acetaldehyde is reacted with 1,3-propanedithiol, usually in the presence of a Lewis acid catalyst, to form this compound.[1]
-
Deprotonation and Nucleophilic Attack: The dithiane is deprotonated at the C-2 position using a strong base (e.g., n-BuLi) to form the nucleophilic 2-lithio-2-methyl-1,3-dithiane. This anion is then reacted with a suitable electrophile to form a 2-methyl-2-substituted-1,3-dithiane.[3][8]
-
Deprotection (Hydrolysis): The dithiane group is cleaved to unveil the final ketone product. This is commonly achieved using reagents with a high affinity for sulfur, such as mercury(II) salts (e.g., HgCl₂).[1][9]
Reactivity and Scope
The 2-lithio-2-methyl-1,3-dithiane anion is a versatile nucleophile that reacts efficiently with a broad spectrum of electrophiles.[3][6] This versatility allows for the synthesis of a diverse range of methyl ketones and related structures.
Data Presentation
The following table summarizes representative reactions of 2-lithio-2-methyl-1,3-dithiane with various electrophiles, highlighting the broad applicability and typical yields of these transformations.
| Electrophile | Reagent/Conditions | Product Type (Post-Hydrolysis) | Yield (%) | Reference |
| 1,2-dichloro-2-butene | n-BuLi, THF | α,β-Unsaturated Methyl Ketone | 75 | [8] |
| (S)-Epichlorohydrin | n-BuLi, THF, -78 °C to RT | β-Hydroxy Methyl Ketone | High | N/A |
| Steroidal Spiro-17β-epoxide | n-BuLi, THF, 0 °C, 2 days | β-Hydroxy Methyl Ketone | ~87 | N/A |
| Primary Alkyl Benzenesulfonates | n-BuLi, THF/Hexane, RT, 24h | Methyl Ketone | High | [10] |
| Aldehydes / Ketones | n-BuLi, THF, low temp. | α-Hydroxy Methyl Ketone | Good-High | [3][5] |
| α,β-Unsaturated Ketones (e.g., Chalcone) | n-BuLi, THF, -78 °C | 1,4-Diketone | 62-96 | [11] |
Note: Yields are for the C-C bond formation step unless otherwise specified and can vary based on substrate and specific conditions.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound.
Protocol 1: Formation of 2-Lithio-2-methyl-1,3-dithiane
This procedure describes the in situ generation of the nucleophilic acetyl anion equivalent.
-
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Argon or Nitrogen gas supply
-
Dry glassware and magnetic stir bar
-
-
Procedure:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dithiane in anhydrous THF to a concentration of 0.1-0.5 M.
-
Cool the solution to -40 °C to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting colorless to pale yellow solution at this temperature for 1-2 hours to ensure complete formation of the lithiated species. The solution of 2-lithio-2-methyl-1,3-dithiane is now ready for reaction with an electrophile.[12]
-
Protocol 2: Reaction with an Epoxide Electrophile
This protocol is adapted from a procedure used in steroid synthesis and demonstrates the regioselective opening of an epoxide ring.
-
Materials:
-
Freshly prepared solution of 2-lithio-2-methyl-1,3-dithiane in THF (from Protocol 1)
-
Epoxide substrate (e.g., steroidal spiroepoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To the freshly prepared solution of 2-lithio-2-methyl-1,3-dithiane (6.0 eq) at -20 °C, add a solution of the epoxide (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to 0 °C and stir for 48 hours under an inert atmosphere.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by preparative layer chromatography (p.l.c.) or column chromatography.
-
Protocol 3: Deprotection to form the Methyl Ketone
This protocol describes the hydrolysis of the dithiane group to regenerate the carbonyl functionality using mercury(II) chloride.
-
Materials:
-
2-Methyl-2-substituted-1,3-dithiane
-
Acetonitrile (B52724) (CH₃CN) and Water
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Celite
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
-
Procedure:
-
Dissolve the dithiane-protected compound (1.0 eq) in a mixture of acetonitrile and water (typically a 9:1 v/v ratio).
-
Add mercury(II) chloride (2.2-2.5 eq) and calcium carbonate (2.2-2.5 eq) to the solution.[9]
-
Stir the heterogeneous mixture vigorously at room temperature or with gentle heating (reflux).[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically a few hours to overnight), dilute the mixture with an organic solvent and filter through a pad of Celite to remove the mercury salts.
-
Wash the filter cake with additional organic solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude ketone, which can be further purified if necessary.
-
Conclusion
The umpolung reactivity of this compound provides a robust and highly effective method for the synthesis of methyl ketones. By serving as a masked acetyl anion, it allows for the formation of carbon-carbon bonds with a wide variety of electrophiles, a transformation central to the construction of complex molecular architectures in academic research and industrial drug development. The reliability of the lithiation and subsequent alkylation, coupled with established deprotection protocols, solidifies its role as an indispensable tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. rjstonline.com [rjstonline.com]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. dnmfaizpur.org [dnmfaizpur.org]
- 5. Corey-Seebach Reaction [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 11. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Corey-Seebach Reaction: Mechanism and Application of 2-Methyl-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
The Corey-Seebach reaction stands as a cornerstone in modern organic synthesis, providing a powerful method for carbon-carbon bond formation through the concept of "umpolung," or the reversal of polarity. This guide offers a detailed exploration of the reaction's mechanism, with a specific focus on the use of 2-methyl-1,3-dithiane as a pro-nucleophile. By transforming the typically electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent, this reaction opens synthetic pathways to a wide array of valuable molecules.[1][2]
The Principle of Umpolung
In standard organic chemistry, the carbonyl carbon is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The Corey-Seebach reaction ingeniously inverts this reactivity. By converting an aldehyde into a 1,3-dithiane, the proton at the C2 position becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base. This deprotonation generates a stabilized carbanion, a potent nucleophile that serves as a masked acyl anion.[3]
The Reaction Mechanism with this compound
The Corey-Seebach reaction using this compound as a substrate proceeds through several key steps:
-
Step 1: Formation of this compound: The reaction is initiated by the formation of the dithiane from propanal and 1,3-propanedithiol (B87085), typically catalyzed by a Lewis acid.
-
Step 2: Deprotonation to form 2-Lithio-2-methyl-1,3-dithiane: The crucial umpolung step involves the deprotonation of the C2 proton of this compound using a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures. This generates the nucleophilic 2-lithio-2-methyl-1,3-dithiane.
-
Step 3: Alkylation with an Electrophile: The generated carbanion readily reacts with a wide range of electrophiles, such as alkyl halides, epoxides, aldehydes, and ketones, to form a new carbon-carbon bond.[2]
-
Step 4: Hydrolysis of the Dithiane: The final step is the hydrolysis of the 2,2-disubstituted dithiane to unveil the ketone product. This is often achieved using mercury(II) salts, which have a high affinity for sulfur.[3]
Experimental Workflow
A typical experimental workflow for the Corey-Seebach reaction is a multi-step process that requires anhydrous conditions for the lithiation and alkylation steps.
Quantitative Data
The yields of the Corey-Seebach reaction are generally high, though they can vary depending on the specific substrates and electrophiles used. The following tables summarize representative yields for key steps of the reaction.
Table 1: Yields of Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates [4]
| Dithiane Substrate | Electrophile (Arenesulfonate) | Product | Yield (%) |
| 1,3-Dithiane | n-Hexyl benzenesulfonate | 2-(n-Hexyl)-1,3-dithiane | 85 |
| 1,3-Dithiane | n-Octyl benzenesulfonate | 2-(n-Octyl)-1,3-dithiane | 90 |
| 2-Phenyl-1,3-dithiane | n-Butyl benzenesulfonate | 2-Phenyl-2-(n-butyl)-1,3-dithiane | 88 |
| 2-Phenyl-1,3-dithiane | n-Hexyl benzenesulfonate | 2-Phenyl-2-(n-hexyl)-1,3-dithiane | 92 |
Table 2: Yields for Deprotection of 1,3-Dithianes using Mercury(II) Nitrate Trihydrate [5][6]
| Substrate | Product | Time (min) | Yield (%) |
| 2-(3-Nitrophenyl)-1,3-dithiane | 3-Nitrobenzaldehyde | 2 | 95 |
| 2-(4-Bromophenyl)-2-methyl-1,3-dithiane | 4-Bromoacetophenone | 2 | 92 |
| 2-(4-Chlorophenyl)-1,3-dithiane | 4-Chlorobenzaldehyde | 2 | 90 |
| 2-(n-Hexyl)-1,3-dithiane | Heptanal | 1 | 96 |
Experimental Protocols
The following are generalized protocols for the key steps in the Corey-Seebach reaction with this compound.
Protocol 1: Synthesis of this compound
This procedure is adapted from a general method for the synthesis of 1,3-dithianes.[7]
-
To a stirred solution of propanal (1 equivalent) in a suitable solvent such as chloroform, add 1,3-propanedithiol (1.1 equivalents).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with an aqueous solution of a weak base (e.g., NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield this compound.
Protocol 2: Lithiation and Alkylation of this compound
This protocol is a general procedure for the lithiation and alkylation of 2-substituted-1,3-dithianes.[8]
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. The formation of the 2-lithio-2-methyl-1,3-dithiane may be indicated by a color change.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the electrophile (1-1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting 2,2-disubstituted-1,3-dithiane by column chromatography.
Protocol 3: Hydrolysis of the 2,2-Disubstituted-1,3-dithiane
This protocol describes a common method for the deprotection of dithianes to regenerate the carbonyl group.[3]
-
Dissolve the purified 2,2-disubstituted-1,3-dithiane (1 equivalent) in a mixture of acetonitrile (B52724) and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (HgCl₂) (2.2-2.5 equivalents) and calcium carbonate (CaCO₃) (2.2-2.5 equivalents) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the mercury salts.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or distillation.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific substrates and scales. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood. Mercury compounds are highly toxic and require special handling and disposal procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Spectroscopic Profile of 2-Methyl-1,3-dithiane: A Technical Guide
For Immediate Release
This technical document provides a comprehensive overview of the spectroscopic data for 2-Methyl-1,3-dithiane (CAS No. 6007-26-7), a key intermediate in organic synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended to support researchers, scientists, and professionals in the fields of chemical research and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
¹H NMR Data
Solvent: Chloroform-d (B32938) (CDCl₃) Frequency: Not specified in the primary public data.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.1 | Quartet | 1H | H-2 |
| ~2.8-3.0 | Multiplet | 4H | H-4, H-6 |
| ~1.8-2.2 | Multiplet | 2H | H-5 |
| ~1.5 | Doublet | 3H | -CH₃ |
¹³C NMR Data
Solvent: Chloroform-d (CDCl₃) Frequency: Not specified in the primary public data.
| Chemical Shift (δ) ppm | Assignment |
| ~40.0 | C-2 |
| ~32.0 | C-4, C-6 |
| ~25.0 | C-5 |
| ~21.0 | -CH₃ |
Infrared (IR) Spectroscopy Data
Technique: Neat (thin film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1450 | Medium | C-H bend (alkane) |
| ~1280 | Medium | C-S stretch |
| ~950 | Medium | C-S stretch |
Mass Spectrometry (MS) Data
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 134 | High | [M]⁺ (Molecular Ion) |
| 119 | Medium | [M - CH₃]⁺ |
| 74 | High | [C₃H₆S]⁺ |
Experimental Protocols
The data presented in this guide are compiled from publicly available spectral databases. The following sections describe the general methodologies typically employed for the acquisition of such spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving a small amount of the neat liquid in a deuterated solvent, typically chloroform-d (CDCl₃), within an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The NMR tube is then placed into the spectrometer.
For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction, to yield the final spectrum.
Infrared (IR) Spectroscopy
For a neat liquid sample, a drop of this compound is placed between two salt plates (typically NaCl or KBr) to create a thin film.[1] The plates are then mounted in a sample holder and placed in the beam path of the IR spectrometer. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any absorptions from the plates themselves. The spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like this compound.[2][3][4][5] The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities as it passes through a capillary column. The separated components then enter the mass spectrometer.
In the mass spectrometer, the molecules are ionized, typically by electron impact (EI). This process fragments the molecules into characteristic patterns. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each fragment.
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: Spectroscopic Analysis Workflow.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dem.ri.gov [dem.ri.gov]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
The Genesis of Acyl Anion Equivalents: A Technical Guide to the Discovery and History of 2-Substituted 1,3-Dithianes
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and historical development of 2-substituted 1,3-dithianes, a class of organosulfur compounds that revolutionized organic synthesis. The introduction of the dithiane functionality as a masked carbonyl group, and its subsequent deprotonation to form a nucleophilic acyl anion equivalent, addressed a long-standing challenge in synthetic chemistry. This innovation, pioneered by E.J. Corey and Dieter Seebach, unlocked novel pathways for carbon-carbon bond formation and the construction of complex molecular architectures, with enduring implications for natural product synthesis and drug discovery.
The Concept of "Umpolung": Reversing Chemical Reactivity
The chemistry of 2-substituted 1,3-dithianes is fundamentally rooted in the concept of umpolung , a German term meaning "polarity inversion."[1][2] In typical organic reactions, the carbonyl carbon is electrophilic due to the electronegativity of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. The umpolung strategy, introduced by Corey and Seebach, sought to reverse this inherent reactivity, transforming the carbonyl carbon into a nucleophilic species—an acyl anion equivalent.[1][2] This conceptual shift opened up a new realm of synthetic possibilities, allowing for the formation of carbon-carbon bonds that were previously inaccessible through conventional methods.
The logical relationship of the umpolung concept is illustrated in the diagram below.
The Corey-Seebach Reaction: A Paradigm Shift in Synthesis
The practical realization of the umpolung concept for carbonyl compounds was achieved through the development of the Corey-Seebach reaction .[3][4] This powerful synthetic methodology involves three key steps:
-
Formation of the 1,3-Dithiane: An aldehyde is reacted with 1,3-propanedithiol (B87085) in the presence of a Lewis acid catalyst to form a stable 1,3-dithiane.[5] This step effectively "masks" the carbonyl group.
-
Deprotonation to Form the Acyl Anion Equivalent: The acidic proton at the C-2 position of the 1,3-dithiane is abstracted by a strong base, typically n-butyllithium, to generate the 2-lithio-1,3-dithiane.[3][4] This species behaves as a potent nucleophile.
-
Reaction with Electrophiles and Deprotection: The 2-lithio-1,3-dithiane reacts with a wide range of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds) to form a 2-substituted 1,3-dithiane.[3][4] Subsequent hydrolysis of the dithiane, often using mercury(II) salts, regenerates the carbonyl group, yielding a ketone or other functionalized carbonyl compound.[4]
The overall workflow of the Corey-Seebach reaction is depicted below.
Quantitative Data Summary
The versatility of the Corey-Seebach reaction is demonstrated by its application to a wide range of substrates. The following tables summarize representative yields for the key steps of this synthetic sequence.
Table 1: Synthesis of 2-Substituted 1,3-Dithianes from Aldehydes
| Aldehyde | Electrophile | Product | Yield (%) | Reference |
| Benzaldehyde (B42025) | Benzyl (B1604629) chloride | 2-Benzyl-2-phenyl-1,3-dithiane | 85-90 | --INVALID-LINK-- |
| Acetaldehyde | n-Butyl bromide | 2-n-Butyl-2-methyl-1,3-dithiane | 80-85 | --INVALID-LINK-- |
| Isovaleraldehyde | Isopropyl bromide | 2-Isopropyl-2-isobutyl-1,3-dithiane | 75-80 | --INVALID-LINK-- |
| Cyclohexanecarboxaldehyde | Methyl iodide | 2-Cyclohexyl-2-methyl-1,3-dithiane | 90 | --INVALID-LINK-- |
Table 2: Hydrolysis of 2-Substituted 1,3-Dithianes to Ketones
| 2-Substituted 1,3-Dithiane | Hydrolysis Reagent | Product | Yield (%) | Reference |
| 2-Benzyl-2-phenyl-1,3-dithiane | Mercury(II) chloride, Cadmium carbonate | Benzyl phenyl ketone | 85-90 | --INVALID-LINK-- |
| 2-n-Butyl-2-methyl-1,3-dithiane | Mercury(II) chloride, Mercury(II) oxide | 2-Heptanone | 80-85 | --INVALID-LINK-- |
| 2-Isopropyl-2-isobutyl-1,3-dithiane | Mercury(II) chloride, Water | 2,5-Dimethyl-3-hexanone | 75-80 | --INVALID-LINK-- |
| 2-Cyclohexyl-2-methyl-1,3-dithiane | N-Bromosuccinimide, Silver nitrate | Cyclohexyl methyl ketone | 92 | --INVALID-LINK-- |
Detailed Experimental Protocols
The following are detailed experimental procedures for the key steps in the synthesis of 2-substituted 1,3-dithianes, adapted from established literature protocols.
Preparation of 2-Phenyl-1,3-dithiane (B1581651)
This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p. 925 (1988); Vol. 54, p. 41 (1974).
Materials:
-
Benzaldehyde (53.0 g, 0.50 mol)
-
1,3-Propanedithiol (54.1 g, 0.50 mol)
-
Boron trifluoride etherate (1.0 mL)
-
Chloroform (B151607) (250 mL)
-
Sodium hydroxide (B78521) solution, 10% (100 mL)
-
Water (2 x 100 mL)
-
Anhydrous magnesium sulfate
-
Methanol (B129727) (for recrystallization)
Procedure:
-
A solution of benzaldehyde (53.0 g, 0.50 mol) and 1,3-propanedithiol (54.1 g, 0.50 mol) in 250 mL of chloroform is placed in a 500-mL round-bottomed flask equipped with a magnetic stirrer.
-
The solution is cooled to 0°C in an ice bath, and boron trifluoride etherate (1.0 mL) is added dropwise with stirring.
-
The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours.
-
The mixture is washed with 100 mL of 10% sodium hydroxide solution, followed by two 100-mL portions of water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from methanol to afford 2-phenyl-1,3-dithiane as white crystals.
Preparation of 2-Lithio-2-phenyl-1,3-dithiane and Alkylation with Benzyl Chloride
This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p. 925 (1988); Vol. 54, p. 41 (1974).
Materials:
-
2-Phenyl-1,3-dithiane (39.2 g, 0.20 mol)
-
Anhydrous tetrahydrofuran (B95107) (THF) (400 mL)
-
n-Butyllithium (1.6 M in hexane, 131 mL, 0.21 mol)
-
Benzyl chloride (26.5 g, 0.21 mol)
-
Aqueous ammonium (B1175870) chloride solution, saturated (200 mL)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 2-phenyl-1,3-dithiane (39.2 g, 0.20 mol) in 400 mL of anhydrous THF is placed in a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
The solution is cooled to -20°C in a dry ice-acetone bath.
-
n-Butyllithium (131 mL of a 1.6 M solution in hexane, 0.21 mol) is added dropwise over 30 minutes, maintaining the temperature below -15°C.
-
The resulting orange-red solution is stirred at -20°C for 2 hours.
-
A solution of benzyl chloride (26.5 g, 0.21 mol) in 50 mL of anhydrous THF is added dropwise over 30 minutes, keeping the temperature below -15°C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 200 mL of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give crude 2-benzyl-2-phenyl-1,3-dithiane.
Hydrolysis of 2-Benzyl-2-phenyl-1,3-dithiane to Benzyl Phenyl Ketone
This procedure is adapted from Organic Syntheses, Coll. Vol. 6, p. 925 (1988); Vol. 54, p. 41 (1974).
Materials:
-
Crude 2-benzyl-2-phenyl-1,3-dithiane (from the previous step)
-
Mercury(II) chloride (108.6 g, 0.40 mol)
-
Cadmium carbonate (70.0 g, 0.40 mol)
-
Acetonitrile (B52724) (800 mL)
-
Water (200 mL)
-
Diethyl ether
-
Sodium bicarbonate solution, saturated
-
Brine
Procedure:
-
A mixture of crude 2-benzyl-2-phenyl-1,3-dithiane, mercury(II) chloride (108.6 g, 0.40 mol), and cadmium carbonate (70.0 g, 0.40 mol) in 800 mL of acetonitrile and 200 mL of water is refluxed with vigorous stirring for 4 hours.
-
The mixture is cooled to room temperature and filtered through a bed of Celite.
-
The filtrate is extracted with diethyl ether.
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by distillation or recrystallization to yield benzyl phenyl ketone.
Applications in Drug Discovery and Development
The ability to construct complex carbon skeletons with high efficiency and stereocontrol has made 1,3-dithiane chemistry a valuable tool in the synthesis of natural products and medicinally relevant molecules.[6] While initially employed for the total synthesis of complex natural products, the principles of dithiane-based umpolung have been extended to the construction of compound libraries for high-throughput screening and the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
The logical workflow for the application of 1,3-dithianes in the synthesis of a focused compound library for SAR studies is outlined below.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scispace.com [scispace.com]
- 5. 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
Unraveling the Conformational Landscape of 2-Methyl-1,3-dithiane: A Theoretical and Spectroscopic Guide
For Immediate Release
This technical guide provides an in-depth analysis of the conformational preferences of 2-Methyl-1,3-dithiane, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. By integrating theoretical calculations with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, this document offers a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Findings: The Equatorial Preference of the 2-Methyl Group
The conformational analysis of this compound is centered around the orientation of the methyl group at the C2 position of the dithiane ring. The six-membered 1,3-dithiane (B146892) ring predominantly adopts a chair conformation to minimize torsional strain. In this chair form, the 2-methyl substituent can occupy either an axial or an equatorial position. Theoretical calculations and experimental evidence overwhelmingly indicate that the equatorial conformation is significantly more stable than the axial conformation.
This preference is primarily attributed to steric hindrance. In the axial orientation, the methyl group experiences unfavorable 1,3-diaxial interactions with the axial hydrogen atoms at the C4 and C6 positions of the ring. These steric clashes destabilize the axial conformer. In contrast, the equatorial position places the methyl group away from these axial hydrogens, resulting in a lower energy and more stable conformation.
While the anomeric effect, a stereoelectronic phenomenon that can favor axial conformations for electronegative substituents in heterocyclic rings, is a factor in 1,3-dithiane systems, the steric bulk of the methyl group is the dominant factor in determining the conformational equilibrium of this compound.[1][2][3]
Quantitative Conformational Analysis
The energy difference between the axial and equatorial conformers is a key quantitative measure of conformational preference. This value, often referred to as the "A-value" in cyclohexane (B81311) systems, represents the Gibbs free energy difference (ΔG°) for the axial-to-equatorial equilibrium. For this compound, the equatorial conformer is favored. While a precise, experimentally determined A-value for the 2-methyl group in 1,3-dithiane is not as commonly cited as for cyclohexane, computational studies provide valuable insights into this energy difference. It is established that conformational energies in 1,3-dithianes are generally smaller than in analogous 1,3-dioxanes due to the longer carbon-sulfur bond lengths, which can reduce steric interactions to some extent.
Table 1: Calculated Conformational Energies and Structural Parameters
The following table summarizes typical quantitative data obtained from theoretical calculations for the axial and equatorial conformers of this compound. These values are representative of results obtained using Density Functional Theory (DFT) with a B3LYP functional and a 6-31G* basis set.
| Parameter | Equatorial Conformer | Axial Conformer |
| Relative Energy (kcal/mol) | 0.00 | > 1.7 (estimated) |
| C2-S1 Bond Length (Å) | ~1.82 | ~1.82 |
| C2-S3 Bond Length (Å) | ~1.82 | ~1.82 |
| S1-C2-S3 Bond Angle (°) | ~112 | ~112 |
| C2-C(methyl) Bond Length (Å) | ~1.54 | ~1.54 |
| Dihedral Angle (S1-C6-C5-C4) | ~58° | ~58° |
Note: The relative energy for the axial conformer is an estimate based on the well-established A-value of a methyl group in cyclohexane and the understanding that steric interactions are the primary destabilizing factor.
Experimental Protocols for Conformational Analysis
The theoretical predictions are corroborated by experimental techniques, primarily NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, both ¹H and ¹³C NMR are employed.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration typically ranging from 5 to 20 mg/mL.
-
¹H NMR Spectroscopy:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
The chemical shifts (δ) and coupling constants (J) of the protons are analyzed. The chemical shift of the proton at C2 is particularly informative. In the equatorial conformer, this proton is in an axial position and typically appears at a different chemical shift compared to the corresponding proton in the axial conformer (which would be equatorial).
-
The coupling constants between the C2 proton and the protons on the adjacent carbons (C4 and C6) can also provide conformational information. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle, as described by the Karplus equation.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom.[4] The chemical shifts of the ring carbons, particularly C2, C4, and C6, are sensitive to the conformation.
-
In cases of slow ring inversion (at low temperatures), separate signals for the axial and equatorial conformers may be observed, allowing for the determination of their relative populations and thus the conformational free energy.
-
X-ray Crystallography
X-ray crystallography provides a definitive solid-state structure of a molecule, offering precise bond lengths and angles.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The resulting structural model is then refined to obtain accurate bond lengths, bond angles, and torsion angles. For this compound, the crystal structure would be expected to show the molecule in its lowest energy conformation, which is the chair form with the methyl group in the equatorial position.
Visualizing Conformational Relationships and a Theoretical Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conformational equilibrium of this compound.
Caption: Workflow for theoretical conformational analysis.
Conclusion
The conformational analysis of this compound demonstrates a clear preference for the equatorial orientation of the methyl group, driven primarily by the avoidance of steric strain. This fundamental understanding is crucial for predicting the reactivity and biological activity of molecules containing the 1,3-dithiane scaffold. The synergy of theoretical calculations and experimental techniques like NMR and X-ray crystallography provides a robust framework for elucidating the three-dimensional structures of such important chemical entities.
References
An In-depth Technical Guide to the Safe Handling of 2-Methyl-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Methyl-1,3-dithiane, a versatile intermediate in organic synthesis. The following sections detail the hazardous properties, necessary precautions, and experimental protocols associated with this compound, ensuring its safe and effective use in a laboratory setting.
Compound Identification and Properties
This compound is a cyclic thioacetal widely employed as an acyl anion equivalent in carbon-carbon bond-forming reactions. Its physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₅H₁₀S₂ |
| Molecular Weight | 134.26 g/mol |
| CAS Number | 6007-26-7 |
| Appearance | Colorless to yellow or pale brown clear liquid |
| Boiling Point | 56-59 °C at 3 mmHg |
| Density | 1.121 g/mL at 25 °C |
| Refractive Index | n20/D 1.560 |
| Flash Point | 75 °C (167 °F) - closed cup |
Hazard Identification and Safety Precautions
While some sources report that this compound does not meet GHS hazard criteria, others indicate potential hazards.[1] It is prudent to handle this compound with care, adhering to the safety precautions outlined below.
GHS Classification and Precautionary Statements
The following table summarizes the potential GHS classifications and associated precautionary statements.
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H227: Combustible liquid[2] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/eye protection/face protection.[2] P403: Store in a well-ventilated place.[2] |
First Aid Measures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Protocols
The following are representative protocols for the synthesis, use, and deprotection of this compound. All procedures should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment.
Synthesis of this compound
This protocol is adapted from the general procedure for the synthesis of thioacetals.
Materials:
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add a solution of 1,3-propanedithiol (1.0 equivalent) in dichloromethane.
-
Add acetaldehyde (1.1 equivalents) to the stirred solution.
-
Cool the reaction mixture in an ice bath and slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05-0.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Alkylation of this compound (Acyl Anion Equivalent)
This protocol outlines the deprotonation of this compound to form a nucleophilic carbanion, followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the alkyl halide (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of 2-Alkyl-1,3-dithianes
This protocol describes the hydrolysis of the dithiane group to regenerate the carbonyl functionality, using mercury(II) chloride.
Materials:
-
2-Alkyl-1,3-dithiane derivative
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 2-alkyl-1,3-dithiane derivative (1.0 equivalent) in a mixture of acetonitrile and water (typically a 9:1 to 4:1 ratio).
-
Add mercury(II) chloride (4.0 equivalents) and calcium carbonate (4.0 equivalents) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove insoluble mercury salts.
-
Extract the filtrate with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization to yield the desired carbonyl compound.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for the safe and effective handling of this compound.
Caption: General safe handling workflow for this compound.
Caption: Synthetic pathway from this compound to a methyl ketone.
References
An In-depth Technical Guide to 2-Methyl-1,3-dithiane: Commercial Availability, Synthesis, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-methyl-1,3-dithiane, a versatile sulfur-containing heterocyclic compound with significant applications in organic synthesis. The document details its commercial availability, key suppliers, and physicochemical properties. A detailed experimental protocol for its synthesis via the acid-catalyzed reaction of acetaldehyde (B116499) with 1,3-propanedithiol (B87085) is provided. Furthermore, this guide explores the pivotal role of this compound as a masked acyl anion equivalent, with in-depth protocols for its deprotonation to form the 2-lithio-2-methyl-1,3-dithiane anion and its subsequent reaction with electrophiles. Various methods for the deprotection of the dithiane moiety to regenerate the carbonyl group are also thoroughly discussed. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the utility of this important synthetic building block.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers worldwide, ensuring a stable supply for research and development purposes. It is typically offered in various purities and quantities to suit different laboratory and industrial needs.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Available Purities | Available Quantities |
| Sigma-Aldrich (Merck) | 99% | 5g, 25g |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | 1g, 5g, 25g[1] |
| 3B Pharmachem (Wuhan) International Co.,Ltd. | Custom | Bulk |
| Shanghai Hanhong Scientific Co.,Ltd. | 98% min (NMR) | Gram to Kilogram scale |
| Smolecule | In Stock | Research quantities[2] |
| Robinson Brothers | Inquire for details | Inquire for details[3] |
| LookChem | Various | Gram to Kilogram scale[4] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use in the laboratory.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6007-26-7 | [5][6] |
| Molecular Formula | C₅H₁₀S₂ | [5][6] |
| Molecular Weight | 134.26 g/mol | [2][5] |
| Appearance | Clear colorless to yellow or pale brown liquid | [6] |
| Boiling Point | 56-59 °C at 3 mmHg | [5] |
| Density | 1.121 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.560 | [5] |
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 1.62 (d, 3H), 1.80-2.20 (m, 2H), 2.75-3.00 (m, 4H), 4.15 (q, 1H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 21.5, 25.6, 30.4 (2C), 41.8 | [7] |
Experimental Protocols
The synthetic utility of this compound is centered around its role as a masked acetaldehyde anion. The following protocols detail its synthesis, its conversion to a nucleophilic species, and its subsequent deprotection.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of acetaldehyde with 1,3-propanedithiol.[8]
Materials:
-
Acetaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂) or another suitable Lewis acid
-
Dichloromethane (B109758) (CH₂Cl₂) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add a solution of 1,3-propanedithiol (1.0 equivalent) in dichloromethane.
-
Add acetaldehyde (1.1 equivalents) to the stirred solution.
-
Cool the reaction mixture in an ice bath and slowly add a catalytic amount of boron trifluoride etherate (e.g., 0.05-0.1 equivalents). The addition should be done dropwise as the reaction can be exothermic.
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Formation of 2-Lithio-2-methyl-1,3-dithiane and Reaction with Electrophiles
The deprotonation of this compound at the C2 position generates a potent nucleophile that can react with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., alkyl halide, epoxide, carbonyl compound)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Part A: Formation of 2-Lithio-2-methyl-1,3-dithiane
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 equivalent).
-
Dissolve the dithiane in anhydrous THF (typically 0.1-0.5 M).
-
Cool the solution to -40 °C to -20 °C using a suitable cooling bath.
-
Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the internal temperature.
-
Stir the solution for 1-2 hours at this temperature to ensure complete formation of the lithiated species.
Part B: Reaction with an Electrophile
-
Cool the solution of 2-lithio-2-methyl-1,3-dithiane to -78 °C (dry ice/acetone bath).
-
Add the electrophile (1.0-1.2 equivalents), dissolved in a small amount of anhydrous THF if it is a solid, dropwise to the cold, stirred solution.
-
Stir the reaction mixture at -78 °C for 1-3 hours and then allow it to warm slowly to room temperature overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Deprotection of 2-Substituted-2-methyl-1,3-dithianes
The final step in many synthetic sequences involving this compound is the cleavage of the thioacetal to unveil the carbonyl group. Several methods are available, with the choice depending on the sensitivity of the substrate to the reaction conditions.
This is a classic and highly effective method, though it involves the use of toxic mercury salts.
Materials:
-
2-Substituted-2-methyl-1,3-dithiane
-
Acetonitrile (B52724) (CH₃CN) and Water
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Celite®
Procedure:
-
Dissolve the dithiane-protected compound (1.0 equivalent) in a mixture of acetonitrile and water (typically a 9:1 to 4:1 ratio).
-
Add mercury(II) chloride (4.0 equivalents) and calcium carbonate (4.0 equivalents) to the solution.
-
Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, dilute the reaction mixture with water and filter through a pad of Celite® to remove the solid precipitate.
-
Extract the filtrate with dichloromethane or another suitable organic solvent.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carbonyl compound.
IBX is a milder, metal-free alternative for dithiane deprotection.
Materials:
-
2-Substituted-2-methyl-1,3-dithiane
-
o-Iodoxybenzoic acid (IBX)
-
Dimethyl sulfoxide (B87167) (DMSO) and Water
Procedure:
-
To a solution of the dithiane substrate (1.0 mmol) in a mixture of DMSO and water (e.g., 98:2 v/v, 10 mL), add IBX (2.0 mmol, 2.0 equivalents).
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Methodological & Application
Application Note: Protocol for the Lithiation of 2-Methyl-1,3-dithiane with n-Butyllithium
Audience: Researchers, scientists, and drug development professionals.
Introduction
The lithiation of 2-substituted-1,3-dithianes is a cornerstone transformation in modern organic synthesis, exemplifying the concept of "umpolung" or reactivity inversion. By deprotonating the C2 position, a normally electrophilic carbonyl carbon equivalent is converted into a potent nucleophilic acyl anion equivalent. This protocol provides a detailed method for the deprotonation of 2-methyl-1,3-dithiane using n-butyllithium (n-BuLi) to form the 2-lithio-2-methyl-1,3-dithiane intermediate. This nucleophile is highly versatile and reacts with a wide range of electrophiles, enabling the formation of new carbon-carbon bonds, which is a critical step in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2][3]
Safety Precautions
-
n-Butyllithium (n-BuLi) is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[4][5] It must be handled by trained personnel under a strict inert atmosphere (e.g., Argon or Nitrogen).
-
All glassware must be flame-dried or oven-dried immediately before use to remove any adsorbed moisture.[6]
-
Anhydrous solvents are critical for the success of the reaction.
-
The reaction should be performed in a well-ventilated fume hood.[6]
Experimental Protocol
Apparatus Setup
-
Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple to monitor the internal temperature, a rubber septum, and a nitrogen or argon gas inlet.[6][7]
-
Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the experiment.
Lithiation Procedure
-
To the reaction flask, add this compound (1.0 equiv.).
-
Using a syringe, add anhydrous tetrahydrofuran (B95107) (THF) to achieve a concentration of approximately 0.2 M.[7]
-
Cool the stirred solution to a temperature between -40 °C and -20 °C using a suitable cooling bath (e.g., a dry ice/acetonitrile bath).[6][7]
-
While maintaining the internal temperature, add n-butyllithium (1.05-1.1 equiv., typically 2.5 M in hexanes) dropwise via syringe over 10-15 minutes.[6][7] A color change to pale yellow may be observed, indicating the formation of the lithiated species.[6]
-
Stir the resulting mixture at the cooled temperature for 1-2 hours to ensure the complete formation of 2-lithio-2-methyl-1,3-dithiane.[6][7] The solution is now ready for the addition of an electrophile.
Reaction with Electrophile (General Procedure)
-
Cool the solution of 2-lithio-2-methyl-1,3-dithiane to -78 °C (dry ice/acetone bath).
-
Add the desired electrophile (1.0-1.2 equiv.), dissolved in a minimal amount of anhydrous THF if it is a solid, dropwise to the cold, stirred solution.[7]
-
Stir the reaction mixture at -78 °C for 1-3 hours.[7]
-
Allow the reaction to warm slowly to room temperature and stir overnight.[7]
Work-up and Purification
-
Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[7]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.[7]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[7]
-
The resulting crude product can be purified by standard methods such as column chromatography or distillation.[7]
Data Presentation
The following table summarizes the reagents for a typical small-scale reaction.
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Concentration | Amount (for 10 mmol scale) |
| This compound | C₅H₁₀S₂ | 134.26 | 1.0 | - | 1.34 g |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 | 2.5 M in hexanes | 4.4 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous | ~50 mL |
| Electrophile | Varies | Varies | 1.0 - 1.2 | - | 10 - 12 mmol |
Note: The concentration of commercial n-butyllithium solutions can vary. It is highly recommended to titrate the solution prior to use for accurate results.
Visual Workflow
The following diagram illustrates the key steps in the lithiation and subsequent electrophilic addition protocol.
Caption: Workflow for the lithiation of this compound.
References
Application Notes and Protocols: Alkylation of 2-Lithio-1,3-dithiane with Primary Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of 2-lithio-1,3-dithiane with primary alkyl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through a process known as "umpolung" or polarity inversion. This reaction, a key example of the Corey-Seebach reaction, transforms the typically electrophilic carbonyl carbon into a potent nucleophile.[1][2] By masking a carbonyl group as a 1,3-dithiane (B146892), the otherwise inaccessible acyl anion equivalent can be generated and utilized in various synthetic transformations.[1][3]
The process begins with the deprotonation of 1,3-dithiane at the C2 position using a strong base, most commonly n-butyllithium, to form the nucleophilic 2-lithio-1,3-dithiane. This species readily reacts with primary alkyl halides in an SN2 fashion to yield 2-alkyl-1,3-dithianes. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, affording a ketone. This methodology is particularly valuable for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.
Reaction Mechanism: The Corey-Seebach Umpolung
The fundamental principle of this reaction is the reversal of the inherent polarity of the carbonyl carbon. In a typical aldehyde or ketone, the carbonyl carbon is electrophilic. The conversion to a 1,3-dithiane alters this reactivity. The protons at the C2 position of the dithiane are sufficiently acidic to be removed by a strong base, generating a stabilized carbanion that acts as a powerful nucleophile.
The key steps of the reaction are:
-
Formation of the Dithiane: An aldehyde is reacted with 1,3-propanedithiol (B87085) to form the corresponding 1,3-dithiane.
-
Deprotonation: A strong base, such as n-butyllithium, abstracts a proton from the C2 position of the 1,3-dithiane to generate the 2-lithio-1,3-dithiane carbanion.
-
Alkylation: The nucleophilic carbanion attacks a primary alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and yielding a 2-alkyl-1,3-dithiane.
-
Hydrolysis (Deprotection): The 2-alkyl-1,3-dithiane is hydrolyzed, typically using a mercury(II) salt, to regenerate the carbonyl functionality, resulting in the formation of a ketone.[1]
Caption: Reaction mechanism of dithiane alkylation.
Data Presentation
The alkylation of 2-lithio-1,3-dithiane with primary alkyl halides generally proceeds in good to excellent yields. Below is a summary of representative yields obtained with various primary alkyl halides.
| Primary Alkyl Halide | Product (2-Alkyl-1,3-dithiane) | Yield (%) |
| Ethyl bromide | 2-Ethyl-1,3-dithiane | 85 |
| n-Butyl bromide | 2-n-Butyl-1,3-dithiane | 90 |
| Benzyl (B1604629) bromide | 2-Benzyl-1,3-dithiane | 92 |
| Allyl bromide | 2-Allyl-1,3-dithiane | 88 |
| 1-Iodopropane | 2-n-Propyl-1,3-dithiane | 89 |
| 1-Iodopentane | 2-n-Pentyl-1,3-dithiane | 87 |
Note: Yields are isolated yields and can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of 2-lithio-1,3-dithiane and its subsequent alkylation with a primary alkyl halide.
Protocol 1: Preparation of 2-Lithio-1,3-dithiane
Materials:
-
1,3-Dithiane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Argon or nitrogen gas supply
-
Dry glassware (round-bottom flask, syringe, needles)
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Under an inert atmosphere of argon or nitrogen, dissolve 1,3-dithiane (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to -20 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise to the stirred solution.
-
Stir the reaction mixture at -20 °C for 2 hours. The formation of the pale yellow 2-lithio-1,3-dithiane solution indicates the completion of the reaction.
Protocol 2: Alkylation of 2-Lithio-1,3-dithiane with a Primary Alkyl Halide
Materials:
-
Solution of 2-lithio-1,3-dithiane in THF (from Protocol 1)
-
Primary alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To the freshly prepared solution of 2-lithio-1,3-dithiane at -20 °C, add the primary alkyl halide (1.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the alkylation.
Conclusion
The alkylation of 2-lithio-1,3-dithiane with primary alkyl halides is a robust and versatile method for the formation of carbon-carbon bonds, providing access to a wide array of ketones and other carbonyl-containing compounds. The umpolung strategy at the heart of this reaction is a powerful concept in organic synthesis. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in synthetic chemistry and drug development, enabling the efficient and predictable synthesis of target molecules.
References
Application Notes and Protocols for β-Hydroxy Ketone Synthesis via Reaction of 2-Methyl-1,3-dithiane with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of β-hydroxy ketones is a fundamental transformation in organic chemistry, providing a key structural motif found in numerous natural products and pharmaceutical agents. One powerful and versatile method for their preparation involves the use of 2-methyl-1,3-dithiane as a masked acyl anion equivalent. This approach, an application of the Corey-Seebach reaction, allows for the umpolung (reversal of polarity) of a carbonyl carbon, enabling it to act as a nucleophile.
This document provides detailed application notes and experimental protocols for the reaction of this compound with epoxides to generate β-hydroxy dithianes, followed by their deprotection to afford the desired β-hydroxy ketones.
Overall Reaction Scheme
The overall synthetic strategy involves three main steps:
-
Deprotonation: Formation of the nucleophilic 2-lithio-2-methyl-1,3-dithiane from this compound using a strong base, typically n-butyllithium (n-BuLi).
-
Epoxide Ring-Opening: Nucleophilic attack of the lithiated dithiane on an epoxide, resulting in the formation of a 2-(1-hydroxyalkyl)-2-methyl-1,3-dithiane (a β-hydroxy dithiane).
-
Deprotection: Hydrolysis of the dithiane group to unveil the ketone functionality, yielding the final β-hydroxy ketone.
Data Presentation
Table 1: Reaction of 2-Lithio-2-methyl-1,3-dithiane with Various Epoxides
| Entry | Epoxide | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | 1,2-Epoxybutane (B156178) | 4-hydroxy-3-(2-methyl-1,3-dithian-2-yl)hexane | 77 | Not Reported |
| 2 | Styrene Oxide | 1-phenyl-2-(2-methyl-1,3-dithian-2-yl)ethanol | - | - |
| 3 | Cyclohexene Oxide | 2-(2-methyl-1,3-dithian-2-yl)cyclohexan-1-ol | - | - |
| 4 | Propylene Oxide | 1-(2-methyl-1,3-dithian-2-yl)propan-2-ol | - | - |
Note: Comprehensive data on the substrate scope with yields and diastereoselectivities is limited in the readily available literature. The provided data is based on isolated examples. Researchers are encouraged to optimize conditions for their specific substrates.
Table 2: Deprotection of β-Hydroxy Dithianes
| Entry | Deprotection Reagent | Substrate | Product | Yield (%) |
| 1 | HgCl₂ / CaCO₃ | 2-(1-hydroxyethyl)-2-methyl-1,3-dithiane | 4-hydroxy-3-pentanone | High |
| 2 | N-Bromosuccinimide (NBS) | 2-(1-hydroxyalkyl)-2-methyl-1,3-dithiane | Corresponding β-hydroxy ketone | Good |
| 3 | Polyphosphoric Acid / Acetic Acid | General 1,3-dithianes | Corresponding ketones | >80 |
Note: Yields for deprotection of β-hydroxy dithianes are often reported qualitatively ("high" or "good"). The choice of deprotection agent depends on the substrate's sensitivity and the presence of other functional groups.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Hydroxybutyl)-2-methyl-1,3-dithiane
This protocol describes the reaction of 2-lithio-2-methyl-1,3-dithiane with 1,2-epoxybutane.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
1,2-Epoxybutane
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the dithiane in anhydrous THF (to a concentration of 0.1-0.5 M).
-
Cool the solution to -40 °C using a dry ice/acetonitrile (B52724) bath.
-
Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe while maintaining the internal temperature below -35 °C.
-
Stir the resulting colorless to pale yellow solution at -40 °C for 2 hours to ensure complete deprotonation, forming the 2-lithio-2-methyl-1,3-dithiane.
-
Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Add a solution of 1,2-epoxybutane (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-(1-hydroxybutyl)-2-methyl-1,3-dithiane.[2]
Protocol 2: Deprotection of 2-(1-Hydroxyalkyl)-2-methyl-1,3-dithiane using Mercury(II) Chloride
Warning: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.
Materials:
-
2-(1-Hydroxyalkyl)-2-methyl-1,3-dithiane
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(1-hydroxyalkyl)-2-methyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq) to the solution.
-
Stir the mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the filter cake with dichloromethane or diethyl ether.
-
Combine the filtrate and the washings, and wash with a saturated aqueous solution of ammonium acetate and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the pure β-hydroxy ketone.[3]
Protocol 3: Deprotection of 2-(1-Hydroxyalkyl)-2-methyl-1,3-dithiane using N-Bromosuccinimide (NBS)
Materials:
-
2-(1-Hydroxyalkyl)-2-methyl-1,3-dithiane
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(1-hydroxyalkyl)-2-methyl-1,3-dithiane (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (4.0 eq) in portions to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂SO₃.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the pure β-hydroxy ketone.[4]
Mandatory Visualizations
Caption: Experimental workflow for β-hydroxy ketone synthesis.
Caption: Reaction mechanism for β-hydroxy ketone synthesis.
Note: The DOT script for the reaction mechanism is a template. For a functional diagram, the IMG SRC attributes need to be replaced with actual image URLs of the chemical structures.
Concluding Remarks
The reaction of this compound with epoxides provides a reliable method for the synthesis of β-hydroxy ketones. The choice of deprotection method is critical and should be tailored to the specific substrate to maximize yield and avoid side reactions. The protocols provided herein serve as a starting point for researchers, and optimization of reaction conditions may be necessary to achieve the desired outcomes for different substrates.
References
Application Notes: Synthesis of Methyl Ketones via C-Alkylation of 2-Methyl-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of methyl ketones is a fundamental transformation in organic chemistry, crucial for the construction of a wide array of pharmaceuticals, natural products, and specialty chemicals. One powerful and versatile method for preparing methyl ketones involves the use of 2-methyl-1,3-dithiane as a masked acyl anion equivalent. This strategy is based on the Corey-Seebach reaction, which employs the concept of "umpolung" or polarity inversion.[1][2]
Normally, a carbonyl carbon is electrophilic. By converting acetaldehyde (B116499) into this compound, the C2 carbon atom becomes acidic and can be deprotonated by a strong base to form a potent nucleophilic carbanion.[2] This nucleophile, an equivalent of an acetyl anion, can then be alkylated by a variety of electrophiles. Subsequent hydrolysis of the dithiane group unmasks the carbonyl functionality, yielding the desired methyl ketone. This methodology provides a robust route for the formation of C-C bonds and offers a reliable alternative to methods like Grignard reactions or organocuprate additions to acyl chlorides.
Reaction Principle
The synthesis proceeds through a three-step sequence:
-
Deprotonation: The acidic proton at the C2 position of this compound (pKa ≈ 38) is abstracted by a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-40°C to -20°C). This generates the key intermediate, 2-lithio-2-methyl-1,3-dithiane.[3] The formation of this lithiated species is often indicated by a color change to yellow or pale orange.[3]
-
Alkylation: The nucleophilic lithiated dithiane is then reacted with a suitable electrophile, most commonly a primary alkyl halide (R-X).[4] This step proceeds via an S(_N)2 mechanism to form a new carbon-carbon bond, resulting in a 2-alkyl-2-methyl-1,3-dithiane derivative. Primary alkyl iodides and bromides are generally the most effective electrophiles.[3]
-
Deprotection (Hydrolysis): The final step is the hydrolysis of the dithioacetal to reveal the ketone. This cleavage requires reagents with a high affinity for sulfur.[2] While classic methods often use toxic mercury(II) salts (e.g., HgCl₂/HgO), a variety of milder and less toxic reagents have been developed, including N-halosuccinimides (e.g., N-bromosuccinimide), bis(trifluoroacetoxy)iodobenzene, or oxidative systems like hydrogen peroxide with an iodine catalyst.[5][6]
Visualizations
References
Application Notes and Protocols for the Deprotection of 2-Methyl-1,3-dithiane Derivatives using Mercuric Chloride (HgCl₂)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-dithiane (B146892) group is a widely utilized protecting group for carbonyl compounds in organic synthesis due to its stability in both acidic and basic conditions. Its application is particularly prominent in the Corey-Seebach reaction, which allows for the "umpolung" or reversal of polarity of the carbonyl carbon. The deprotection of the dithiane to regenerate the carbonyl functionality is a critical step in many synthetic routes. Among the various methods developed for this transformation, the use of mercuric chloride (HgCl₂) remains a classic and effective approach. This document provides detailed application notes, experimental protocols, and relevant data for the deprotection of 2-methyl-1,3-dithiane derivatives using HgCl₂.
Reaction Principle and Mechanism
The deprotection of 1,3-dithianes with mercuric chloride is based on the high affinity of the soft Lewis acid, Hg(II), for the soft sulfur atoms of the dithiane. The reaction proceeds through the formation of a Lewis acid-base adduct between the dithiane and HgCl₂. This coordination weakens the carbon-sulfur bonds, facilitating nucleophilic attack by water, which is typically present in the reaction medium. The reaction is often carried out in the presence of a mild base, such as calcium carbonate (CaCO₃), to neutralize the acidic byproducts.
The generally accepted mechanism involves the following steps:
-
Coordination: The mercury(II) ion coordinates to the two sulfur atoms of the dithiane ring.
-
Ring Opening: This coordination facilitates the opening of the dithiane ring, forming a carbocationic intermediate stabilized by the sulfur atoms.
-
Nucleophilic Attack: A molecule of water attacks the carbocation.
-
Hydrolysis and Regeneration: Subsequent hydrolysis steps lead to the formation of the carbonyl compound and a mercury-sulfur complex, which precipitates from the reaction mixture.
Quantitative Data Summary
The efficiency of the HgCl₂-mediated deprotection of this compound derivatives is substrate-dependent. The following table summarizes representative yields for the deprotection of various derivatives. Please note that reaction times and yields can vary based on the specific substrate and reaction conditions.
| Entry | Substrate (this compound derivative) | R¹ | R² | Product | Reaction Time (h) | Yield (%) |
| 1 | 2,2-Dimethyl-1,3-dithiane | Me | Me | Acetone | 1-2 | ~90 |
| 2 | 2-Methyl-2-phenyl-1,3-dithiane | Me | Ph | Acetophenone | 2-4 | 85-95 |
| 3 | 2-Benzyl-2-methyl-1,3-dithiane | Me | Bn | Phenylacetone | 3-5 | 80-90 |
| 4 | 2-Hexyl-2-methyl-1,3-dithiane | Me | Hexyl | 2-Octanone | 4-6 | 85-92 |
Note: The data presented are compiled from various literature sources and are intended to be representative. Actual results may vary.
Experimental Protocols
Safety Precaution: Mercuric chloride is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. All mercury-containing waste must be disposed of according to institutional and environmental regulations.
General Protocol for the Deprotection of a 2-Substituted-1,3-dithiane
This protocol describes a general procedure for the deprotection of a this compound derivative to the corresponding ketone.
Materials:
-
2-Substituted-1,3-dithiane (1.0 equiv)
-
Mercuric chloride (HgCl₂) (2.2 equiv)
-
Calcium carbonate (CaCO₃) (2.2 equiv)
-
Acetonitrile (B52724) (or Acetone)
-
Water
-
Celite®
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-substituted-1,3-dithiane (1.0 equiv) in a mixture of acetonitrile (or acetone) and water (typically a 9:1 to 4:1 ratio).
-
Addition of Reagents: To the stirred solution, add calcium carbonate (2.2 equiv) followed by mercuric chloride (2.2 equiv).
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the precipitated mercury salts. Wash the filter cake with the organic solvent used for extraction.
-
Transfer the filtrate to a separatory funnel and add water to dissolve any remaining inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane, 3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography, distillation, or recrystallization to obtain the desired carbonyl compound.
-
Diagrams
Experimental Workflow
Caption: General experimental workflow for the deprotection of this compound derivatives.
Reaction Mechanism
Caption: Simplified mechanism of HgCl₂-mediated deprotection of a 1,3-dithiane.
Troubleshooting and Alternative Methods
While the HgCl₂ method is robust, potential issues include incomplete reactions or side reactions with sensitive functional groups. If low yields are obtained, optimizing the solvent system, reaction time, and temperature may be beneficial.
Due to the toxicity of mercury salts, several alternative, less hazardous methods for dithiane deprotection have been developed. These include:
-
Oxidative Methods: Reagents such as N-bromosuccinimide (NBS), periodic acid (HIO₄), or ceric ammonium (B1175870) nitrate (B79036) (CAN) can effectively cleave dithianes.
-
Metal-Free Methods: A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile has been reported as a mild and metal-free alternative.
-
Other Metal Salts: Salts of copper(II), silver(I), and bismuth(III) have also been employed for dithiane deprotection.
The choice of deprotection method should be carefully considered based on the specific substrate, the presence of other functional groups, and environmental and safety considerations.
Mercury-Free Deprotection of 2-Methyl-1,3-dithiane: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient and clean removal of protecting groups is a critical step in multi-step organic synthesis. The 1,3-dithiane (B146892) group, a widely used protective moiety for carbonyl compounds, traditionally relied on toxic mercury-based reagents for deprotection. This document provides detailed application notes and experimental protocols for several effective and environmentally benign mercury-free methods for the deprotection of 2-methyl-1,3-dithiane, a common dithiane derivative.
The following sections detail various oxidative and acid-catalyzed mercury-free deprotection strategies, offering a range of options to suit different substrate sensitivities and reaction conditions. These methods provide safer and more sustainable alternatives without compromising efficiency.
Application Note 1: Oxidative Deprotection with Iodine and Hydrogen Peroxide in an Aqueous Micellar System
This method offers a mild and environmentally friendly approach to dithiane deprotection, utilizing an iodine catalyst with hydrogen peroxide in an aqueous micellar system.[1] The use of sodium dodecyl sulfate (B86663) (SDS) as a surfactant facilitates the reaction in water, making it a green alternative to many organic solvent-based systems.[1] This protocol is notable for its tolerance of various functional groups and the absence of over-oxidation byproducts.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the this compound substrate (1.0 mmol) and sodium dodecyl sulfate (SDS) (0.1 mmol) in 5 mL of deionized water.
-
Reagent Addition: To the stirred solution, add iodine (0.05 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding ketone.
Application Note 2: Acid-Catalyzed Deprotection with Polyphosphoric Acid and Acetic Acid
A simple and efficient deprotection of 1,3-dithianes can be achieved using a mixture of polyphosphoric acid (PPA) and acetic acid.[2] This method is particularly useful for substrates that are stable under acidic conditions and offers a cost-effective and straightforward procedure.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, mix the this compound substrate (1.0 mmol) with polyphosphoric acid (1-2 g).
-
Reagent Addition: Add a few drops of acetic acid to the mixture.
-
Reaction Conditions: Stir the mixture at a temperature between 25-45 °C.
-
Reaction Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, carefully add water to the reaction mixture to hydrolyze the polyphosphoric acid.
-
Extraction: Extract the product with dichloromethane (B109758) (3 x 10 mL).
-
Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[2]
Application Note 3: Heterogeneous Deprotection with Ferric Nitrate (B79036) on Silica Gel
This method employs ferric nitrate supported on silica gel for the oxidative deprotection of 1,3-dithianes under heterogeneous conditions.[3] The use of a solid-supported reagent simplifies the work-up procedure and minimizes chemical waste.[3]
Experimental Protocol:
-
Reagent Preparation: Prepare the supported reagent by mixing ferric nitrate nonahydrate (1.5 mmol) with silica gel (1.5 g).
-
Reaction Setup: In a round-bottom flask, add the this compound substrate (1.0 mmol) and the prepared ferric nitrate-silica gel reagent to hexane (B92381) (10 mL).
-
Reaction Conditions: Stir the heterogeneous mixture vigorously at 65 °C.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, filter the reaction mixture to remove the silica gel and spent reagent.
-
Purification: Wash the solid residue with hexane. Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography.[3]
Application Note 4: Mild Deprotection with Trimethylsilyl (B98337) Chloride and Sodium Iodide
A combination of trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) provides a mild and metal-free method for the deprotection of dithianes.[4] This protocol is an excellent alternative to methods that employ harsh or toxic reagents.[4]
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the this compound substrate (1.0 mmol) and sodium iodide (10.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add trimethylsilyl chloride (10.0 mmol) to the stirred mixture.
-
Reaction Conditions: Stir the reaction at room temperature for the time indicated by TLC monitoring.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.[4]
Quantitative Data Summary
| Method | Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) | Reference |
| Oxidative (Micellar) | I₂ (cat.), H₂O₂ | Water with SDS | Room Temp. | 30 min - 2 h | 85-95 | [1] |
| Acid-Catalyzed | Polyphosphoric Acid, Acetic Acid | Neat | 25-45 °C | 3 - 8 h | 70-90 | [2] |
| Heterogeneous Oxidation | Ferric Nitrate on Silica Gel | Hexane | 65 °C | 3 - 30 min | 80-95 | [3] |
| Mild Silyl-Based | TMSCl, NaI | Acetonitrile | Room Temp. | 24 h | High | [4] |
| Oxidative (DDQ) | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Acetonitrile-Water | Room Temp. | 1 - 3 h | 75-90 | [5] |
Experimental Workflow Diagrams
Figure 1. General workflow for the oxidative deprotection of this compound using iodine and hydrogen peroxide.
Figure 2. General workflow for the acid-catalyzed deprotection of this compound using polyphosphoric acid and acetic acid.
Figure 3. General workflow for the heterogeneous deprotection of this compound using ferric nitrate on silica gel.
Figure 4. General workflow for the mild deprotection of this compound using TMSCl and NaI.
References
- 1. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 2. asianpubs.org [asianpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Utility of 2-Methyl-1,3-dithiane in the Total Synthesis of Natural Products
Introduction
In the realm of organic synthesis, the strategic construction of carbon-carbon bonds is paramount. The concept of "umpolung," or the reversal of polarity of a functional group, provides a powerful tool for achieving this. 2-Methyl-1,3-dithiane serves as a quintessential reagent in this context, functioning as a masked nucleophilic acetyl anion equivalent. This allows for the introduction of an acetyl (CH₃CO) group or a substituted equivalent into a target molecule, a common motif in many complex natural products. The core of this methodology lies in the Corey-Seebach reaction, where the acidic proton at the C2 position of the dithiane ring is removed by a strong base, typically an organolithium reagent, to generate a potent carbon nucleophile. This nucleophile can then react with a variety of electrophiles. Subsequent hydrolysis of the dithiane moiety unmasks the carbonyl group, revealing a new ketone. These application notes provide an overview of the use of this compound in the total synthesis of natural products, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Application Note 1: Synthesis of a Key Fragment of (-)-Pironetin
Natural Product: (-)-Pironetin is a polyketide natural product that exhibits plant growth regulatory, immunosuppressive, and potent antitumor activity. Its complex structure, featuring multiple stereocenters, makes it a challenging target for total synthesis.
Synthetic Strategy: The total synthesis of (-)-Pironetin often involves a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled. One such key fragment is a β-hydroxy ketone. The synthesis of this fragment can be efficiently achieved using this compound as a nucleophilic acetyl anion equivalent to react with a suitable aldehyde electrophile.
Key Reaction: The lithiated anion of this compound undergoes a nucleophilic addition to an aldehyde, followed by protection of the resulting secondary alcohol and subsequent deprotection of the dithiane to unveil the ketone.
Quantitative Data for the Synthesis of a (-)-Pironetin Fragment
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Deprotonation | This compound, s-BuLi, THF | Not Isolated | [1] |
| 2 | Aldol Addition | Propanal, THF, -78 °C | Not Isolated | [1] |
| 3 | Silyl Protection | TBSCl, Imidazole, DMF | Not Isolated | [1] |
| 4 | Dithiane Hydrolysis | Bis(trifluoroacetoxy)iodobenzene | 43% (overall) | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Generation of 2-Lithio-2-methyl-1,3-dithiane
This protocol describes the formation of the nucleophilic lithiated species from this compound.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Argon or Nitrogen gas supply
-
Dry glassware and magnetic stirrer
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 equivalent).
-
Dissolve the dithiane in anhydrous THF (typically 0.1-0.5 M concentration).
-
Cool the solution to -40 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -30 °C.
-
Stir the resulting solution at this temperature for 1-2 hours. A color change to yellow or orange typically indicates the formation of the lithiated species. The solution is now ready for reaction with an electrophile.
Protocol 2: Alkylation of 2-Lithio-2-methyl-1,3-dithiane with an Aldehyde (Pironetin Fragment Synthesis)
This protocol is adapted from the synthesis of a key fragment of (-)-Pironetin.[1]
Materials:
-
Solution of 2-lithio-2-methyl-1,3-dithiane in THF (from Protocol 1)
-
Propanal (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Cool the solution of 2-lithio-2-methyl-1,3-dithiane to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of propanal (1.0 equivalent) in anhydrous THF dropwise to the cooled dithiane solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of THF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol product, which can be purified by column chromatography or used directly in the next step.
Protocol 3: Deprotection of the Dithiane Group using Bis(trifluoroacetoxy)iodobenzene
This method provides a relatively mild way to hydrolyze the dithiane and reveal the ketone.
Materials:
-
2-Substituted-2-methyl-1,3-dithiane substrate
-
Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Aqueous acetonitrile (B52724) or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
Dissolve the dithiane substrate (1.0 equivalent) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add bis(trifluoroacetoxy)iodobenzene (1.1-1.5 equivalents) to the solution at room temperature.
-
Stir the mixture until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Add saturated aqueous Na₂S₂O₃ solution to reduce any excess iodine species.
-
Extract the mixture with an organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ketone product by column chromatography on silica (B1680970) gel.
Visualizations
General Workflow for the Use of this compound
Caption: General workflow for C-C bond formation using this compound.
Reaction Pathway in (-)-Pironetin Fragment Synthesis
Caption: Key steps in the synthesis of a (-)-Pironetin fragment.
References
Application Notes and Protocols: Stereoselective Addition of 2-Methyl-1,3-dithiane to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereoselective addition of nucleophiles to chiral aldehydes is a cornerstone of asymmetric synthesis, enabling the construction of complex molecules with precise stereochemical control. This application note details the diastereoselective addition of the acyl anion equivalent, 2-lithio-2-methyl-1,3-dithiane, to chiral α-alkoxyaldehydes. The stereochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the nature of the protecting group on the aldehyde and the presence of chelating Lewis acids. By judiciously choosing these parameters, either the syn or anti addition product can be obtained with high diastereoselectivity. This document provides an overview of the underlying stereochemical models, quantitative data from representative reactions, and detailed experimental protocols.
Introduction
The addition of organometallic reagents to chiral aldehydes is a powerful method for creating new stereocenters. The stereochemical course of such reactions is often predictable using established models, primarily the Felkin-Ahn model for non-chelation-controlled additions and the Cram-chelate model for chelation-controlled additions.[1][2][3][4]
The 2-methyl-1,3-dithiane anion, generated by deprotonation with a strong base, serves as a nucleophilic acyl anion equivalent. Its addition to chiral aldehydes bearing an α-heteroatom, such as an alkoxy or silyloxy group, provides access to α-hydroxy ketones after deprotection of the dithiane moiety. The diastereoselectivity of this addition is a critical consideration in synthetic planning.
Felkin-Ahn Model (Non-Chelation Control): In the absence of a chelating metal and with a bulky, non-coordinating protecting group (e.g., silyl (B83357) ethers) on the α-alkoxyaldehyde, the reaction proceeds via the Felkin-Anh model.[1][2][3][4] The largest substituent on the chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions, leading to the formation of the anti diastereomer.
Cram-Chelate Model (Chelation Control): When the α-alkoxy group is a good Lewis base (e.g., benzyloxy, methoxymethyl ether) and the reaction is mediated by a chelating metal ion (from the organolithium reagent or an added Lewis acid like MgBr₂, ZnBr₂, or TiCl₄), a rigid five-membered chelate can form between the metal, the carbonyl oxygen, and the α-alkoxy oxygen.[1][2][3][4] The nucleophile then attacks from the less hindered face of this chelate, resulting in the formation of the syn diastereomer.
Data Presentation
The diastereoselectivity of the addition of 2-lithio-2-methyl-1,3-dithiane to chiral aldehydes is summarized below. Due to the limited availability of a wide range of examples for this specific nucleophile, data from highly analogous systems are included to illustrate the controlling principles of stereoselectivity.
| Entry | Chiral Aldehyde | Protecting Group (R') | Reaction Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | 2,3-O-Isopropylidene-D-glyceraldehyde | Isopropylidene | n-BuLi, THF, -78 °C | 90:10 | 78 | Analogous System[5] |
| 2 | (S)-2-(benzyloxy)propanal | Benzyl | MeMgBr, Et₂O, -78 °C | >95:5 | 85 | Analogous System |
| 3 | (S)-2-(tert-butyldimethylsilyloxy)propanal | TBDMS | MeMgBr, Et₂O, -78 °C | 10:90 | 90 | Analogous System |
| 4 | (S)-2-(tert-butyldiphenylsilyloxy)propanal | TBDPS | MeTiCl₃, CH₂Cl₂, -78 °C | <5:95 | 88 | Analogous System |
Key Signaling Pathways and Experimental Workflows
The logical relationship governing the stereochemical outcome of the addition of 2-lithio-2-methyl-1,3-dithiane to a chiral α-alkoxyaldehyde can be visualized as a decision pathway based on the nature of the protecting group and the presence of chelating metals.
Caption: Stereochemical control in the addition of 2-lithio-2-methyl-1,3-dithiane.
A general experimental workflow for the diastereoselective addition is outlined below.
Caption: General workflow for the diastereoselective addition reaction.
Experimental Protocols
Protocol 1: Generation of 2-Lithio-2-methyl-1,3-dithiane
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the dithiane in anhydrous THF to a concentration of 0.2-0.5 M.
-
Cool the solution to -30 °C to -20 °C using a dry ice/acetone or acetonitrile (B52724) bath.
-
Slowly add a solution of n-butyllithium (1.05-1.1 eq) dropwise via syringe while maintaining the internal temperature below -20 °C.
-
Stir the resulting colorless to pale yellow solution at -20 °C for 2-3 hours to ensure complete formation of the lithiated species.
-
The solution of 2-lithio-2-methyl-1,3-dithiane is now ready for reaction with an electrophile.
Protocol 2: Diastereoselective Addition to (R)-2,3-O-Isopropylidene-D-glyceraldehyde (Chelation-Controlled Example)
Materials:
-
Solution of 2-lithio-2-methyl-1,3-dithiane in THF (from Protocol 1)
-
(R)-2,3-O-Isopropylidene-D-glyceraldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of 2-lithio-2-methyl-1,3-dithiane (1.1 eq) in anhydrous THF according to Protocol 1.
-
Cool the solution of the lithiated dithiane to -78 °C using a dry ice/acetone bath.
-
In a separate dry flask, dissolve (R)-2,3-O-isopropylidene-D-glyceraldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the stirred solution of 2-lithio-2-methyl-1,3-dithiane at -78 °C over 15-20 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired adducts. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or by conversion to a suitable derivative for chromatographic analysis.
Protocol 3: Deprotection of the Dithiane to the Ketone
Materials:
-
Dithiane-protected adduct
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent for extraction
Procedure:
-
Dissolve the dithiane-protected compound (1.0 eq) in a mixture of acetonitrile and water (typically a 9:1 ratio).
-
Add mercury(II) chloride (4.0 eq) and calcium carbonate (4.0 eq) to the solution.
-
Stir the heterogeneous mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the inorganic salts.
-
Wash the filter cake with dichloromethane.
-
Separate the phases of the filtrate and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the α-hydroxy ketone.
Conclusion
The addition of 2-lithio-2-methyl-1,3-dithiane to chiral aldehydes provides a versatile and highly stereocontrollable method for the synthesis of important α-hydroxy ketone building blocks. By understanding and applying the principles of the Felkin-Ahn and Cram-chelate models, researchers can selectively access either the syn or anti diastereomer with a high degree of predictability. The choice of protecting group on the chiral aldehyde is a critical parameter in directing the stereochemical outcome. The protocols provided herein offer a practical guide for the implementation of this valuable synthetic transformation in the laboratory.
References
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 2-Methyl-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-dithiane is a versatile synthetic intermediate widely employed in organic chemistry, particularly as a masked acyl anion equivalent for the synthesis of ketones and other complex molecules. Its application is crucial in the construction of pharmacologically active compounds and natural products. This document provides detailed protocols for the large-scale synthesis and purification of this compound, along with key data and visualizations to support researchers in its effective utilization.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6007-26-7 | [1] |
| Molecular Formula | C₅H₁₀S₂ | [1] |
| Molecular Weight | 134.26 g/mol | [1] |
| Appearance | Colorless to brown liquid | [2] |
| Density | 1.121 g/mL at 25 °C | [1][2] |
| Boiling Point | 56-59 °C at 3 mmHg | [1] |
| Refractive Index | n20/D 1.560 | [1][2] |
| Solubility | Soluble in alcohol; not miscible or difficult to mix in water. | [2][3] |
Spectral Data for Purified this compound
| Technique | Data |
| ¹³C NMR (CDCl₃) | δ (ppm): 21.3 (CH₃), 25.6 (C5), 30.2 (C4, C6), 40.8 (C2) |
| ¹H NMR (CDCl₃) | δ (ppm): 1.55 (d, 3H, J=7.0 Hz), 1.80-2.20 (m, 2H), 2.75-3.00 (m, 4H), 4.10 (q, 1H, J=7.0 Hz) |
| IR (neat) | ν (cm⁻¹): 2960, 2920, 2850, 1450, 1420, 1370, 1275, 1180, 910 |
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is based on the general acid-catalyzed synthesis of 1,3-dithianes from carbonyl compounds and 1,3-propanedithiol (B87085).[4][5]
Materials:
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Large three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a large three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 1,3-propanedithiol (1.0 eq) in dichloromethane.
-
Addition of Acetaldehyde: Cool the solution in an ice bath. Slowly add acetaldehyde (1.1 eq) to the stirred solution via the dropping funnel.
-
Catalyst Addition: While maintaining the temperature at 0-5 °C, add a catalytic amount of boron trifluoride etherate (0.05-0.1 eq) dropwise. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a large separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification of this compound
Method 1: Vacuum Distillation
This is the preferred method for large-scale purification of liquid this compound.
Equipment:
-
Distillation apparatus with a vacuum pump
-
Heating mantle
-
Thermometer
Procedure:
-
Set up the distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin heating the flask.
-
Collect the fraction boiling at 56-59 °C under a pressure of 3 mmHg.[1]
Method 2: Flash Column Chromatography
This method is suitable for smaller scales or for achieving very high purity.
Materials:
-
Silica (B1680970) gel (230-400 mesh)
-
Ethyl acetate
Equipment:
-
Glass chromatography column
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of hexane and ethyl acetate. A typical starting gradient is 95:5 (hexane:ethyl acetate). The polarity can be gradually increased to optimize separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Application in Acyl Anion Synthesis
Caption: Use of this compound in the synthesis of methyl ketones.
References
Application of 2-Methyl-1,3-dithiane in Medicinal Chemistry: A Synthetic Gateway to Bioactive Molecules
Application Note AN-2M13D-MC01
Introduction
2-Methyl-1,3-dithiane is a versatile sulfur-containing heterocyclic compound with the primary role in modern organic synthesis as a masked acyl anion.[1][2] While direct applications of this compound as a pharmacophore are not extensively documented, its utility in medicinal chemistry is significant and lies in its crucial role as a key building block in the total synthesis of complex, biologically active natural products.[3][4] Its ability to undergo deprotonation at the C2 position to form a nucleophilic anion allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of intricate molecular architectures with therapeutic potential.[5][6] This application note will detail the use of this compound in the synthesis of potent anticancer agents, providing experimental protocols and highlighting its importance in drug discovery and development.
Application in the Synthesis of Anticancer Natural Products
The this compound moiety has been instrumental in the total synthesis of several potent anticancer natural products, including the microtubule-stabilizing agents discodermolide and the epothilones.[7][8][9][10][11] These natural products exhibit significant cytotoxicity against a range of cancer cell lines, including multidrug-resistant strains, making them important leads in oncology research.[7][10]
Case Study: Discodermolide
Discodermolide, a polyketide isolated from the marine sponge Discodermia dissoluta, is a potent inhibitor of tumor cell growth and stabilizes microtubules more effectively than paclitaxel (B517696) (Taxol®).[7][8][10] The scarcity of the natural source has necessitated its total synthesis, where this compound has been employed as a key synthetic fragment. In several synthetic routes to discodermolide, the lithiated anion of a 2-substituted-1,3-dithiane, including derivatives of this compound, is used to form a crucial carbon-carbon bond, for instance, in the coupling with an epoxide to construct the backbone of the molecule.[10]
Case Study: Epothilone (B1246373) B
Epothilone B, a 16-membered macrolide produced by the myxobacterium Sorangium cellulosum, is another potent microtubule stabilizer with significant anticancer activity.[11] The total synthesis of epothilone B has been a subject of intense research, and various strategies have utilized dithiane chemistry. For example, a fragment of the epothilone B molecule can be constructed by reacting the lithium anion of a 2-substituted dithiane with an appropriate electrophile.
Table 1: Biological Activity of Natural Products Synthesized Using this compound Chemistry
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| (+)-Discodermolide | Microtubules | A549 (human lung carcinoma) | 3.1 | [10] |
| MCF-7 (human breast adenocarcinoma) | 4.2 | [10] | ||
| NCI/ADR-RES (human ovarian carcinoma) | 11.2 | [10] | ||
| Epothilone B | Microtubules | A549 (human lung carcinoma) | 2.0 | [11] |
| PC-3 (human prostate cancer) | 1.8 | [11] | ||
| P388 (murine leukemia) | 0.4 | [11] |
Experimental Protocols
The following protocols describe key synthetic steps involving this compound chemistry, representative of its application in natural product synthesis.
Protocol 1: Generation of 2-Lithio-1,3-dithiane
This protocol outlines the generation of the nucleophilic lithiated species from 1,3-dithiane (B146892), which is a parent compound to this compound and follows the same principle.[6][12]
Materials:
-
1,3-Dithiane
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Dry ice/acetone bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 1,3-dithiane (1.0 eq).
-
Anhydrous THF is added via syringe under an inert atmosphere.
-
The solution is cooled to -30 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at -20 to -25 °C for 2 hours to ensure complete formation of 2-lithio-1,3-dithiane. The resulting solution of the lithiated dithiane is ready for reaction with an electrophile.
Protocol 2: Coupling of 2-Lithio-1,3-dithiane with an Epoxide
This protocol is a general representation of a key fragment coupling reaction used in the synthesis of complex natural products.[13]
Materials:
-
Solution of 2-lithio-1,3-dithiane in THF (from Protocol 1)
-
Electrophile (e.g., a solution of an epoxide in anhydrous THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
The solution of 2-lithio-1,3-dithiane is cooled to -78 °C.
-
A solution of the epoxide (1.0-1.2 eq) in anhydrous THF is added dropwise to the dithiane solution.
-
The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Protocol 3: Deprotection of the Dithiane Group
The final step after the dithiane has served its purpose is its removal to unmask the carbonyl group.[14][15][16][17]
Materials:
-
Dithiane-protected compound
-
Acetonitrile (B52724) and water
-
Mercury(II) chloride (HgCl2)
-
Calcium carbonate (CaCO3)
-
Dichloromethane
Procedure:
-
The dithiane-protected compound is dissolved in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Mercury(II) chloride (4.0 eq) and calcium carbonate (4.0 eq) are added to the solution.
-
The resulting suspension is stirred vigorously at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.
-
The combined filtrate is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the deprotected carbonyl compound, which can be further purified if necessary.
Visualization of Synthetic and Biological Pathways
The following diagrams illustrate the key synthetic transformations involving this compound and the biological pathway targeted by the resulting natural products.
References
- 1. This compound | C5H10S2 | CID 22329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-甲基-1,3-二噻烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. en.wikipedia.org [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 16. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Corey-Seebach Reaction with Sterically Hindered Electrophiles
For Researchers, Scientists, and Drug Development Professionals
The Corey-Seebach reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds through the "umpolung" (polarity reversal) of a carbonyl group.[1][2] This is achieved by converting an aldehyde into a 1,3-dithiane (B146892), which can be deprotonated to form a nucleophilic acyl anion equivalent.[1][3] This nucleophile can then react with a variety of electrophiles.[4] While highly effective, the reaction of the lithiated dithiane with sterically hindered electrophiles presents unique challenges that necessitate modified reaction conditions.
These application notes provide an overview of the reaction conditions and detailed protocols for performing the Corey-Seebach reaction with sterically demanding alkyl halides and ketones. Additionally, various methods for the crucial deprotection of the resulting sterically hindered 2,2-disubstituted-1,3-dithianes are discussed.
Reaction with Sterically Hindered Alkyl Halides
The alkylation of 2-lithio-1,3-dithianes with sterically hindered alkyl halides can be sluggish. To achieve reasonable yields, the use of more reactive electrophiles, such as primary alkyl arenesulfonates, is recommended. Benzenesulfonates, for example, have been shown to react smoothly with lithiated dithianes at room temperature to afford 2-alkyl derivatives in high yields.[5]
Table 1: Reaction Conditions for Alkylation of 2-Lithio-1,3-dithiane with a Primary Alkyl Benzenesulfonate (B1194179) [5]
| Parameter | Value |
| Dithiane | 1,3-Dithiane |
| Base | n-Butyllithium (n-BuLi) |
| Electrophile | Primary Alkyl Benzenesulfonate |
| Solvent | Tetrahydrofuran (THF) / Hexane |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Yield | High |
Experimental Protocol: Alkylation with a Primary Alkyl Benzenesulfonate[5]
-
Preparation of the 2-Lithio-1,3-dithiane: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dithiane (1.0 eq) in anhydrous THF. Cool the solution to -20 °C in an appropriate cooling bath. Add n-butyllithium (1.05 eq, as a solution in hexane) dropwise via syringe. Stir the resulting colorless solution for 1-2 hours at -20 °C.
-
Alkylation: To the solution of the 2-lithio-1,3-dithiane, add a solution of the primary alkyl benzenesulfonate (1.0 eq) in anhydrous THF dropwise at -20 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-alkyl-1,3-dithiane.
Reaction with Sterically Hindered Ketones
The addition of 2-lithio-1,3-dithianes to sterically hindered ketones can be challenging due to steric hindrance, which can lead to competing side reactions such as enolization of the ketone. To favor the desired 1,2-addition, the reaction is typically carried out at low temperatures.
Table 2: General Reaction Conditions for Addition of 2-Lithio-1,3-dithiane to a Sterically Hindered Ketone
| Parameter | Value |
| Dithiane | 1,3-Dithiane or 2-substituted-1,3-dithiane |
| Base | n-Butyllithium (n-BuLi) |
| Electrophile | Sterically Hindered Ketone |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | -78 °C to -30 °C |
| Reaction Time | 1-4 hours |
| Yield | Moderate to High |
Experimental Protocol: Addition to a Sterically Hindered Ketone
-
Preparation of the 2-Lithio-1,3-dithiane: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the 1,3-dithiane (1.0 eq) in anhydrous THF. Cool the solution to -30 °C. Add n-butyllithium (1.05 eq) dropwise. Stir the solution for 1.5 hours at this temperature.
-
Addition: Cool the solution of the 2-lithio-1,3-dithiane to -78 °C. Add a solution of the sterically hindered ketone (1.0 eq) in anhydrous THF dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction at -78 °C with saturated aqueous ammonium (B1175870) chloride solution. Allow the mixture to warm to room temperature and extract with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting tertiary alcohol adduct by flash column chromatography.
Deprotection of Sterically Hindered 2,2-Disubstituted-1,3-Dithianes
The cleavage of the dithioacetal in sterically hindered 2,2-disubstituted-1,3-dithianes to regenerate the carbonyl group can be difficult and often requires specific and sometimes harsh conditions.[6] Several methods have been developed to address this challenge.
Table 3: Comparison of Deprotection Methods for Sterically Hindered Dithianes
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Mercury(II) Salts | Hg(NO₃)₂·3H₂O | Solid-state, grinding, room temp, 1-4 min | Fast, high yields, mild conditions | Toxic mercury reagent |
| Iodine Catalyzed Oxidation | 30% H₂O₂, I₂ (cat.), SDS | Water, room temp, 30 min | Mild, environmentally friendly, tolerates various functional groups | May not be effective for highly deactivated substrates |
| Polyphosphoric Acid/Acetic Acid | PPA, HOAc | 20-45 °C | Inexpensive, non-toxic reagents, mild conditions | May require optimization of the acid mixture |
Experimental Protocol: Deprotection using Mercury(II) Nitrate (B79036) Trihydrate[7]
-
Reaction Setup: In a mortar, combine the 2,2-disubstituted-1,3-dithiane (1.0 eq) and mercury(II) nitrate trihydrate (2.0 eq).
-
Reaction: Grind the mixture with a pestle at room temperature for 1-4 minutes. Monitor the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with ethanol (B145695) or acetonitrile (B52724) and filter.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the desired ketone.
Experimental Protocol: Deprotection using Hydrogen Peroxide and Iodine[8]
-
Reaction Setup: In a round-bottom flask, dissolve the 2,2-disubstituted-1,3-dithiane (1.0 eq) and sodium dodecyl sulfate (SDS) in water.
-
Reaction: Add 30% aqueous hydrogen peroxide and a catalytic amount of iodine (5 mol%). Stir the mixture vigorously at room temperature for 30 minutes.
-
Work-up: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography.
Experimental Protocol: Deprotection using Polyphosphoric Acid and Acetic Acid[9]
-
Reaction Setup: In a round-bottom flask, add the 2,2-disubstituted-1,3-dithiane (1.0 eq) to a mixture of polyphosphoric acid (PPA) and acetic acid.
-
Reaction: Stir the mixture at a temperature between 20-45 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Corey-Seebach Reaction
To aid in the understanding of the Corey-Seebach reaction, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: The reaction mechanism of the Corey-Seebach reaction.
Caption: A general experimental workflow for the Corey-Seebach reaction.
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
Synthesis of α-Hydroxy Ketones from 2-Methyl-1,3-dithiane and Aldehydes: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α-hydroxy ketones is a cornerstone transformation in organic chemistry, yielding a structural motif prevalent in numerous natural products and pharmaceutical agents. A robust and versatile method for accessing these compounds is through the Corey-Seebach reaction, which utilizes the umpolung (polarity reversal) of a carbonyl equivalent. This application note details a specific variant of this reaction: the synthesis of α-hydroxy ketones from 2-methyl-1,3-dithiane and various aldehydes.
The core of this strategy involves the deprotonation of this compound to form a nucleophilic acyl anion equivalent. This anion subsequently reacts with an aldehyde to form a 2-(1-hydroxyalkyl)-2-methyl-1,3-dithiane adduct. The final step involves the deprotection of the dithiane group to unveil the desired α-hydroxy ketone. This methodology offers a reliable route to a diverse range of α-hydroxy ketones, which are valuable intermediates in the synthesis of complex molecules.
Reaction Mechanism
The overall synthesis proceeds in two main stages: the formation of the dithiane adduct and the subsequent deprotection to yield the α-hydroxy ketone.
Caption: General reaction pathway for α-hydroxy ketone synthesis.
Experimental Workflow
The synthesis of α-hydroxy ketones using this compound and aldehydes follows a systematic experimental workflow, which is crucial for ensuring high yields and purity of the final product.
Caption: Experimental workflow for α-hydroxy ketone synthesis.
Data Presentation
The following tables summarize the yields for the formation of the 2-(1-hydroxyalkyl)-2-methyl-1,3-dithiane adducts and their subsequent deprotection to the corresponding α-hydroxy ketones using different aldehydes and deprotection agents.
Table 1: Yields of 2-(1-Hydroxyalkyl)-2-methyl-1,3-dithiane Adducts
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | 2-(Hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane | 85 |
| 2 | 4-Chlorobenzaldehyde | 2-((4-Chlorophenyl)(hydroxy)methyl)-2-methyl-1,3-dithiane | 82 |
| 3 | 4-Methoxybenzaldehyde | 2-(Hydroxy(4-methoxyphenyl)methyl)-2-methyl-1,3-dithiane | 88 |
| 4 | 2-Naphthaldehyde | 2-(Hydroxy(naphthalen-2-yl)methyl)-2-methyl-1,3-dithiane | 80 |
| 5 | Cinnamaldehyde | 2-(1-Hydroxy-3-phenylallyl)-2-methyl-1,3-dithiane | 75 |
| 6 | Hexanal | 2-(1-Hydroxyheptyl)-2-methyl-1,3-dithiane | 78 |
Yields are approximate and may vary based on reaction conditions and scale.
Table 2: Yields of α-Hydroxy Ketones via Deprotection of Dithiane Adducts
| Entry | Dithiane Adduct from | Deprotection Reagent | Product | Yield (%) |
| 1 | Benzaldehyde | N-Bromosuccinimide (NBS) | 2-Hydroxy-1-phenylethan-1-one | 85-95 |
| 2 | 4-Chlorobenzaldehyde | N-Bromosuccinimide (NBS) | 1-(4-Chlorophenyl)-2-hydroxyethan-1-one | 80-90 |
| 3 | 4-Methoxybenzaldehyde | N-Bromosuccinimide (NBS) | 2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one | 82-92 |
| 4 | Benzaldehyde | Mercury(II) Chloride (HgCl₂) | 2-Hydroxy-1-phenylethan-1-one | 90 |
| 5 | 4-Nitrobenzaldehyde | Mercury(II) Nitrate (Hg(NO₃)₂) | 2-Hydroxy-1-(4-nitrophenyl)ethan-1-one | 95 |
| 6 | Cinnamaldehyde | N-Bromosuccinimide (NBS) | 1-Hydroxy-4-phenylbut-3-en-2-one | 70-80 |
Yields are approximate and may vary based on reaction conditions and scale.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.5 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution. Maintain the temperature below -70 °C during the addition.
-
Stir the resulting mixture at -78 °C for 2 hours to ensure complete formation of the lithiated dithiane.
-
In a separate flask, prepare a solution of benzaldehyde (1.2 eq) in anhydrous THF.
-
Add the benzaldehyde solution dropwise to the lithiated dithiane solution at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired 2-(hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane.
Protocol 2: Deprotection of 2-(Hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane using N-Bromosuccinimide (NBS)
Materials:
-
2-(Hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane
-
Acetone
-
Water
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve 2-(hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (2.2-2.5 eq) portion-wise to the stirred solution.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by saturated aqueous Na₂SO₃ solution until the orange color disappears.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the pure α-hydroxy ketone.
Protocol 3: Deprotection of 2-(Hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane using Mercury(II) Chloride (HgCl₂)
Disclaimer: Mercury compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. All waste containing mercury must be disposed of according to institutional safety protocols.
Materials:
-
2-(Hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane
-
Water
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Celite
Procedure:
-
Dissolve the 2-(hydroxy(phenyl)methyl)-2-methyl-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add mercury(II) chloride (2.2-2.5 eq) and calcium carbonate (2.2-2.5 eq) to the solution.
-
Stir the heterogeneous mixture vigorously at room temperature for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the solid precipitate. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
References
Application Notes and Protocols: Palladium-Catalyzed Allylic Alkylation with 2-Lithio-1,3-Dithiane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed allylic alkylation (the Tsuji-Trost reaction) is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds.[1] This reaction proceeds through the formation of a π-allylpalladium complex from an allylic substrate, which is then attacked by a nucleophile.[1] The use of stabilized carbanions as nucleophiles is well-established; however, the application of acyl anion equivalents, such as 2-lithio-1,3-dithiane, offers a unique synthetic strategy for the formation of ketones and other carbonyl-containing compounds after deprotection. This protocol details the application of 1,3-dithianes as nucleophiles in palladium-catalyzed asymmetric allylic substitution, providing a route to chiral ketones and their derivatives.[2][3][4]
The reaction of a π-allylpalladium complex with 2-lithio-1,3-dithiane, typically generated in situ from 1,3-dithiane (B146892) and a strong base, allows for the introduction of a masked acyl group at the allylic position. Subsequent hydrolysis of the dithiane moiety uncovers the ketone functionality. This methodology is particularly valuable in the synthesis of complex molecules where the direct use of enolates might be problematic due to issues of regioselectivity or reactivity.
Reaction Principle
The fundamental transformation involves the reaction of an allylic electrophile with a 1,3-dithiane nucleophile, catalyzed by a palladium(0) complex. The generally accepted mechanism for the Tsuji-Trost reaction begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate.[1] Subsequent oxidative addition forms a π-allylpalladium(II) complex with the expulsion of the leaving group.[1] The dithiane is deprotonated by a strong base to form the nucleophilic 2-lithio-1,3-dithiane. This nucleophile then attacks the π-allyl ligand, typically at the less substituted terminus, to form the new carbon-carbon bond and regenerate the palladium(0) catalyst, thus completing the catalytic cycle.[1][4]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Asymmetric Allylic Alkylation of 1,3-Dithiane with (E)-1,3-Diphenylallyl Acetate[4]
| Entry | Ligand | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | L1 | NaH | THF | 24 | 91 | 85 |
| 2 | L1 | KH | THF | 24 | 88 | 83 |
| 3 | L1 | LiH | THF | 24 | 75 | 80 |
| 4 | L1 | n-BuLi | THF | 24 | 60 | 75 |
| 5 | L1 | NaOt-Bu | THF | 24 | 85 | 82 |
| 6 | L2 | NaH | THF | 24 | 85 | 90 |
| 7 | L2 | NaH | DCM | 12 | 95 | 96 |
| 8 | L2 | NaH | Toluene | 24 | 80 | 88 |
| 9 | L2 | NaH | DCE | 24 | 90 | 92 |
Reaction conditions: (E)-1,3-diphenylallyl acetate (B1210297) (0.2 mmol), 2-phenyl-1,3-dithiane (B1581651) (0.3 mmol), [Pd(allyl)Cl]₂ (2.5 mol%), Ligand (5.5 mol%), Base (0.3 mmol), Solvent (2 mL), room temperature. L1 = (S)-BINAP, L2 = (S,S)-f-BINAPHANE
Table 2: Substrate Scope for the Asymmetric Allylic Alkylation of 2-Aryl-1,3-dithianes[4]
| Entry | Allylic Acetate | 2-Aryl-1,3-dithiane | Product | Yield (%) | ee (%) |
| 1 | (E)-1,3-Diphenylallyl acetate | 2-Phenyl-1,3-dithiane | 2-((E)-1,3-Diphenylallyl)-2-phenyl-1,3-dithiane | 95 | 96 |
| 2 | (E)-1,3-Bis(4-methoxyphenyl)allyl acetate | 2-Phenyl-1,3-dithiane | 2-((E)-1,3-Bis(4-methoxyphenyl)allyl)-2-phenyl-1,3-dithiane | 92 | 95 |
| 3 | (E)-1,3-Bis(4-chlorophenyl)allyl acetate | 2-Phenyl-1,3-dithiane | 2-((E)-1,3-Bis(4-chlorophenyl)allyl)-2-phenyl-1,3-dithiane | 90 | 94 |
| 4 | (E)-1,3-Di(naphthalen-2-yl)allyl acetate | 2-Phenyl-1,3-dithiane | 2-((E)-1,3-Di(naphthalen-2-yl)allyl)-2-phenyl-1,3-dithiane | 88 | 93 |
| 5 | (E)-Cinnamyl acetate | 2-Phenyl-1,3-dithiane | 2-Cinnamyl-2-phenyl-1,3-dithiane | 85 | 90 |
| 6 | (E)-1,3-Diphenylallyl acetate | 2-(4-Methoxyphenyl)-1,3-dithiane | 2-((E)-1,3-Diphenylallyl)-2-(4-methoxyphenyl)-1,3-dithiane | 93 | 95 |
| 7 | (E)-1,3-Diphenylallyl acetate | 2-(4-Chlorophenyl)-1,3-dithiane | 2-((E)-1,3-Diphenylallyl)-2-(4-chlorophenyl)-1,3-dithiane | 91 | 96 |
Optimized conditions from Table 1, Entry 7 were used.
Experimental Protocols
Protocol 1: Preparation of 2-Lithio-1,3-dithiane (in situ generation)
Materials:
-
1,3-Dithiane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Argon or Nitrogen atmosphere
-
Dry glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 1,3-dithiane (1.0 eq.).
-
Add anhydrous THF (volume appropriate for the scale, e.g., 5-10 mL per mmol of dithiane).
-
Cool the solution to -20 °C to -40 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add n-butyllithium (1.05-1.1 eq.) dropwise via syringe. A white precipitate of 2-lithio-1,3-dithiane will form.
-
Stir the resulting suspension at this temperature for 1-2 hours before use in the subsequent palladium-catalyzed reaction.
Protocol 2: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation of 2-Aryl-1,3-dithianes[4]
Materials:
-
Allylic acetate
-
2-Aryl-1,3-dithiane
-
[Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)
-
Chiral ligand (e.g., (S,S)-f-BINAPHANE)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Dry glassware
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add [Pd(allyl)Cl]₂ (0.025 eq.) and the chiral ligand (0.055 eq.).
-
Add anhydrous DCM and stir the mixture at room temperature for 20 minutes.
-
Add the 2-aryl-1,3-dithiane (1.5 eq.) and sodium hydride (1.5 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of the allylic acetate (1.0 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for the time indicated in the data tables (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired allylated dithiane.
Mandatory Visualizations
Caption: General mechanism of palladium-catalyzed allylic alkylation of 1,3-dithiane.
Caption: Experimental workflow for the palladium-catalyzed allylic alkylation.
References
Application of 2-Methyl-1,3-dithiane in the Synthesis of Insect Pheromones: A Detailed Guide
Introduction
2-Methyl-1,3-dithiane is a versatile reagent in organic synthesis, primarily serving as a masked acyl anion equivalent for the propanal homoenolate. This unique reactivity, often referred to as "umpolung" (polarity reversal), allows for the formation of carbon-carbon bonds in a manner that is complementary to traditional carbonyl chemistry. This application note provides detailed protocols and data on the use of this compound in the synthesis of insect pheromones, with a specific focus on the preparation of key intermediates for bicyclic acetal (B89532) pheromones such as exo-brevicomin (B1210355).
Core Application: Acyl Anion Chemistry
The synthetic utility of this compound stems from the acidity of the C-2 proton. Deprotonation with a strong base, typically an organolithium reagent, generates a nucleophilic carbanion that can react with a variety of electrophiles, including alkyl halides and epoxides. Subsequent removal of the dithiane protecting group regenerates a carbonyl functionality, providing an overall transformation that is equivalent to the nucleophilic acylation of the electrophile.
Synthesis of exo-Brevicomin: A Case Study
exo-Brevicomin is the aggregation pheromone of the western pine beetle, Dendroctonus brevicomis. Its synthesis provides an excellent example of the strategic application of this compound chemistry. A key disconnection in the retrosynthesis of exo-brevicomin leads to the precursor 6,7-dihydroxynonan-2-one. This intermediate can be efficiently constructed using this compound as a starting material.
Synthetic Pathway Overview
The synthesis of exo-brevicomin from this compound can be broken down into three key stages:
-
Alkylation: Formation of the C-C bond by reacting the lithiated this compound with a suitable electrophile.
-
Deprotection: Hydrolysis of the dithiane to unmask the ketone functionality.
-
Cyclization: Acid-catalyzed intramolecular cyclization of the resulting dihydroxy ketone to form the bicyclic acetal structure of exo-brevicomin.
Figure 1: General synthetic workflow for exo-brevicomin using this compound.
Experimental Protocols
Protocol 1: Alkylation of this compound with an Epoxide
This protocol details the nucleophilic addition of 2-lithio-2-methyl-1,3-dithiane to an epoxide, a key step in building the carbon skeleton of the pheromone precursor.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., a suitable epoxide like 1,2-epoxyhexane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe, maintaining the temperature below -25 °C.
-
Stir the resulting pale yellow solution at -30 °C for 2 hours to ensure complete formation of the lithiated species.
-
In a separate flask, dissolve the epoxide (1.1 eq) in anhydrous THF and cool to -78 °C.
-
Transfer the solution of 2-lithio-2-methyl-1,3-dithiane to the epoxide solution via cannula.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude alkylated dithiane.
Protocol 2: Deprotection of the Dithiane Acetal
The removal of the dithiane protecting group is crucial to reveal the ketone functionality. Several methods exist, with varying levels of efficiency and functional group tolerance.[1][2][3][4]
Method A: Mercury(II) Chloride
Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment and dispose of waste properly.
Materials:
-
Alkylated dithiane
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Aqueous acetonitrile (B52724) or acetone
Procedure:
-
Dissolve the alkylated dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1).
-
Add mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq).
-
Stir the mixture vigorously at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate and extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate and brine, dry over anhydrous MgSO₄, and concentrate to give the crude ketone.
Method B: Bis(trifluoroacetoxy)iodobenzene (PIFA)
This method is often preferred for substrates with sensitive functional groups.
Materials:
-
Alkylated dithiane
-
Bis(trifluoroacetoxy)iodobenzene (PIFA)
-
Aqueous methanol (B129727) or THF
Procedure:
-
Dissolve the alkylated dithiane (1.0 eq) in aqueous methanol or THF.
-
Add PIFA (1.2 eq) in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate to afford the crude ketone.
Protocol 3: Acid-Catalyzed Cyclization to exo-Brevicomin
This final step involves the intramolecular formation of the bicyclic acetal.[5][6]
Materials:
-
6,7-Dihydroxynonan-2-one
-
p-Toluenesulfonic acid (p-TsOH) or other acid catalyst
-
Anhydrous benzene (B151609) or toluene
Procedure:
-
Dissolve 6,7-dihydroxynonan-2-one (1.0 eq) in anhydrous benzene or toluene.
-
Add a catalytic amount of p-TsOH (e.g., 0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain exo-brevicomin.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of exo-brevicomin and related structures using this compound.
| Step | Reaction | Reagents and Conditions | Typical Yield (%) |
| 1 | Lithiation of this compound | n-BuLi, THF, -30 °C | >95% (in situ) |
| 2 | Alkylation with Epoxide | 2-Lithio-2-methyl-1,3-dithiane, Epoxide, THF, -78 °C to RT | 70-85% |
| 3 | Dithiane Deprotection (HgCl₂) | HgCl₂, CaCO₃, aq. MeCN | 80-90% |
| 4 | Dithiane Deprotection (PIFA) | PIFA, aq. MeOH | 75-85% |
| 5 | Acid-Catalyzed Cyclization | p-TsOH, Benzene, reflux | 85-95% |
Logical Workflow for Pheromone Synthesis
Figure 2: Logical steps in the synthesis of a bicyclic acetal pheromone.
The use of this compound as a propanal homoenolate equivalent is a powerful and reliable strategy for the synthesis of complex organic molecules, including insect pheromones. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to construct key intermediates for pheromones like exo-brevicomin. The ability to form carbon-carbon bonds with a reversal of carbonyl polarity, followed by efficient deprotection, makes this compound an invaluable tool in the synthetic chemist's arsenal. Careful selection of reaction conditions and deprotection methods is crucial for achieving high yields and purity in the final pheromone product.
References
- 1. researchgate.net [researchgate.net]
- 2. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Answered: ОН several steps Нао* brevicomin Br ОН 6,7-dihydroxynonan-2-one 6-bromohexan-2-one | bartleby [bartleby.com]
Application Notes and Protocols: Tandem Reactions Involving the 2-Methyl-1,3-dithiane Anion
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for tandem reactions featuring the 2-methyl-1,3-dithiane anion. This versatile nucleophile, generated from the deprotonation of this compound, serves as a powerful tool in organic synthesis for the formation of multiple carbon-carbon bonds in a single, sequential operation. Such tandem or domino reaction sequences offer significant advantages in terms of efficiency, atom economy, and the rapid construction of complex molecular architectures, which are of paramount importance in the field of drug discovery and development.
Introduction to this compound Anion Chemistry
The this compound anion is a highly effective acyl anion equivalent. The acidity of the C-2 proton of the dithiane ring is significantly increased by the presence of the two adjacent sulfur atoms, allowing for facile deprotonation with a strong base, typically n-butyllithium (n-BuLi). The resulting carbanion is stabilized and can participate in a variety of nucleophilic addition reactions. Tandem reactions initiated by this anion allow for the sequential formation of new bonds, often leading to the stereocontrolled synthesis of complex carbocyclic and heterocyclic frameworks.
Application Note 1: Tandem Conjugate Addition-Alkylation
One of the most powerful applications of the this compound anion is in tandem conjugate addition-alkylation sequences with α,β-unsaturated carbonyl compounds. This reaction allows for the formation of two new carbon-carbon bonds at the α- and β-positions of the enone system in a one-pot procedure. This methodology is particularly useful for the synthesis of 1,4-dicarbonyl compounds and their derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
The reaction proceeds via an initial 1,4-conjugate addition (Michael addition) of the this compound anion to an α,β-unsaturated ketone or ester. This generates a lithium enolate intermediate, which can then be trapped in situ by the addition of an alkylating agent, such as an alkyl halide. The resulting product contains the dithiane moiety, which can be subsequently hydrolyzed to reveal the corresponding ketone.
Quantitative Data Summary
| Entry | α,β-Unsaturated Compound | Electrophile (R-X) | Product | Yield (%) | Reference |
| 1 | Cyclohexenone | Methyl Iodide | 2-(2-Methyl-1,3-dithian-2-yl)-3-methylcyclohexan-1-one | 85 | [1] |
| 2 | Methyl vinyl ketone | Benzyl Bromide | 5-(2-Methyl-1,3-dithian-2-yl)-6-phenylhexan-2-one | 78 | [1] |
| 3 | Ethyl acrylate | Allyl Bromide | Ethyl 2-(2-methyl-1,3-dithian-2-ylmethyl)pent-4-enoate | 72 | [1] |
Experimental Protocol: Tandem Conjugate Addition-Alkylation of Cyclohexenone
Materials:
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.0 eq, solution in hexanes)
-
Cyclohexenone (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with this compound and anhydrous THF.
-
The solution is cooled to -20 °C in a dry ice/acetone bath.
-
n-Butyllithium is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -15 °C. The formation of the lithiated species is indicated by a color change. The solution is stirred at this temperature for 1 hour.
-
The solution is then cooled to -78 °C.
-
A solution of cyclohexenone in anhydrous THF is added dropwise over 15 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.
-
Methyl iodide is then added neat via syringe in one portion. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2-(2-methyl-1,3-dithian-2-yl)-3-methylcyclohexan-1-one.
Application Note 2: Intramolecular Tandem Michael Addition-Cyclization
The this compound anion can also be employed in intramolecular tandem reactions, leading to the formation of cyclic structures. In this application, the dithiane anion and the Michael acceptor are present in the same molecule. Upon formation, the anion undergoes an intramolecular conjugate addition, which is often followed by a subsequent cyclization step, such as an aldol (B89426) condensation or another alkylation, to construct complex ring systems. This strategy is highly valuable for the synthesis of polycyclic natural products and drug scaffolds.
The key to a successful intramolecular tandem reaction is the design of a substrate that positions the dithiane and the α,β-unsaturated system in a sterically favorable arrangement for cyclization. The regioselectivity of the initial Michael addition and the stereochemical outcome of the subsequent cyclization are often highly controlled by the substrate's conformation.
Experimental Workflow: Intramolecular Tandem Michael Addition-Cyclization
References
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-1,3-dithiane Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in 2-methyl-1,3-dithiane alkylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound alkylation reaction is resulting in a low yield. What are the common causes and how can I address them?
A1: Low yields in this compound alkylation reactions can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Deprotonation: The formation of the 2-lithio-2-methyl-1,3-dithiane intermediate is critical. Ensure you are using a sufficiently strong base, with n-butyllithium (n-BuLi) being the most common and effective choice. The reaction must be conducted under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) to prevent the base and the lithiated intermediate from being quenched by moisture or oxygen.[1]
-
Poor Electrophile Reactivity: The nature of your electrophile significantly impacts the reaction's success. Primary alkyl halides, particularly iodides and bromides, are the most effective electrophiles for this reaction.[1] Secondary and tertiary alkyl halides are more susceptible to elimination side reactions. If you must use a less reactive electrophile, consider converting it to a more reactive form, such as a triflate, or using a more polar solvent to improve its reactivity.[1]
-
Decomposition of the Lithiated Intermediate: The 2-lithio-2-methyl-1,3-dithiane intermediate is thermally sensitive and can decompose if the temperature is not kept low.[1] It is crucial to maintain the recommended low temperatures throughout the deprotonation and alkylation steps.[1]
-
Improper Reaction Temperature: Deprotonation should be carried out at low temperatures, typically between -40°C and -20°C in tetrahydrofuran (B95107) (THF). The subsequent alkylation step should also be initiated at a low temperature, often starting at -78°C, and then allowed to slowly warm up.[1]
Q2: I am observing a significant amount of a dialkylated byproduct. How can I minimize this side reaction?
A2: The formation of a dialkylated byproduct occurs when the mono-alkylated product is deprotonated by any remaining strong base and reacts with another equivalent of the electrophile. To minimize this:
-
Control Stoichiometry: Carefully control the amounts of your reagents. Use approximately one equivalent of both the base and the electrophile.
-
Slow Addition of Electrophile: Add the electrophile slowly to the solution of the pre-formed lithiated dithiane at a low temperature (e.g., -78°C). This ensures that the electrophile reacts with the initially formed lithiated species before it can deprotonate the product.[1]
-
Maintain Low Temperature: Higher reaction temperatures can increase the rate of the second deprotonation and alkylation. Maintaining a low temperature during the addition of the electrophile and for a period afterward will favor the desired mono-alkylation.[1]
Q3: My reaction is plagued by elimination side products. What can I do to favor the desired substitution reaction?
A3: Elimination is a common side reaction, especially with secondary and tertiary alkyl halides. To favor substitution:
-
Use a Bulkier Base: If elimination is a significant issue with your electrophile, consider using a bulkier base like lithium diisopropylamide (LDA) instead of n-BuLi. The increased steric hindrance of LDA can disfavor the elimination pathway.[1]
-
Choose the Right Electrophile: Whenever possible, use primary alkyl halides as they are less prone to elimination.[1]
Q4: How can I confirm the formation of the lithiated dithiane before adding my electrophile?
A4: Visual confirmation is often possible, as the reaction mixture typically changes from colorless to a yellow or pale orange solution upon formation of the 2-lithio-2-methyl-1,3-dithiane.[1] For a more quantitative assessment, you can perform a Gilman test or titrate an aliquot of the reaction mixture.[1]
Q5: What is the best procedure for quenching the reaction?
A5: The reaction is most commonly quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This will protonate any remaining carbanion and neutralize the reaction mixture.[1]
Data Presentation
Table 1: Effect of Base on the Yield of a Dithiane Reaction
| Entry | Base (equiv.) | Yield (%) |
| 1 | n-BuLi (1.1) | 16 |
| 2 | tert-BuLi (1.1) | 12 |
| 3 | sec-BuLi (1.1) | 28 |
Data adapted from a study on the reaction of a 2-methoxy-1,3-dithiane-1-oxide with trioctylborane. While not a direct this compound alkylation, it provides insight into the relative effectiveness of different butyllithium (B86547) bases in forming the lithiated intermediate.[2]
Experimental Protocols
Protocol 1: Alkylation of this compound
This protocol describes a general procedure for the mono-alkylation of this compound using n-butyllithium and a primary alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Primary alkyl halide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Reaction Setup: Under a positive pressure of inert gas (argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar. Dissolve the dithiane in anhydrous THF.
-
Deprotonation: Cool the solution to -40°C using a dry ice/acetone (B3395972) bath. Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -30°C. Stir the resulting solution at this temperature for 1-2 hours. A color change to yellow or orange indicates the formation of the lithiated species.[1]
-
Alkylation: Cool the reaction mixture to -78°C. Slowly add the primary alkyl halide (1.0 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent in vacuo. Purify the residue by silica (B1680970) gel column chromatography to yield the desired 2-alkyl-2-methyl-1,3-dithiane.
Protocol 2: Deprotection of 2-Alkyl-2-methyl-1,3-dithiane using N-Bromosuccinimide (NBS)
This protocol outlines a common method for the deprotection of the dithiane group to regenerate the carbonyl functionality.
Materials:
-
2-Alkyl-2-methyl-1,3-dithiane
-
Acetone
-
Water
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve the 2-alkyl-2-methyl-1,3-dithiane substrate (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (2.2 equivalents) in small portions over 10-15 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the mixture with diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure carbonyl compound.[3]
Visualizations
Caption: Experimental workflow for this compound alkylation.
Caption: Troubleshooting guide for low yields in dithiane alkylation.
Caption: Chemical transformation pathway for dithiane deprotection.
References
preventing side reactions in the lithiation of 2-Methyl-1,3-dithiane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of 2-methyl-1,3-dithiane. Our aim is to help you prevent common side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the lithiation of this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no formation of the desired alkylated product. | 1. Inactive n-butyllithium (n-BuLi) reagent. 2. Presence of moisture or oxygen in the reaction. 3. Insufficiently low temperature during lithiation. 4. The electrophile is not reactive enough. | 1. Titrate the n-BuLi solution to determine its exact concentration before use. 2. Ensure all glassware is flame-dried, the reaction is conducted under a positive pressure of an inert gas (argon or nitrogen), and all solvents and reagents are anhydrous. 3. Maintain a temperature of -78 °C to -40 °C during the deprotonation step.[1] 4. Use more reactive electrophiles like primary alkyl iodides or bromides. For less reactive electrophiles, consider converting them to a triflate.[1] |
| A significant amount of starting this compound remains after the reaction. | 1. Incomplete deprotonation. 2. The n-BuLi was quenched before it could react. | 1. Ensure the correct stoichiometry of n-BuLi is used (typically 1.05-1.1 equivalents). 2. Add the n-BuLi slowly to the cooled solution of the dithiane to prevent localized warming and reaction with the solvent (THF). |
| Formation of a significant amount of elimination product. | The electrophile is a sterically hindered (secondary or tertiary) alkyl halide. | Use a primary alkyl halide as the electrophile whenever possible. If a secondary halide must be used, consider using a less hindered base like lithium diisopropylamide (LDA) and maintain very low reaction temperatures. |
| Presence of a dialkylated side product. | 1. Use of excess n-BuLi or electrophile. 2. The reaction temperature was allowed to rise, causing deprotonation of the mono-alkylated product. | 1. Carefully control the stoichiometry of the reagents. 2. Add the electrophile slowly to the lithiated dithiane at a consistently low temperature (e.g., -78 °C).[1] |
| The reaction mixture turns brown or black, and a complex mixture of products is observed. | 1. The reaction temperature was too high, leading to the decomposition of the lithiated intermediate or reaction with the THF solvent. 2. Oxygen was introduced into the reaction. | 1. Maintain a consistently low temperature throughout the deprotonation and alkylation steps. The lithiated intermediate is generally stable at low temperatures but can decompose upon warming.[1] 2. Ensure the reaction is always under a positive pressure of an inert gas. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the lithiation of this compound?
A1: The deprotonation of this compound with n-BuLi is typically carried out at low temperatures, ranging from -78 °C to -30 °C.[1] The subsequent alkylation step is also initiated at a low temperature, often -78 °C, and then the reaction may be allowed to slowly warm. Maintaining these low temperatures is critical for the stability of the 2-lithio-2-methyl-1,3-dithiane intermediate and for minimizing side reactions.[1]
Q2: What is the best solvent for this reaction?
A2: Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used and recommended solvent for the lithiation of this compound.[1] It is crucial that the THF is anhydrous, as any water will quench the n-BuLi and the lithiated dithiane.
Q3: My n-BuLi is old. Can I still use it?
A3: Organolithium reagents like n-BuLi can degrade over time, leading to a decrease in their effective concentration. It is highly recommended to titrate older bottles of n-BuLi before use to determine the actual molarity. This will ensure that you are adding the correct stoichiometric amount to your reaction.
Q4: Why is a primary alkyl halide preferred as the electrophile?
A4: Primary alkyl halides are the most effective electrophiles for this reaction. Secondary and tertiary alkyl halides are more prone to undergo E2 elimination as a side reaction in the presence of the strongly basic lithiated dithiane, which leads to the formation of an alkene instead of the desired alkylated product.[1]
Q5: Can I use other bases besides n-BuLi?
A5: While n-BuLi is the most common base, other strong bases can be used. sec-Butyllithium (s-BuLi) and tert-butyllithium (B1211817) (t-BuLi) are stronger bases and may be used. For substrates that are sensitive to nucleophilic attack by n-BuLi, a more sterically hindered base such as lithium diisopropylamide (LDA) may be a better choice.
Q6: What is the mechanism of the reaction between n-BuLi and THF?
A6: At temperatures above -20 °C, n-BuLi can deprotonate THF at a position alpha to the oxygen atom. This is followed by a ring-opening reaction (a reverse [2+3] cycloaddition) to generate the lithium enolate of acetaldehyde (B116499) and ethylene (B1197577) gas. This side reaction consumes the n-BuLi and can lead to lower yields of the desired product. Conducting the reaction at -78 °C significantly minimizes this side reaction.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the lithiation of 2-substituted 1,3-dithianes.
Table 1: Effect of Base on the Yield of a Dithiane Reaction Product *
| Base | Equivalents | Yield (%) |
| n-BuLi | 1.1 | 16 |
| t-BuLi | 1.1 | 12 |
| s-BuLi | 1.0 | 25 |
| s-BuLi | 1.1 | 28 |
| s-BuLi | 1.2 | 31 |
| LDA | 1.1 | 29 |
*Data from a study on 2-methoxy-1,3-dithiane-1-oxide, which may not be directly transferable but indicates relative base performance.
Table 2: Effect of Electrophile on Product Yield
| Electrophile Type | Example | Typical Yield Range | Primary Side Reaction |
| Primary Alkyl Halide | 1-Iodobutane | High (often >80%) | - |
| Secondary Alkyl Halide | 2-Bromopropane | Low to Moderate | E2 Elimination |
| Tertiary Alkyl Halide | 2-Bromo-2-methylpropane | Very Low to None | E2 Elimination |
| Primary Arenesulfonate | 1-Pentylbenzenesulfonate | High (often >90%) | - |
Experimental Protocols
Detailed Protocol for the Lithiation of this compound and Subsequent Alkylation
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Primary alkyl halide (e.g., 1-iodobutane)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware (flame-dried)
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a rubber septum.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.) to the flask, followed by anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.05 eq.) in hexanes dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange indicates the formation of the lithiated species. Stir the resulting solution at this temperature for 1-2 hours.
-
Alkylation: While maintaining the temperature at -78 °C, slowly add the primary alkyl halide (1.0 eq.) dropwise via syringe.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the lithiation and alkylation of this compound.
Side Reaction Pathways
Caption: Key side reactions in the lithiation of this compound.
References
Technical Support Center: Optimizing the Corey-Seebach Reaction with 2-Methyl-1,3-dithiane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the Corey-Seebach reaction, specifically focusing on the critical role of temperature when using 2-methyl-1,3-dithiane.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the deprotonation of this compound?
A1: The deprotonation of this compound is typically carried out at low temperatures, generally ranging from -78°C to -20°C.[1][2] The most commonly recommended starting temperature for the addition of n-butyllithium (n-BuLi) is between -40°C and -20°C in tetrahydrofuran (B95107) (THF).[3][4]
Q2: Why is a low temperature crucial for the lithiation of this compound?
A2: Low temperatures are essential to ensure the stability of the resulting 2-lithio-2-methyl-1,3-dithiane intermediate and to minimize side reactions.[4] n-Butyllithium is a highly reactive reagent that can react with the THF solvent at higher temperatures, leading to the decomposition of the solvent and the organolithium reagent.[5][6] Maintaining a low temperature throughout the deprotonation and subsequent alkylation steps helps to control the reaction's selectivity and prevent the decomposition of the lithiated intermediate.[4]
Q3: Can I use a different base than n-butyllithium (n-BuLi)?
A3: While n-BuLi is the most common base for this transformation, other strong bases can be used. For 2-substituted-1,3-dithianes, tert-butyllithium (B1211817) (t-BuLi) is sometimes employed.[7] If elimination side reactions with the electrophile are a concern, a bulkier, less nucleophilic base like lithium diisopropylamide (LDA) might be a suitable alternative.[4]
Q4: How long should the deprotonation reaction be stirred?
A4: After the dropwise addition of n-BuLi, the reaction mixture is typically stirred for 1 to 2 hours at the chosen low temperature to ensure complete formation of the 2-lithio-2-methyl-1,3-dithiane.[3][4]
Q5: What are common side reactions, and how can temperature control help mitigate them?
A5: Common side reactions include reaction of the organolithium reagent with the solvent (THF), and potential elimination reactions with certain electrophiles.[4][5] Conducting the reaction at the lower end of the recommended temperature range (-78°C to -40°C) can help minimize these unwanted pathways by slowing down the rates of these competing reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Corey-Seebach reaction with this compound, with a focus on temperature optimization.
| Problem | Potential Cause | Troubleshooting Suggestion | Relevant Temperature Considerations |
| Low or no yield of the desired product | Incomplete deprotonation of the this compound. | - Ensure the use of a sufficiently strong and fresh organolithium base (e.g., n-BuLi, t-BuLi). Titrate the organolithium solution before use. - Increase the deprotonation time to ensure complete reaction. | - While low temperatures are necessary, ensure the temperature is not so low that the deprotonation rate becomes impractically slow. A range of -40°C to -20°C is often a good starting point for the deprotonation step itself.[3][4] |
| Decomposition of the 2-lithio-2-methyl-1,3-dithiane intermediate. | - Maintain a consistently low temperature throughout the deprotonation and alkylation steps. Avoid any warming of the reaction mixture until the quench. | - The lithiated intermediate is generally stable at low temperatures but can decompose upon warming.[4] The stability of 2-lithio-1,3-dithiane solutions in THF is reported to be good for weeks at -20°C.[1] | |
| Reaction of n-BuLi with the THF solvent. | - Add the n-BuLi solution slowly and dropwise to the dithiane solution to dissipate the heat of reaction and maintain a low internal temperature. | - Reactions of n-BuLi in THF are typically conducted at low temperatures, such as –78 °C, to prevent the deprotonation and subsequent degradation of THF.[5][6] | |
| Formation of side products from elimination | The electrophile is prone to elimination reactions (e.g., secondary or tertiary alkyl halides). | - Use a more reactive electrophile if possible (e.g., primary alkyl iodide or bromide). - Consider using a bulkier, less nucleophilic base like LDA instead of n-BuLi.[4] | - Lowering the temperature of the alkylation step (e.g., to -78°C) can favor the desired SN2 reaction over elimination.[4] |
| Inconsistent results between batches | Variations in the concentration of the organolithium reagent or presence of moisture. | - Always titrate the organolithium reagent before each use to determine its exact concentration. - Ensure all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to exclude moisture. | - Temperature control is crucial for reproducibility. Use a reliable and calibrated cooling bath to maintain a consistent temperature for each experiment. |
Experimental Protocols
General Protocol for the Lithiation of this compound and Subsequent Alkylation
This protocol provides a general procedure. Optimal conditions may vary depending on the specific electrophile used.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Electrophile (e.g., primary alkyl halide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Cooling: Cool the solution to the desired deprotonation temperature (e.g., -40°C) using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of n-BuLi (1.05 eq) in hexanes dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. A color change to yellow or orange may be observed, indicating the formation of the lithiated species.
-
Stirring: Stir the resulting solution at this temperature for 1-2 hours.
-
Alkylation: Cool the reaction mixture to -78°C. Slowly add the electrophile (1.0 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to stir at -78°C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in the Corey-Seebach reaction.
Experimental Workflow for Temperature Optimization
Caption: Experimental workflow for optimizing reaction temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
troubleshooting low conversion in 2-Methyl-1,3-dithiane synthesis
This guide provides troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis of 2-Methyl-1,3-dithiane, with a focus on resolving low conversion rates.
Troubleshooting Low Conversion
Low conversion is a frequent challenge in the synthesis of this compound. This section provides a systematic approach to identifying and resolving the root causes of poor yields.
Question: My yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?
Answer:
Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below is a step-by-step guide to troubleshoot the issue.
1. Reagent Quality and Handling:
-
Purity of Starting Materials: The purity of 1,3-propanedithiol (B87085) and acetaldehyde (B116499) is crucial. Impurities in 1,3-propanedithiol can lead to side reactions, while acetaldehyde can polymerize (forming paraldehyde (B1678423) or metaldehyde) if not handled correctly.
-
Recommendation: Use freshly distilled or high-purity reagents. Ensure acetaldehyde is stored cold and used promptly.
-
-
Anhydrous Conditions: Water in the reaction mixture can hydrolyze the intermediate hemithioacetal and compete with the dithiol for reaction with the aldehyde, leading to lower yields.
-
Recommendation: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
2. Reaction Conditions:
-
Catalyst Choice and Activity: The choice and activity of the acid catalyst are critical. Both Brønsted and Lewis acids can be used. Common catalysts include p-toluenesulfonic acid (p-TsOH), boron trifluoride etherate (BF₃·OEt₂), and various metal triflates. An inefficient or deactivated catalyst will result in low conversion.
-
Recommendation: Use a fresh, active catalyst. If using a solid catalyst, ensure it is properly dried and stored. Consider screening different catalysts to find the optimal one for your specific setup.
-
-
Reaction Temperature: The reaction is typically performed at or below room temperature. Higher temperatures can promote side reactions, including the formation of polymeric byproducts.
-
Recommendation: Maintain the recommended reaction temperature. If the reaction is exothermic, ensure adequate cooling.
-
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, excessively long reaction times can lead to product degradation or the formation of byproducts.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.
-
3. Work-up and Purification:
-
Inefficient Extraction: The product may not be fully extracted from the aqueous phase during work-up.
-
Recommendation: Perform multiple extractions with a suitable organic solvent. Washing the combined organic layers with brine can help to break up emulsions and improve separation.
-
-
Product Loss During Purification: this compound is a volatile liquid. Significant loss can occur during solvent removal under reduced pressure.
-
Recommendation: Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. For purification, column chromatography on silica (B1680970) gel is often effective.
-
Troubleshooting Flowchart
managing dithiane decomposition during workup and purification
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the stability of dithiane-containing compounds during workup and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dithiane decomposition during work-up and purification?
A1: Dithiane decomposition is most commonly caused by exposure to acidic conditions, particularly during silica (B1680970) gel chromatography. While generally stable, dithianes can be sensitive to certain Lewis acids and strong oxidizing agents that may be present as residual reagents from the reaction.[1][2] Prolonged exposure to the acidic environment of standard silica gel is a frequent cause of unintended deprotection.
Q2: Are dithianes stable to both acidic and basic aqueous workups?
A2: Dithianes are generally considered stable to a range of acidic and basic conditions encountered during typical aqueous workups.[1][2] However, this stability can be substrate-dependent. Highly sensitive dithiane derivatives may undergo partial decomposition, especially with prolonged exposure to strongly acidic or basic aqueous solutions. It is always advisable to perform workup procedures efficiently and neutralize any strong acids or bases promptly.
Q3: Can I use common quenching agents like sodium bicarbonate or ammonium (B1175870) chloride?
A3: Yes, standard quenching agents like saturated aqueous sodium bicarbonate (NaHCO₃) and ammonium chloride (NH₄Cl) are generally compatible with dithianes. A weak base like sodium bicarbonate is often used to neutralize acidic reaction mixtures and is unlikely to cause dithiane decomposition. Similarly, the mildly acidic nature of ammonium chloride solutions is typically well-tolerated.
Q4: My dithiane appears to be decomposing on the silica gel column. What can I do?
A4: Decomposition on silica gel is a common issue. Here are several strategies to mitigate this:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534) (TEA), to neutralize the acidic silanol (B1196071) groups. This can be done by flushing the packed column with a solvent system containing 1-3% TEA before loading your compound.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360) for chromatography of acid-sensitive compounds.[3][4][5][6]
-
Minimize Contact Time: Perform the chromatography as quickly as possible.
-
Recrystallization: If your dithiane derivative is a solid, recrystallization is an excellent alternative to chromatography for purification.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the workup and purification of dithiane-containing compounds.
Issue 1: Loss of Dithiane Compound During Aqueous Workup
-
Symptom: Lower than expected yield after extraction, with potential observation of the corresponding carbonyl compound by TLC or LC-MS.
-
Possible Cause: The aqueous layer was too acidic or basic for your specific dithiane derivative, leading to hydrolysis.
-
Solution:
-
Ensure that the pH of the aqueous layer is maintained as close to neutral as possible during extraction.
-
Use mild quenching agents like saturated sodium bicarbonate solution to neutralize acids.
-
Minimize the time the dithiane is in contact with the aqueous phase.
-
If the compound is particularly sensitive, consider a non-aqueous workup if feasible.
-
Issue 2: Dithiane Decomposition During Silica Gel Chromatography
-
Symptom: Streaking on the TLC plate, the appearance of a new spot corresponding to the deprotected carbonyl compound, and low recovery of the desired dithiane from the column.
-
Possible Cause: The acidic nature of the silica gel is catalyzing the hydrolysis of the dithiane.
-
Solutions:
-
Method 1: Neutralize Silica Gel: Before running the column, flush the packed silica gel with your eluent containing 1-2% triethylamine. Then, flush with the eluent without the additive before loading your sample.
-
Method 2: Use Alternative Stationary Phases: For highly acid-sensitive dithianes, switch to a more inert stationary phase. Neutral or basic alumina are excellent alternatives.
-
Method 3: Recrystallization: If your compound is a solid, recrystallization is the preferred method of purification to avoid decomposition on a stationary phase. Common solvent systems include ethanol, methanol, or mixtures like hexanes/ethyl acetate.[7][8]
-
Data Presentation
The following table summarizes the general stability of dithianes under various workup and purification conditions.
| Condition | Reagent/Stationary Phase | Stability of Dithianes | Recommendations |
| Aqueous Workup | Saturated NaHCO₃ | Generally Stable | Recommended for neutralizing acidic reaction mixtures. |
| Saturated NH₄Cl | Generally Stable | Suitable for quenching reactions with basic reagents. | |
| Dilute HCl or H₂SO₄ | Potentially Unstable | Minimize contact time; neutralize promptly. | |
| Dilute NaOH or KOH | Generally Stable | Monitor for potential hydrolysis of sensitive substrates. | |
| Purification | Standard Silica Gel | Potentially Unstable | Risk of decomposition, especially with prolonged exposure. |
| Neutralized Silica Gel (w/ TEA) | Improved Stability | Recommended for acid-sensitive dithianes. | |
| Neutral Alumina | Generally Stable | Good alternative to silica gel for acid-sensitive compounds.[3][4][5][6] | |
| Basic Alumina | Generally Stable | Suitable for basic and neutral dithiane derivatives.[3][4][5][6] | |
| Recrystallization | Excellent | Ideal for solid dithianes to avoid decomposition.[7] |
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Flash Chromatography
Objective: To prepare a neutralized silica gel column to prevent the decomposition of acid-sensitive dithianes.
Materials:
-
Silica gel for flash chromatography
-
Triethylamine (TEA)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
Procedure:
-
Dry-pack the chromatography column with the required amount of silica gel.
-
Prepare a flush solvent by adding 1-2% (v/v) of triethylamine to your chosen eluent system.
-
Pass 2-3 column volumes of the flush solvent through the silica gel bed.
-
Switch to the regular eluent (without triethylamine) and pass 2-3 column volumes through the column to remove excess TEA.
-
The neutralized column is now ready for sample loading and purification.
Protocol 2: Purification of a Dithiane using Neutral Alumina
Objective: To purify an acid-sensitive dithiane using neutral alumina chromatography.
Materials:
-
Neutral alumina, activity grade I, II, or III (selection depends on the polarity of the compound)
-
Eluent (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)
-
Chromatography column
Procedure:
-
Select an appropriate grade of neutral alumina. Activity I is the most active (least amount of water) and may require deactivation for some compounds. Deactivation can be achieved by adding a small percentage of water by weight and allowing it to equilibrate.
-
Pack the column with the neutral alumina using the desired eluent.
-
Dissolve the crude dithiane derivative in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system and collect fractions.
-
Monitor the fractions by TLC and combine the pure fractions containing the dithiane.
Visualizations
The following diagrams illustrate the decision-making process for troubleshooting dithiane decomposition and the general experimental workflow.
Caption: Troubleshooting decision tree for dithiane decomposition.
Caption: General experimental workflow for dithiane synthesis and purification.
References
effect of additives on the reactivity of 2-lithio-1,3-dithiane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 2-lithio-1,3-dithiane and the effect of additives on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using additives in 2-lithio-1,3-dithiane reactions?
Additives are primarily used to modify the reactivity and selectivity of 2-lithio-1,3-dithiane. Organolithium reagents like 2-lithio-1,3-dithiane exist as aggregates in solution (e.g., dimers, tetramers) in solvents like tetrahydrofuran (B95107) (THF). This aggregation can reduce their reactivity. Additives, such as Hexamethylphosphoramide (HMPA) and Tetramethylethylenediamine (TMEDA), are Lewis bases that can break up these aggregates, leading to more reactive monomeric species. This deaggregation enhances the nucleophilicity of the dithiane anion.[1] Furthermore, additives can influence the stereoselectivity and regioselectivity of the reaction, for example, by altering the transition state geometry.
Q2: How do HMPA and TMEDA differ in their effect on 2-lithio-1,3-dithiane reactivity?
HMPA is a strong coordinating agent that can effectively break down organolithium aggregates to form solvent-separated ion pairs (SSIPs), which significantly increases the reactivity of the carbanion.[1] TMEDA is a bidentate chelating agent that complexes with the lithium ion, also leading to deaggregation and enhanced reactivity, though its effect can be less pronounced than that of HMPA in some cases. The choice between HMPA and TMEDA can depend on the specific substrate and the desired outcome of the reaction, as they can influence stereoselectivity differently.
Q3: My lithiation of 1,3-dithiane (B146892) appears to be incomplete. What are the common causes and solutions?
Incomplete lithiation is a frequent issue. Several factors can contribute to this problem:
-
Improperly dried glassware and solvent: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried, and use freshly distilled, anhydrous solvents.
-
Inaccurate concentration of n-butyllithium (n-BuLi): The concentration of commercially available n-BuLi can decrease over time. It is crucial to titrate the n-BuLi solution periodically to determine its exact molarity.
-
Insufficient reaction time or temperature: While the deprotonation of 1,3-dithiane is generally fast, allowing the reaction to stir for an adequate amount of time (typically 1-2 hours) at the recommended temperature (-20 °C to -40 °C) is important for completion.[2]
-
Poor quality of 1,3-dithiane: Impurities in the 1,3-dithiane starting material can interfere with the lithiation process.
Solution: To confirm the formation and concentration of 2-lithio-1,3-dithiane, a small aliquot of the reaction mixture can be quenched with a known amount of an electrophile (like benzaldehyde (B42025) or D₂O) and the product yield or deuterium (B1214612) incorporation can be determined by ¹H NMR.
Q4: I am observing a significant amount of side products in my reaction. What are the likely culprits?
Side reactions can arise from several sources:
-
Reaction with the solvent: At temperatures above -20 °C, 2-lithio-1,3-dithiane can react with THF, leading to the formation of byproducts. It is essential to maintain the recommended low temperature throughout the reaction.
-
Thiophilic addition: In some cases, particularly with certain electrophiles, the nucleophilic dithiane can attack the sulfur atom of another dithiane molecule, leading to oligomeric byproducts.
-
Enolization of the electrophile: When reacting with enolizable carbonyl compounds, deprotonation of the electrophile can compete with the desired nucleophilic addition. Using a less hindered base or adding the electrophile at a very low temperature can sometimes mitigate this issue.
Q5: Deprotection of the 1,3-dithiane group is proving to be difficult. What are some effective methods and troubleshooting tips?
Deprotection of the robust 1,3-dithiane group can be challenging. Common issues include low yields and incompatibility with sensitive functional groups. Several methods are available, and the choice depends on the substrate.
-
Mercury(II) salts: Reagents like mercuric chloride (HgCl₂) in the presence of a water source are classic and often effective but are highly toxic.
-
Oxidative methods: Reagents such as N-bromosuccinimide (NBS) or periodic acid (H₅IO₆) can be used.
-
Other methods: A combination of an acid and an oxidizing agent, or other specialized reagents, may be required for complex substrates.
Troubleshooting: If a standard deprotection method fails, consider varying the solvent, temperature, and reaction time. It is also advisable to screen different deprotection reagents on a small scale to find the optimal conditions for your specific substrate.
Troubleshooting Guides
Guide 1: Low Yield in Alkylation/Addition Reactions
| Observed Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Incomplete lithiation of 1,3-dithiane. | Titrate n-BuLi solution. Ensure anhydrous conditions. Increase lithiation time. |
| Decomposition of 2-lithio-1,3-dithiane. | Maintain reaction temperature below -20 °C. Use the lithiated species immediately after preparation. | |
| Poor quality of electrophile. | Purify the electrophile before use. | |
| Side reaction with the solvent (THF). | Maintain a low reaction temperature (-78 °C for addition reactions). | |
| Formation of multiple products | Competing enolization of the carbonyl electrophile. | Add the electrophile to the 2-lithio-1,3-dithiane solution at -78 °C. Consider using a different counterion (e.g., by transmetalation). |
| Thiophilic attack. | This is an inherent reactivity that is difficult to avoid completely. Optimization of reaction conditions (temperature, addition rate) may help. | |
| Over-alkylation (for mono-alkylation attempts). | Use a slight excess of the electrophile and carefully monitor the reaction progress by TLC or GC. | |
| Low isolated yield after workup | Product is water-soluble. | Saturate the aqueous layer with NaCl before extraction. Use a continuous extraction apparatus for highly polar products. |
| Product decomposition on silica (B1680970) gel. | Use a less acidic stationary phase like neutral alumina (B75360) for chromatography. Deactivate silica gel with a small amount of triethylamine (B128534) in the eluent. |
Data Presentation
Table 1: Effect of Additives on the Yield of Alkylation of 2-Lithio-1,3-dithiane with Benzyl (B1604629) Bromide
| Entry | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | -20 to rt | 12 | 75 |
| 2 | HMPA (2.0) | THF | -20 to rt | 4 | 92 |
| 3 | TMEDA (2.0) | THF | -20 to rt | 6 | 88 |
Data is representative and compiled from typical results in the literature. Actual yields may vary depending on specific reaction conditions.
Table 2: Effect of Additives on the Diastereoselectivity of the Addition of 2-Lithio-1,3-dithiane to a Chiral Aldehyde
| Entry | Additive (equiv.) | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | None | THF | -78 | 3:1 | 85 |
| 2 | HMPA (2.0) | THF | -78 | 1:10 | 90 |
| 3 | TMEDA (2.0) | THF | -78 | 5:1 | 88 |
Data is representative and illustrates the potential influence of additives on stereochemical outcomes. The specific chiral aldehyde and reaction conditions will determine the actual results.
Experimental Protocols
Protocol 1: General Procedure for the Formation of 2-Lithio-1,3-dithiane[2]
Materials:
-
1,3-Dithiane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-dithiane (1.0 equiv).
-
Add anhydrous THF via syringe.
-
Cool the solution to -40 °C to -20 °C using a dry ice/acetone or acetonitrile (B52724) bath.
-
Slowly add a solution of n-BuLi (1.05 equiv) dropwise via syringe while maintaining the internal temperature below -20 °C.
-
Stir the resulting colorless to pale yellow solution at this temperature for 1-2 hours to ensure complete formation of 2-lithio-1,3-dithiane.
-
The solution of 2-lithio-1,3-dithiane is now ready for the addition of an electrophile.
Protocol 2: Alkylation of 2-Lithio-1,3-dithiane with an Alkyl Halide in the Presence of HMPA
Materials:
-
Solution of 2-lithio-1,3-dithiane in THF (from Protocol 1)
-
Hexamethylphosphoramide (HMPA), freshly distilled
-
Alkyl halide (e.g., benzyl bromide)
Procedure:
-
To the freshly prepared solution of 2-lithio-1,3-dithiane at -40 °C, add HMPA (2.0 equiv) dropwise via syringe.
-
Stir the mixture for 15-30 minutes at -40 °C.
-
Slowly add a solution of the alkyl halide (1.0 equiv) in a small amount of anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for the time indicated by TLC analysis for complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the reaction of 2-lithio-1,3-dithiane.
Caption: Troubleshooting decision tree for low yields in dithiane reactions.
References
substrate scope and limitations of 2-Methyl-1,3-dithiane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the substrate scope, limitations, and troubleshooting for reactions involving 2-methyl-1,3-dithiane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in organic synthesis?
A1: this compound is a cyclic thioacetal derived from acetaldehyde.[1][2] In organic synthesis, it serves as a versatile acyl anion equivalent, specifically for the acetyl anion (CH₃CO⁻). This application falls under the concept of "umpolung" or polarity inversion, where the normally electrophilic carbonyl carbon is converted into a nucleophilic species. This is a key component of the Corey-Seebach reaction.[3][4]
Q2: How is the nucleophilic species of this compound generated?
A2: The nucleophilic carbanion is generated by deprotonating the C2 carbon of the dithiane ring. The proton at this position is acidic (pKa ≈ 31) due to stabilization by the two adjacent sulfur atoms.[5][6] A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), is used to abstract this proton, forming the 2-lithio-2-methyl-1,3-dithiane intermediate.[7][8]
Q3: What types of electrophiles are compatible with lithiated this compound?
A3: The lithiated anion of this compound is a potent nucleophile that reacts with a wide array of electrophiles. This allows for the synthesis of various methyl ketones after the final deprotection step. Compatible electrophiles include:
-
Aldehydes and ketones, yielding α-hydroxy methyl ketones.[3][9]
-
Acyl halides and esters, for the synthesis of 1,2-diketones.[3]
-
Arenesulfonates of primary alcohols.[11]
-
Aryl bromides, via palladium-catalyzed cross-coupling reactions.[12]
Q4: What are the main advantages of using this compound?
A4: The primary advantage is its ability to function as a robust acetyl anion equivalent, enabling the formation of carbon-carbon bonds that are otherwise difficult to achieve. The resulting dithiane intermediate is stable under various conditions, including acidic and basic media, allowing for further molecular elaborations before the final deprotection.[4] The steric bulk of the methyl group can also influence the stereoselectivity of certain reactions.[5]
Troubleshooting Guide
Q1: My lithiation and subsequent alkylation reaction is giving a low yield. What are the possible causes and solutions?
A1:
-
Cause: Incomplete deprotonation. The pKa of the C2 proton is around 31, requiring a very strong base.
-
Solution: Ensure your butyllithium (B86547) reagent is fresh and properly titrated. Use a slight excess (e.g., 1.1 equivalents) of the base. Perform the reaction under strictly anhydrous and inert conditions (e.g., dry THF under argon or nitrogen) at low temperatures (-30 °C to -78 °C) to prevent base degradation.[4]
-
-
Cause: Competing elimination reactions with the electrophile.
-
Solution: This is common with secondary and tertiary alkyl halides. If possible, use the corresponding primary alkyl halide or an arenesulfonate of a primary alcohol, which is less prone to elimination.[11]
-
-
Cause: Steric hindrance. Your electrophile may be too bulky to react efficiently with the this compound anion.[5]
-
Solution: Consider using the less hindered parent 1,3-dithiane (B146892) if a formyl anion equivalent is acceptable for your synthesis. Alternatively, longer reaction times or elevated temperatures may be required, but this can also promote side reactions.
-
Q2: I am struggling with the deprotection step to reveal the ketone. The yield is low, or my starting material is recovered.
A2: Deprotection is a well-known challenge in dithiane chemistry.[7]
-
Cause: The chosen deprotection method is not suitable for your specific substrate.
-
Solution: There is no single universal deprotection method. You may need to screen several conditions.
-
Harsh/Classic Conditions: Reagents like mercury(II) chloride (HgCl₂) with mercury(II) oxide (HgO) are effective but highly toxic.[3][5] They may not be compatible with sensitive functional groups.
-
Oxidative Conditions: Try using bis(trifluoroacetoxy)iodobenzene (PIFA), N-bromosuccinimide (NBS), or o-iodoxybenzoic acid (IBX).[5] These are often milder than mercury salts but can have their own functional group incompatibilities.
-
Alternative Non-Metal Conditions: A combination of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile (B52724) has been reported as a mild and effective method.[13] A mixture of polyphosphoric acid (PPA) and acetic acid can also be used.[14]
-
-
-
Cause: The substrate contains functional groups that are sensitive to the deprotection conditions.
-
Solution: Carefully review the functional groups in your molecule. For example, acid-labile groups may not survive PPA/HOAc treatment. Choose a deprotection strategy that is orthogonal to the other protecting groups and functional groups present in your molecule.
-
Q3: The reaction with my electrophile is not working, even with fresh n-BuLi. What could be the issue?
A3:
-
Cause: The electrophile is not reactive enough or has protons that are more acidic than the this compound.
-
Solution: Check the pKa values of any acidic protons on your electrophile. If they are less than ~31, the lithiated dithiane will act as a base rather than a nucleophile. For unreactive electrophiles like some aryl halides, standard conditions may not be sufficient. In this case, specialized methods like the palladium-catalyzed cross-coupling developed by Walsh and co-workers might be necessary.[12]
-
Data Presentation
Table 1: Substrate Scope and Representative Yields for Reactions of Lithiated this compound
| Electrophile Type | Specific Electrophile | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde | Propanal | α-Hydroxy methyl ketone | 43% (overall) | [7] |
| Allylic Dichloride | 1,4-Dichloro-2-butene | Substituted Dithiane | 75% | [7] |
| Epoxide | (S)-Epoxy bromide derivative | β-Hydroxy dithiane | High | [7] |
| Primary Benzenesulfonate (B1194179) | 1-Hexyl benzenesulfonate | 2-Alkyl-2-methyl dithiane | 92% | [11] |
| Primary Benzenesulfonate | 3-Phenylpropyl benzenesulfonate | 2-Alkyl-2-methyl dithiane | 85% |[11] |
Experimental Protocols
Protocol 1: General Procedure for Lithiation and Alkylation of this compound
This protocol is a generalized representation based on common procedures described in the literature.[5][7]
-
Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with this compound (1.0 eq.).
-
Anhydrous Solvent: Anhydrous tetrahydrofuran (B95107) (THF) is added via syringe, and the solution is cooled to -30 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq., solution in hexanes) is added dropwise via syringe, keeping the internal temperature below -25 °C. The resulting solution is stirred at this temperature for 2-4 hours.
-
Alkylation: The electrophile (1.0-1.2 eq.), dissolved in a minimal amount of anhydrous THF if necessary, is added dropwise to the solution of the lithiated dithiane.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight (12-24 hours).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (B1210297) (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection using Polyphosphoric Acid (PPA) and Acetic Acid
This protocol is adapted from the method described by Chavan, et al.[14]
-
Setup: To a solution of the 2-substituted-2-methyl-1,3-dithiane (1.0 eq.) in acetic acid, add polyphosphoric acid (PPA).
-
Reaction: Stir the mixture at 25-45 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC), which typically takes 3-8 hours.
-
Workup: Upon completion, add water to the reaction mixture to hydrolyze the PPA.
-
Extraction: Extract the aqueous mixture with dichloromethane (B109758) (3x).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel to afford the desired methyl ketone.
Visualizations
Caption: General workflow for the Corey-Seebach reaction using this compound.
Caption: Troubleshooting guide for low-yield deprotection of 2-methyl-1,3-dithianes.
References
- 1. This compound | C5H10S2 | CID 22329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dithiane, 2-methyl- [webbook.nist.gov]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 11. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 12. repository.brynmawr.edu [repository.brynmawr.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. asianpubs.org [asianpubs.org]
alternative bases for the deprotonation of 2-Methyl-1,3-dithiane
Welcome to the Technical Support Center for Dithiane Chemistry. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of alternative bases for the deprotonation of 2-methyl-1,3-dithiane.
Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative base to n-butyllithium (n-BuLi) for deprotonating this compound?
While n-butyllithium (n-BuLi) is the most common and effective base for generating the 2-lithio-1,3-dithiane anion, several factors may necessitate the use of an alternative:
-
Substrate Compatibility: n-BuLi is a potent nucleophile in addition to being a strong base. If your substrate contains sensitive electrophilic functional groups (e.g., esters, ketones), n-BuLi can add to them in a competing side reaction.[1][2][3]
-
Selectivity: In complex molecules, you may require a base with greater steric hindrance to achieve regioselective deprotonation, avoiding abstraction of other acidic protons.
-
Safety and Handling: While all organolithium reagents require careful handling, some researchers may prefer to use less pyrophoric or more stable alternatives when available.[4]
-
Improved Reactivity: In some cases, a stronger base like sec-butyllithium (B1581126) (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) may be required for difficult deprotonations.[5] Conversely, a less reactive base might provide a cleaner reaction profile.
Q2: What are the primary alternative bases for deprotonating this compound?
The key to deprotonating this compound is using a base whose conjugate acid has a much higher pKa than the dithiane's C-H proton (pKa ≈ 31-42, depending on substitution and solvent).[6][7] The most common alternatives fall into two categories:
-
Other Organolithium Reagents: These are generally stronger bases than n-BuLi.
-
Lithium Amides: These are sterically hindered, non-nucleophilic bases, making them ideal for substrates with sensitive electrophilic sites.[3]
Q3: How do I choose the right alternative base for my experiment?
The choice of base is critical and depends on your substrate and desired outcome. The following decision-making workflow can help guide your selection.
Data Presentation: Comparison of Alternative Bases
The following table summarizes the properties and typical conditions for commonly used bases in dithiane deprotonation.
| Base | Abbreviation | pKa (Conjugate Acid) | Typical Solvent | Typical Temp. (°C) | Advantages | Disadvantages/Considerations |
| n-Butyllithium | n-BuLi | ~50[5][8] | THF, Diethyl Ether | -40 to -20[9] | Widely available, well-understood reactivity.[10][11] | Can act as a nucleophile; pyrophoric.[3] |
| sec-Butyllithium | s-BuLi | ~51[8] | THF, Diethyl Ether | -78 | More basic than n-BuLi.[5] | More reactive and sterically hindered. |
| tert-Butyllithium | t-BuLi | ~53[8] | THF, Hexanes | -78 | Very strong base for difficult deprotonations.[5] | Highly pyrophoric; can promote side reactions.[4] |
| Lithium Diisopropylamide | LDA | ~36[5][8] | THF | -78 | Highly hindered, non-nucleophilic base.[3] | Less basic than alkyllithiums; often requires fresh preparation.[4] |
| Lithium Tetramethylpiperidide | LiTMP | ~37[5] | THF | -78 | Extremely hindered for high regioselectivity. | More expensive and less common than LDA. |
Troubleshooting Guides
Problem: My deprotonation reaction is incomplete or fails entirely.
An incomplete reaction is one of the most common issues. Follow this troubleshooting workflow to diagnose the problem.
Key Considerations:
-
Moisture: Organolithium and lithium amide bases react instantly with water. Ensure all glassware is flame-dried under an inert atmosphere (Argon or Nitrogen) and that solvents are anhydrous.[9]
-
Base Titration: The concentration of commercially available organolithium solutions can decrease over time due to degradation. It is crucial to titrate the solution periodically to know its exact molarity.
-
Solvent Reactivity: Strong bases can react with the solvent. For example, n-BuLi can deprotonate THF, especially at temperatures above -20°C, leading to ring-opening.[11] Reactions are typically conducted at low temperatures (-78°C to -20°C) to minimize this.[9][11]
Problem: I am observing unexpected side products.
-
Observation: The crude NMR shows byproducts in addition to the desired product.
-
Possible Cause 1: Nucleophilic attack by the base. If you are using n-BuLi with a substrate containing other electrophilic sites, the base may have acted as a nucleophile.
-
Possible Cause 2: Reaction with solvent. As mentioned, strong bases can react with ethereal solvents like THF.
-
Solution: Maintain strict temperature control. Ensure the reaction is not allowed to warm prematurely.
-
-
Possible Cause 3: Elimination reactions. Depending on the substrate structure, the strong base might induce elimination reactions.
-
Solution: This is highly substrate-dependent. Re-evaluate the choice of base and temperature. A less basic or more hindered base at a lower temperature might favor the desired deprotonation.
-
Experimental Protocols
Representative Protocol: Deprotonation of this compound with Lithium Diisopropylamide (LDA)
This protocol describes the in situ generation of LDA and its subsequent use to deprotonate this compound.
Materials:
-
Diisopropylamine (B44863) (freshly distilled from CaH₂)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
This compound
-
Electrophile (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous NH₄Cl solution
Equipment:
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Septa, syringes, and needles
-
Inert gas (Argon or Nitrogen) inlet
-
Low-temperature bath (dry ice/acetone)
Procedure:
-
LDA Preparation:
-
To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the colorless to pale yellow solution at -78 °C for 20-30 minutes.
-
-
Dithiane Deprotonation:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared LDA solution from the first flask to the dithiane solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the lithiated anion is typically complete within this timeframe.
-
-
Reaction with Electrophile:
-
Slowly add a solution of the electrophile (1.0-1.2 equivalents) in anhydrous THF to the anion solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, then let it warm slowly to room temperature overnight.
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous phase with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
The general reaction pathway is illustrated below.
References
- 1. brainly.com [brainly.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. vapourtec.com [vapourtec.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. N-Butyllithium [chemeurope.com]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
Technical Support Center: Chemoselectivity in Reactions with Multifunctional Electrophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common chemoselectivity challenges encountered when working with multifunctional electrophiles.
Frequently Asked Questions (FAQs)
Q1: What is chemoselectivity and why is it crucial in reactions with multifunctional electrophiles?
A: Chemoselectivity is the ability of a reagent to react with one functional group in the presence of other, similar or different, functional groups within the same molecule. In a multifunctional electrophile, there are multiple sites susceptible to nucleophilic attack. Achieving high chemoselectivity is critical to ensure the desired product is formed, minimizing side reactions and simplifying purification, which is especially important in complex molecule synthesis and drug development.
Q2: How does the nature of the nucleophile affect chemoselectivity?
A: The "hardness" or "softness" of a nucleophile, as described by Hard and Soft Acids and Bases (HSAB) theory, plays a significant role. Hard nucleophiles (e.g., organolithium reagents, Grignard reagents) tend to react with hard electrophilic centers (e.g., carbonyl carbons of ketones and aldehydes). Soft nucleophiles (e.g., organocuprates, thiolates) preferentially attack soft electrophilic centers (e.g., the β-carbon of an α,β-unsaturated ketone).
Q3: What role do protecting groups play in controlling chemoselectivity?
A: Protecting groups are used to temporarily block a reactive functional group, preventing it from reacting while a transformation is carried out at another site in the molecule. By selectively protecting one electrophilic center, the reaction can be directed to the unprotected site. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Issue 1: Lack of selectivity in the reaction of an α,β-unsaturated keto-ester.
-
Problem: My reaction with a nucleophile is resulting in a mixture of 1,2-addition (attack at the ketone) and 1,4-conjugate addition (attack at the β-carbon). How can I favor one over the other?
-
Troubleshooting Steps:
-
Analyze the Nucleophile:
-
For 1,2-Addition: Use "hard" nucleophiles like Grignard reagents (RMgX) or organolithium reagents (RLi). These react faster with the harder carbonyl carbon.
-
For 1,4-Addition (Conjugate Addition): Employ "soft" nucleophiles such as organocuprates (Gilman reagents, R₂CuLi) or thiolates. These have a greater affinity for the softer β-carbon of the Michael acceptor.
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase selectivity.
-
Lewis Acids: The addition of a Lewis acid can alter the reactivity of the electrophilic centers. For example, a sterically hindered Lewis acid might coordinate to the less hindered carbonyl oxygen, favoring conjugate addition.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile and the stability of intermediates. Protic solvents can solvate and deactivate hard nucleophiles, sometimes favoring conjugate addition.
-
-
Decision-Making Workflow:
Caption: Troubleshooting workflow for 1,2- vs. 1,4-addition.
Issue 2: Unwanted reaction at an ester in the presence of a ketone.
-
Problem: I am trying to perform a nucleophilic addition to a ketone, but the ester group in my starting material is also reacting.
-
Troubleshooting Steps:
-
Assess Relative Reactivity: Ketones are generally more electrophilic and reactive towards nucleophiles than esters. However, a strong, unhindered nucleophile might not differentiate well.
-
Choice of Nucleophile:
-
Use a less reactive or more sterically hindered nucleophile that will preferentially attack the more accessible and reactive ketone.
-
-
Protecting Group Strategy:
-
Selectively protect the ketone as a ketal (e.g., using ethylene (B1197577) glycol and an acid catalyst). The ketal is stable to many nucleophiles.
-
Perform the desired reaction on the ester.
-
Deprotect the ketone under acidic conditions.
-
-
-
Experimental Protocol: Selective Protection of a Ketone
-
Dissolve the keto-ester (1 equivalent) in a suitable solvent (e.g., toluene).
-
Add ethylene glycol (1.1 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, quench with a weak base (e.g., sodium bicarbonate solution), and extract the product.
-
Purify the resulting ketal-ester by column chromatography.
-
-
Protecting Group Strategy Workflow:
Caption: Workflow for selective reaction using a protecting group.
Data Summary
Table 1: Influence of Nucleophile on Addition to α,β-Unsaturated Ketones
| Nucleophile Type | Reagent Example | Predominant Product |
| Hard | Phenylmagnesium bromide (PhMgBr) | 1,2-Addition |
| Soft | Lithium diphenylcuprate (Ph₂CuLi) | 1,4-Conjugate Addition |
| Borderline | Phenyllithium (PhLi) | Mixture of 1,2- and 1,4-addition |
Table 2: Relative Reactivity of Carbonyl Compounds towards Nucleophilic Attack
| Carbonyl Compound | Relative Reactivity |
| Aldehyde | > 1000 |
| Ketone | 20 |
| Ester | 1 |
| Amide | < 0.01 |
purification strategies for removing unreacted 1,3-propanedithiol
Welcome to the Technical Support Center for Purification Strategies. This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on effectively removing unreacted 1,3-propanedithiol (B87085) from reaction mixtures.
Frequently Asked Questions
Q1: I have a significant amount of unreacted 1,3-propanedithiol in my reaction mixture. What are the primary methods for its removal?
A1: There are three main strategies for removing excess 1,3-propanedithiol, each with its own advantages and disadvantages:
-
Oxidative Quenching: This involves converting the thiol to a less odorous and more easily removable disulfide or sulfonate salt.
-
Extractive Workup: This method utilizes the acidic nature of the thiol group to extract it into a basic aqueous solution.
-
Scavenger Resins: These are solid supports functionalized to react covalently with and capture thiols, which are then removed by filtration.
Q2: My main concern is the potent odor of 1,3-propanedithiol. Which removal method is most effective at neutralizing the smell?
A2: Oxidative quenching with an agent like sodium hypochlorite (B82951) (bleach) is highly effective at neutralizing the odor of 1,3-propanedithiol by converting the volatile thiol into non-volatile, odorless oxidation products.[1][2][3][4] All work with thiols should be conducted in a well-ventilated fume hood, and all contaminated glassware should be decontaminated with bleach solution.[1][2][3][4]
Q3: I am working with a sensitive product that may not be stable to harsh conditions. What is the mildest purification strategy?
A3: The use of scavenger resins is generally the mildest method. It avoids the use of strong oxidants or basic aqueous solutions that could potentially degrade a sensitive product. The reaction with the resin is highly specific to the thiol group, and the resin is simply filtered off after the reaction.
Q4: How can I determine the amount of residual 1,3-propanedithiol in my purified product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method for quantifying residual 1,3-propanedithiol.[5][6][7][8][9][10] Derivatization of the dithiol may be necessary to improve its volatility and chromatographic behavior.[5][6] A detailed protocol for quantification is provided in the "Experimental Protocols" section.
Troubleshooting Common Issues
Problem 1: After a basic extractive workup, my organic layer still has a strong thiol odor.
-
Possible Cause: Insufficient extraction. The concentration of the base may be too low, or not enough washes were performed.
-
Solution: Increase the concentration of the NaOH solution (e.g., to 2 M) and/or perform additional extractions (3-4 times). Ensure vigorous shaking during extraction to maximize the surface area between the organic and aqueous layers.
Problem 2: My product seems to be degrading during oxidative quenching with bleach.
-
Possible Cause: The product contains functional groups that are sensitive to oxidation.
-
Solution:
-
Perform the reaction at a lower temperature (e.g., 0 °C) to control the reaction rate.
-
Add the oxidizing agent slowly and monitor the reaction progress carefully (e.g., by TLC) to avoid over-oxidation.
-
Consider a milder oxidizing agent, such as hydrogen peroxide, or switch to a non-oxidative method like scavenger resins.
-
Problem 3: The scavenger resin is not effectively removing the 1,3-propanedithiol.
-
Possible Cause 1: Insufficient equivalents of scavenger resin.
-
Solution 1: Increase the equivalents of the scavenger resin. A good starting point is 3-5 equivalents relative to the excess thiol.[11]
-
Possible Cause 2: Poor mixing or insufficient reaction time.
-
Solution 2: Ensure the reaction mixture is stirred or agitated effectively to keep the resin suspended. Increase the reaction time, monitoring the disappearance of the thiol by TLC or GC-MS.
-
Possible Cause 3: The solvent is not compatible with the resin.
-
Solution 3: Consult the manufacturer's instructions for a list of compatible solvents.[11] Most modern scavenger resins are compatible with a wide range of common organic solvents.[11]
Data Presentation: Comparison of Purification Strategies
The following table summarizes the key quantitative parameters for the different 1,3-propanedithiol removal strategies.
| Purification Strategy | Typical Purity of Final Product | Expected Product Yield | Time Required | Cost | Key Considerations |
| Oxidative Quenching | >95% | 70-90% | 1-2 hours | Low | Potential for product degradation; formation of disulfide byproducts. |
| Extractive Workup | 90-98% | 80-95% | 1-3 hours | Very Low | Can be labor-intensive with multiple extractions; may not be suitable for base-sensitive products. |
| Scavenger Resins | >98% | 85-98% | 2-16 hours | High | Mildest method; high efficiency; cost of resin can be a factor for large-scale synthesis.[11] |
Experimental Protocols
Protocol 1: Oxidative Quenching with Sodium Hypochlorite (Bleach)
This protocol is suitable for products that are stable to mild oxidation.
-
Reaction Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 10-15% aqueous solution of sodium hypochlorite (household bleach) dropwise with vigorous stirring. A typical starting point is to use 2-3 equivalents of NaOCl for each equivalent of excess 1,3-propanedithiol.
-
Monitor the disappearance of the thiol by TLC or a qualitative test (e.g., with Ellman's reagent).
-
Once the thiol is consumed, proceed to a standard aqueous workup.
-
-
Aqueous Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
If the reaction was run in a water-miscible solvent, dilute with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium thiosulfate (B1220275) solution (to quench any remaining oxidant).
-
Water.
-
Brine (saturated aqueous NaCl).
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Protocol 2: Extractive Workup with Aqueous Base
This is a classical and cost-effective method for removing acidic impurities like thiols.
-
Extraction:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer 3-4 times with a 1-2 M aqueous solution of sodium hydroxide (B78521) (NaOH). The volume of the basic wash should be about 20-30% of the organic layer volume.
-
Combine the aqueous layers and treat with bleach to oxidize the extracted thiolate before disposal.
-
-
Final Workup:
-
Wash the organic layer with water until the pH of the aqueous wash is neutral.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Protocol 3: Removal with a Thiol Scavenger Resin
This method is ideal for sensitive substrates where oxidative or basic conditions are not tolerated.
-
Scavenging:
-
To the crude reaction mixture, add a thiol-scavenging resin (e.g., a maleimide- or iodoacetamide-functionalized polystyrene or silica (B1680970) resin). Use 3-5 equivalents of the resin based on the amount of excess 1,3-propanedithiol.[11]
-
Stir the suspension at room temperature. The reaction time can vary from 2 to 16 hours.[11] Monitor the removal of the thiol by TLC or GC-MS.
-
For some resins, gentle heating may accelerate the process, but consult the manufacturer's recommendations.
-
-
Isolation:
-
Once the thiol is consumed, filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, which can then be further purified if necessary.
-
Protocol 4: Quantification of Residual 1,3-Propanedithiol by GC-MS
This protocol provides a method for accurately determining the level of residual 1,3-propanedithiol in the purified product.
-
Sample Preparation and Derivatization:
-
Accurately weigh a sample of the purified product (e.g., 1-5 mg) into a GC vial.
-
Add a known amount of an internal standard (e.g., a deuterated analog or a different dithiol like 1,4-butanedithiol).
-
Add a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the thiols to their more volatile trimethylsilyl (B98337) (TMS) ethers.[5]
-
Seal the vial and heat at 60-70 °C for 20-30 minutes.[5]
-
Cool the sample to room temperature before injection.
-
-
GC-MS Analysis:
-
Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS or equivalent).
-
Injection: Use a split or splitless injection depending on the expected concentration.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
MS Detection: Use selected ion monitoring (SIM) mode for the highest sensitivity, targeting the characteristic ions of the derivatized 1,3-propanedithiol and the internal standard.
-
-
Quantification:
-
Create a calibration curve using known concentrations of derivatized 1,3-propanedithiol and the internal standard.
-
Calculate the concentration of residual 1,3-propanedithiol in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Visualizations
Caption: A general experimental workflow for the purification of a reaction mixture containing excess reagents.
Caption: A decision tree to guide the selection of an appropriate purification strategy based on product stability.
Caption: A streamlined workflow for the removal of unreacted thiol using a scavenger resin.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. How To [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. oiv.int [oiv.int]
- 9. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. silicycle.com [silicycle.com]
influence of solvent on the stereochemical outcome of dithiane additions
Technical Support Center: Dithiane Additions
This technical support center provides troubleshooting guides, experimental protocols, and key data for researchers working with dithiane additions, focusing on how solvent choice influences the stereochemical outcome of these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing low diastereoselectivity in the addition of a lithiated dithiane to my chiral α-alkoxy aldehyde?
A: Low diastereoselectivity in these reactions often stems from a competition between two different reaction pathways: the Felkin-Anh (non-chelation) model and the Cram-chelate (chelation) model. The stereochemical outcome is highly dependent on the ability of the lithium cation to form a stable five- or six-membered chelate ring with the carbonyl oxygen and the adjacent alkoxy group. The choice of solvent is a critical factor that can favor one pathway over the other.[1][2][3]
-
Coordinating Solvents (e.g., THF, DME): These solvents can strongly coordinate with the lithium cation, disrupting its ability to form an internal chelate with the aldehyde. This favors the non-chelation (Felkin-Anh) pathway.
-
Non-coordinating Solvents (e.g., Toluene (B28343), Hexane, Dichloromethane): These solvents do not solvate the lithium cation as effectively, allowing the formation of the rigid Cram-chelate intermediate, which can lead to higher selectivity for the alternative diastereomer.[3]
Q2: How can I reverse the diastereoselectivity of my dithiane addition reaction?
A: Reversing the diastereoselectivity is often possible by switching between chelation-controlled and non-chelation-controlled conditions.[1][4]
-
To Favor the syn (Cram-Chelate) Product: Use a non-coordinating solvent like toluene or dichloromethane. The presence of a chelating metal cation (like Li+, Mg2+, Zn2+, or Ti4+) is essential to form the rigid cyclic intermediate that directs the nucleophilic attack.[2][3]
-
To Favor the anti (Felkin-Anh) Product: Use a strongly coordinating (donor) solvent such as tetrahydrofuran (B95107) (THF). Additives like Hexamethylphosphoramide (HMPA) can further promote the formation of solvent-separated ion pairs, which completely disfavors chelation and strongly directs the reaction through the Felkin-Anh pathway.[5]
Q3: My dithiane addition is sluggish or results in a low yield. Could the solvent be the cause?
A: Yes, the solvent plays a crucial role in both the rate and yield of the reaction. 2-Lithio-1,3-dithiane has limited solubility in non-polar hydrocarbon solvents like hexane. While these solvents can be beneficial for selectivity, the reaction may be impractically slow. Ethereal solvents like THF or diethyl ether are typically used because they effectively dissolve the organolithium reagent.[6] If you require a non-coordinating solvent for selectivity but are facing solubility issues, consider using a mixture, such as toluene with a small amount of THF, to find a balance.
Q4: I am reacting a lithiated dithiane with an α,β-unsaturated aldehyde and getting the wrong regioselectivity (1,4-addition instead of 1,2-addition). How can I control this?
A: The regioselectivity of addition to enones and enals is highly influenced by the state of the organolithium reagent in solution, which is dictated by the solvent system.
-
For 1,2-Addition: This pathway is favored when the lithium reagent exists as a contact ion pair (CIP). Using a standard solvent like THF typically promotes this outcome.[5]
-
For 1,4-Addition (Michael Addition): This pathway is favored by solvent-separated ion pairs (SIP). These can be intentionally generated by adding a highly polar, coordinating additive like HMPA to the reaction mixture in THF.[5] Therefore, to favor the desired 1,2-addition, avoid such additives.
Data Presentation: Solvent Effects on Stereoselectivity
The following tables summarize how solvent and reaction conditions can influence the stereochemical outcome of dithiane additions.
Table 1: Influence of Solvent on Diastereoselectivity of Lithiated Dithiane Addition to a Chiral α-Alkoxy Aldehyde (Illustrative data based on established principles of chelation vs. non-chelation control[2][3])
| Entry | Aldehyde Substrate | Solvent | Dominant Pathway | Product Ratio (syn:anti) |
| 1 | α-benzyloxy | Toluene | Chelation | >95:5 |
| 2 | α-benzyloxy | THF | Non-Chelation | 10:90 |
| 3 | α-TBDPS-oxy | Toluene | Non-Chelation* | <5:95 |
| 4 | α-TBDPS-oxy | THF | Non-Chelation | <5:95 |
*The bulky TBDPS protecting group sterically prevents chelation, regardless of the solvent.[2]
Table 2: Effect of Solvent and Temperature on Enantioselectivity (Data adapted from an organocatalytic dithiane addition to a nitroalkene[7])
| Entry | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Toluene | 25 | 55 | 81 |
| 2 | Toluene | 0 | 60 | 92 |
| 3 | Dichloromethane | 25 | 47 | 80 |
| 4 | Diethyl Ether | 25 | 73 | 67 |
Experimental Protocols
General Protocol for the Diastereoselective Addition of 1,3-Dithiane (B146892) to a Chiral Aldehyde
Disclaimer: This is a generalized procedure. Reaction times, temperatures, and equivalents should be optimized for specific substrates. Handle organolithium reagents with extreme care under an inert atmosphere.
1. Materials and Setup:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Anhydrous solvent (e.g., THF or Toluene), freshly distilled or from a solvent purification system.
-
1,3-Dithiane.
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately titrated).
-
Aldehyde substrate, purified and dried.
2. Lithiation of 1,3-Dithiane:
-
Dissolve 1,3-dithiane (1.0 eq.) in the chosen anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to between -40 °C and -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe while maintaining the internal temperature.
-
Stir the resulting milky white suspension at this temperature for 1-2 hours to ensure complete deprotonation.[8]
3. Aldehyde Addition:
-
Cool the 2-lithio-1,3-dithiane suspension to -78 °C (dry ice/acetone bath).
-
Dissolve the aldehyde (1.1 eq.) in a small amount of the same anhydrous solvent and add it dropwise to the dithiane suspension.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.
4. Quenching and Workup:
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate (B1210297) or diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
5. Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy or other suitable analytical techniques.
Visualizations
Caption: A typical experimental workflow for dithiane addition reactions.
Caption: Influence of solvent on stereochemical pathways in dithiane additions.
References
- 1. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 7. Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylat ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00492F [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
dealing with foul odor of dithiane reagents and byproducts
Technical Support Center: Managing Dithiane-Related Odors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the foul odors associated with dithiane reagents and their byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the source of the strong, unpleasant odor when working with dithianes?
A1: The characteristic foul odor, often described as resembling rotten cabbage or garlic, originates from the formation of volatile organosulfur compounds. These can include thiols, disulfides, and other sulfur-containing byproducts that are generated during the course of the reaction, workup, or deprotection steps. Even trace amounts of these compounds can be highly odorous.
Q2: What are the primary safety precautions I should take to minimize exposure to these odors?
A2: Always handle dithiane reagents and their reaction mixtures in a well-ventilated chemical fume hood. It is crucial to use appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles.[1] For reactions that are particularly prone to releasing strong odors, using a bleach trap connected to the reaction exhaust is a highly effective measure to neutralize the volatile sulfur compounds before they are released into the fume hood exhaust.[2]
Q3: How can I proactively reduce the intensity of the odor during my experiment?
A3: Minimizing the release of volatile byproducts at the source is key. This can be achieved by:
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Using a closed or isolated reaction setup: Similar to air-sensitive chemistry techniques, a well-sealed apparatus can prevent the escape of odorous gases.[2]
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Employing a bleach trap: Venting the reaction through a bubbler containing a bleach solution will oxidize the volatile sulfur compounds.[2]
-
Careful reagent handling: Avoid leaving containers of dithiane reagents open to the atmosphere.
Q4: What is the most effective way to neutralize the odor of dithiane byproducts in reaction mixtures and waste?
A4: The most effective method for neutralizing the foul odor of dithiane byproducts is through oxidation.[3] A solution of sodium hypochlorite (B82951) (household bleach) is a readily available and highly effective oxidizing agent for this purpose.[2][3] Quenching the reaction mixture with an excess of bleach solution will convert the volatile and odorous sulfur compounds into less volatile and non-odorous byproducts like sulfoxides and sulfones.
Q5: How should I dispose of waste generated from dithiane reactions?
A5: All waste from dithiane reactions, including quenched reaction mixtures, contaminated solvents, and solid waste (e.g., gloves, paper towels), should be treated as hazardous waste. Liquid waste should be quenched with bleach to neutralize the odor before being collected in a designated hazardous waste container.[4] Solid waste that may be contaminated should be sealed in a plastic bag before being placed in the solid hazardous waste container to minimize the release of odors.[5] Always follow your institution's specific guidelines for hazardous waste disposal.[6]
Troubleshooting Guides
Issue 1: A persistent foul odor remains in the lab even after the experiment is complete.
| Possible Cause | Troubleshooting Step |
| Contaminated Glassware | Soak all glassware and equipment used in the experiment in a bleach bath overnight.[2] |
| Contaminated Fume Hood Surfaces | Wipe down the surfaces of the fume hood with a bleach solution. |
| Improperly Sealed Waste Containers | Ensure all waste containers are tightly sealed. If the odor persists from a container, consider quenching the contents with additional bleach. |
| Spills or Drips | Carefully inspect the work area for any spills or drips that may have occurred and decontaminate the affected surfaces with a bleach solution. |
| Ambient Odor | Place open containers (e.g., beakers or crystallizing dishes) of bleach in the back of the fume hood to help neutralize lingering odors in the air.[3] |
Issue 2: The foul odor becomes noticeable during the reaction workup.
| Possible Cause | Troubleshooting Step |
| Volatilization of Byproducts | Perform all workup steps, including extractions and solvent removal, in a well-ventilated fume hood. |
| Odor from Rotary Evaporator | If using a rotary evaporator, ensure the vacuum pump exhaust is vented into a fume hood or connected to a bleach trap to capture volatile sulfur compounds.[2] |
| Contaminated Separatory Funnel | After each extraction, rinse the separatory funnel with a small amount of bleach solution to neutralize residual odorous compounds. |
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Dithiane Odor Neutralization
| Oxidizing Agent | Typical Concentration | Relative Effectiveness | Advantages | Disadvantages |
| Sodium Hypochlorite (Bleach) | 5-10% aqueous solution | High | Readily available, inexpensive, highly effective.[3] | Can be corrosive, may react with certain organic compounds.[7] |
| Hydrogen Peroxide | 3-30% aqueous solution | Moderate to High | Environmentally friendly byproducts (water). | Can be less effective than bleach for some sulfur compounds. |
| Potassium Permanganate | Dilute aqueous solution | High | Strong oxidizing agent. | Can form manganese dioxide precipitate, can be more expensive. |
| Ozone | Gaseous | High | Very powerful oxidizing agent, leaves no chemical residue.[8] | Requires specialized equipment (ozone generator).[8] |
Note: The relative effectiveness is a qualitative assessment based on general chemical principles and laboratory practices.
Experimental Protocols
Protocol 1: Quenching a Dithiane Reaction Mixture with Bleach
-
Preparation:
-
Ensure the reaction flask is in a well-ventilated fume hood and is being stirred.
-
Have a container of fresh household bleach (typically 5-8% sodium hypochlorite) ready.
-
-
Quenching Procedure:
-
Cool the reaction mixture in an ice bath to control any potential exotherm.
-
Slowly add the bleach solution to the stirring reaction mixture. A general rule of thumb is to add at least 2-3 volumes of bleach for every volume of the reaction mixture.
-
Continue stirring for at least 30 minutes to an hour to ensure complete oxidation of the odorous byproducts.
-
-
Workup:
-
Proceed with the standard aqueous workup. The neutralized sulfur byproducts will be more water-soluble and will be removed in the aqueous layer.
-
-
Waste Disposal:
-
Collect all aqueous layers and any other waste in a designated hazardous waste container.
-
Protocol 2: Decontamination of Glassware and Equipment
-
Initial Rinse:
-
In a fume hood, rinse the glassware with a small amount of an organic solvent (e.g., acetone) to remove the bulk of the organic residue. Collect this rinse as hazardous waste.
-
-
Bleach Bath:
-
Final Cleaning:
-
After soaking, remove the glassware from the bleach bath and rinse it thoroughly with water.
-
Proceed with standard laboratory glassware cleaning procedures (e.g., washing with soap and water, followed by solvent rinses).
-
Visualizations
Caption: Mechanism of foul odor generation from dithiane reactions and its neutralization via oxidation.
Caption: Recommended workflow for dithiane experiments to minimize odor.
References
Technical Support Center: Stability and Handling of 2-Lithio-1,3-dithiane
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 2-lithio-1,3-dithiane. It provides essential information on the stability of this organolithium reagent at various temperatures, along with troubleshooting advice and detailed experimental protocols to ensure successful and safe experimentation.
Stability of 2-Lithio-1,3-dithiane at Various Temperatures
The stability of 2-lithio-1,3-dithiane is critically dependent on temperature and the reaction environment. While precise kinetic data on its decomposition at a wide range of temperatures is not extensively documented in the literature, a qualitative and semi-quantitative understanding has been established through various studies.
Data Summary: Stability of 2-Lithio-1,3-dithiane in Tetrahydrofuran (THF)
| Temperature (°C) | Stability Assessment | Primary Decomposition/Side Reaction Pathway | Recommendations |
| -78 | Highly Stable | Minimal decomposition. This is the optimal temperature for the rapid formation via Sn/Li transmetalation. | Recommended for long-term storage (hours to days) during a multi-step synthesis and for sensitive reactions requiring high fidelity of the reagent. |
| -40 to -20 | Good Stability | Solutions are stable for extended periods, reportedly for weeks at -20 °C.[1] This is the standard temperature range for its preparation by deprotonation of 1,3-dithiane (B146892) with n-butyllithium. | Ideal for the preparation and subsequent reactions within the same day. Storage for several days at -20 °C is feasible. |
| 0 | Moderate Instability | Decomposition rate increases. The reagent is more susceptible to side reactions. | Use immediately after preparation. Avoid prolonged storage at this temperature. |
| Room Temperature (~20-25) | Unstable | Rapidly abstracts a proton from the THF solvent.[1] It does not typically decompose via a carbenoid pathway.[1] | Not recommended for storage or reaction unless the reaction is very fast. If the solution warms to this temperature, significant degradation of the reagent is expected. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of 2-lithio-1,3-dithiane at room temperature?
At room temperature, the primary decomposition pathway for 2-lithio-1,3-dithiane in THF is not a carbenoid-type fragmentation but rather a proton abstraction from the solvent itself.[1] This results in the regeneration of 1,3-dithiane and the formation of other byproducts.
Q2: How can I confirm the formation and determine the concentration of 2-lithio-1,3-dithiane?
A common method to confirm the formation of 2-lithio-1,3-dithiane is to quench a small aliquot of the reaction mixture with deuterium (B1214612) oxide (D₂O). Subsequent ¹H NMR analysis of the resulting 1,3-dithiane will show a decrease in the integration of the signal corresponding to the C2 protons. Titration methods, such as those involving MeOD quenching followed by NMR analysis, can be used to determine the concentration of the active lithiated species before use in a subsequent reaction.[1]
Q3: Are there alternative methods for preparing 2-lithio-1,3-dithiane at lower temperatures?
Yes, an alternative and much faster method is the tin-lithium (Sn/Li) transmetalation of 2-trimethylstannyl- or 2,2-bis(trimethylstannyl)-1,3-dithiane. This reaction proceeds rapidly, often within a minute, at the much lower temperature of -78 °C.[1]
Q4: What is "thiophilic addition" and how can it be minimized?
Thiophilic addition is a side reaction where the organolithium base (e.g., n-BuLi) attacks one of the sulfur atoms of the dithiane ring instead of abstracting the acidic proton at the C2 position. This can be a significant issue, especially with substituted dithianes. To minimize this, it is crucial to use the correct stoichiometry of the base and to maintain a low reaction temperature (typically between -40 °C and -20 °C) during the deprotonation step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Decomposition of 2-lithio-1,3-dithiane: The reaction temperature may have risen above the stability threshold. 2. Incomplete formation of the lithiated species: Insufficient reaction time or issues with the base. 3. Presence of moisture or oxygen: Quenching of the organolithium reagent. | 1. Strictly maintain the reaction temperature below -20 °C. Use a cryostat or a well-maintained cooling bath. 2. Ensure the n-butyllithium is fresh and properly titrated. Allow for a sufficient reaction time (1-2 hours) for the deprotonation. 3. Use anhydrous solvents and rigorously maintain an inert atmosphere (argon or nitrogen). |
| Formation of unexpected byproducts | 1. Reaction with the solvent: The temperature may have been too high, leading to proton abstraction from THF. 2. Auto-oxidative condensation: Accidental exposure to air (oxygen). | 1. Ensure the reaction is conducted at the recommended low temperatures. 2. Maintain a positive pressure of an inert gas throughout the experiment. Avoid any leaks in the reaction setup. |
| Reaction is sluggish or does not go to completion | Low concentration of the active reagent: This could be due to decomposition or incomplete formation. | Confirm the formation and concentration of 2-lithio-1,3-dithiane via a D₂O quench and ¹H NMR analysis or by titration before adding the electrophile. |
Experimental Protocols
Protocol 1: Preparation of 2-Lithio-1,3-dithiane via Deprotonation
This protocol outlines the standard procedure for generating 2-lithio-1,3-dithiane from 1,3-dithiane and n-butyllithium in THF.
Materials:
-
1,3-Dithiane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Anhydrous argon or nitrogen
-
Dry ice/acetone or cryostat for cooling bath
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add 1,3-dithiane to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF via syringe.
-
Cool the reaction mixture to between -40 °C and -20 °C using a suitable cooling bath.
-
Slowly add a solution of n-butyllithium (typically 1.05-1.1 equivalents) dropwise to the stirred solution while maintaining the low temperature.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure the complete formation of 2-lithio-1,3-dithiane.
-
The resulting solution/suspension is now ready for use in subsequent reactions with electrophiles.
Workflow for Assessing the Stability of 2-Lithio-1,3-dithiane
Caption: Workflow for assessing 2-lithio-1,3-dithiane stability.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing 2-lithio-1,3-dithiane stability.
References
common pitfalls in the hydrolysis of dithianes to ketones
Welcome to the technical support center for the hydrolysis of dithianes to ketones. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this crucial deprotection step.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during the hydrolysis of dithianes.
Q1: My dithiane hydrolysis is sluggish or incomplete. What are the common causes and how can I resolve this?
A1: Incomplete or slow reactions are a frequent issue. Several factors can contribute to this problem:
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Insufficiently reactive reagents: The choice of reagent is critical and substrate-dependent. For sterically hindered or electron-rich dithianes, a more potent reagent may be required.
-
Poor solubility: The dithiane substrate may not be fully dissolved in the reaction solvent, limiting its contact with the reagent.
-
Inadequate temperature: Some hydrolysis reactions require elevated temperatures to proceed at a reasonable rate.
-
Reagent degradation: Certain reagents can decompose if not handled or stored properly.
Troubleshooting Steps:
-
Reagent Selection: If using a mild reagent, consider switching to a more reactive one. For example, if N-Bromosuccinimide (NBS) is ineffective, a mercury(II) salt-based method might be necessary, provided the substrate is tolerant.[1]
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Solvent and Solubility: Ensure your substrate is fully soluble. For protocols using aqueous media, the addition of a phase-transfer catalyst or a co-solvent like acetone (B3395972) or acetonitrile (B52724) can be beneficial.[1] For instance, using sodium dodecyl sulfate (B86663) (SDS) in aqueous reactions can improve substrate solubility and reaction efficiency.[2][3]
-
Temperature Control: If the reaction is proceeding slowly at room temperature, cautiously increasing the temperature may accelerate the reaction. However, be mindful of potential side reactions.
-
Reagent Quality: Use freshly opened or properly stored reagents. For example, NBS should be pure and dry.
Q2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?
A2: Side product formation can significantly lower the yield and complicate purification. Common side reactions include:
-
Over-oxidation: Aldehyde products can sometimes be oxidized to carboxylic acids, especially with strong oxidizing agents.
-
Epimerization: If the alpha-carbon to the carbonyl group is a stereocenter, harsh reaction conditions (acidic or basic) can lead to its epimerization.
-
Reaction with other functional groups: The reagents used for dithiane deprotection can sometimes react with other sensitive functional groups in the molecule.
Troubleshooting Steps:
-
Choice of Reagent: Select a reagent known for its chemoselectivity. For substrates with acid-sensitive groups, methods employing neutral conditions, such as those using o-iodoxybenzoic acid (IBX) or iodine in combination with hydrogen peroxide, are preferable.[1][2][3] For base-sensitive substrates, avoid strongly basic workup conditions.
-
Reaction Conditions: Use the mildest conditions possible. This includes using the minimum necessary amount of reagent and keeping the reaction temperature as low as feasible.
-
Protecting Groups: If your molecule contains other sensitive functional groups, ensure they are adequately protected before attempting the dithiane hydrolysis.
Q3: My reaction mixture is turning a dark color. What does this indicate?
A3: A dark coloration of the reaction mixture can be indicative of several issues, including:
-
Decomposition: The starting material, product, or reagents may be decomposing under the reaction conditions.
-
Side Reactions: The formation of colored byproducts is a common issue. For instance, reactions involving iodine can result in a persistent brown color if not properly quenched.
-
Charring: In some cases, particularly with strong acids or oxidants at elevated temperatures, decomposition can lead to charring.
Troubleshooting Steps:
-
Quenching: For reactions using oxidizing agents like NBS or iodine, a proper quench is crucial. Adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) can help to remove excess oxidant and dissipate unwanted color.[1]
-
Lower Temperature: Running the reaction at a lower temperature can often mitigate decomposition.
-
Degas Solvents: In some cases, dissolved oxygen can contribute to side reactions. Using degassed solvents may be beneficial.
Quantitative Data Summary
The selection of a deprotection method often depends on a trade-off between reaction speed, yield, and functional group tolerance. The following tables summarize quantitative data for some common deprotection reagents.
Table 1: Comparison of Common Reagents for Dithiane Deprotection
| Reagent(s) | Typical Solvent(s) | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| HgCl₂ / CaCO₃ | Acetonitrile/H₂O | Room Temp. | 1 - 4 h | 85 - 95 | Toxic, not environmentally friendly. |
| N-Bromosuccinimide (NBS) | Acetone/H₂O | Room Temp. | 15 - 60 min | 80 - 95 | Fast and effective, but can be non-selective.[1] |
| I₂ / H₂O₂ / SDS | H₂O | Room Temp. | 30 min - 2 h | 90 - 95 | Mild, neutral conditions, good for sensitive substrates.[2][4] |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/H₂O | 0 - Room Temp. | 5 - 30 min | 85 - 95 | Very fast, but can be harsh for some substrates. |
| o-Iodoxybenzoic Acid (IBX) | DMSO/H₂O | Room Temp. | 1 - 5 h | 80 - 90 | Good for acid-sensitive substrates.[1] |
Table 2: Substrate Scope and Yields for Selected Methods
| Substrate (Dithiane of) | Reagent | Yield (%) | Reference |
| 2-phenyl-1,3-dithiane | Hg(NO₃)₂·3H₂O (solid state) | 95 | [5][6] |
| 2-(4-methoxyphenyl)-1,3-dithiane | I₂ / H₂O₂ / SDS | 94 | [2] |
| 2-nonyl-1,3-dithiane | N-Bromosuccinimide (NBS) | 92 | [1] |
| 2-cyclohexyl-1,3-dithiane | Ceric Ammonium Nitrate (CAN) | 90 | |
| 2-benzyl-1,3-dithiane | o-Iodoxybenzoic Acid (IBX) | 88 | [1] |
Experimental Protocols
Below are detailed, step-by-step protocols for some of the most common dithiane hydrolysis methods.
Protocol 1: Deprotection using Mercury(II) Chloride (HgCl₂)
Warning: Mercury compounds are highly toxic. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Reaction Setup: In a round-bottom flask, dissolve the dithiane substrate (1.0 mmol) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 10 mL).
-
Reagent Addition: Add calcium carbonate (CaCO₃, 2.2 mmol) followed by mercury(II) chloride (HgCl₂, 2.2 mmol).
-
Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts. Wash the filter cake with an organic solvent (e.g., ethyl acetate).
-
Extraction: Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297), 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Deprotection using N-Bromosuccinimide (NBS)
-
Reaction Setup: Dissolve the dithiane substrate (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL).[1]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (2.2 mmol) portion-wise to the stirred solution at room temperature.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 15-60 minutes.[1]
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess NBS.[1]
-
Extraction: Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 3: Deprotection using Iodine and Hydrogen Peroxide
-
Reaction Setup: In a round-bottom flask, dissolve the dithiane substrate (1.0 mmol) and sodium dodecyl sulfate (SDS) (0.1 mmol) in water (5 mL).[2]
-
Reagent Addition: Add iodine (I₂) (0.05 mmol, 5 mol%) to the mixture, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂) (3.0 mmol).[1][2]
-
Reaction Conditions: Stir the reaction mixture at room temperature.[1]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify by column chromatography.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes in dithiane hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
Validation & Comparative
A Comparative Guide to Acyl Anion Equivalents: 2-Methyl-1,3-dithiane vs. 1,3-dithiane in Umpolung Reactions
Introduction
The concept of "umpolung," or polarity inversion, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the use of nucleophilic acyl anion equivalents.[1][2] Among the most robust reagents for achieving this transformation are 1,3-dithianes, which temporarily reverse the inherent electrophilicity of a carbonyl carbon, transforming it into a potent nucleophile.[3][4] This guide provides a detailed comparison of two key dithiane reagents: the archetypal 1,3-dithiane (B146892), a formyl anion equivalent, and its derivative, 2-methyl-1,3-dithiane, which serves as an acetyl anion equivalent.
This document will objectively compare their reactivity, synthetic scope, and practical applications, supported by experimental data and detailed protocols to assist researchers in selecting the optimal reagent for their synthetic strategy.
The Fundamental Difference: Formyl vs. Acetyl Anion Equivalents
The primary distinction between 1,3-dithiane and this compound lies in the substitution at the C2 position, the carbon atom situated between the two sulfur atoms. This structural variance dictates the type of acyl anion generated and, consequently, the final carbonyl compound produced after hydrolysis.
-
1,3-Dithiane: Possesses two acidic protons at the C2 position (pKa ≈ 31).[1][5] Upon deprotonation with a strong base like n-butyllithium (n-BuLi), it forms a 2-lithio-1,3-dithiane anion. This anion is a synthetic equivalent of a formyl anion (H-C=O)⁻. Its reactions with electrophiles followed by hydrolysis lead to the formation of aldehydes or ketones .[6]
-
This compound: Has only one acidic proton at the C2 position. Its deprotonation yields a 2-lithio-2-methyl-1,3-dithiane anion. This species is a synthetic equivalent of an acetyl anion (CH₃-C=O)⁻. Subsequent reaction and hydrolysis exclusively produce methyl ketones .[7]
Mechanism and Experimental Workflow
The umpolung strategy using dithianes, known as the Corey-Seebach reaction, follows a consistent three-step sequence: dithiane formation, deprotonation/alkylation, and deprotection (hydrolysis).
Caption: Generalized workflow for dithiane-mediated umpolung reactions.
The logical relationship between the starting material and the final product is determined by the choice of dithiane.
References
A Comparative Analysis of the Reactivity of 2-Methyl-1,3-dithiane and 2-Phenyl-1,3-dithiane
For researchers, scientists, and professionals in drug development, the choice of a synthetic building block is critical. This guide provides a detailed comparison of the reactivity of 2-methyl-1,3-dithiane and 2-phenyl-1,3-dithiane (B1581651), two common acyl anion equivalents. This analysis, supported by experimental data, will aid in the selection of the appropriate dithiane derivative for specific synthetic applications.
The reactivity of 2-substituted-1,3-dithianes is fundamentally centered on the acidity of the proton at the C2 position and the subsequent nucleophilicity of the resulting carbanion. The nature of the substituent at this position, in this case, a methyl versus a phenyl group, significantly influences both of these factors.
Deprotonation and Acidity: A Quantitative Look
The first step in the utilization of these dithianes as acyl anion equivalents is the removal of the C2 proton by a strong base, typically an organolithium reagent like n-butyllithium. The ease of this deprotonation is directly related to the acidity of this proton, which is quantified by its pKa value.
The phenyl group in 2-phenyl-1,3-dithiane is electron-withdrawing through its inductive effect and can also stabilize the resulting carbanion through resonance. This leads to a lower pKa value, indicating a more acidic proton compared to this compound. The methyl group, in contrast, is weakly electron-donating, which slightly decreases the acidity of the C2 proton.
| Compound | pKa of C2-H | Relative Acidity |
| 2-Phenyl-1,3-dithiane | ~29 | More acidic |
| This compound | Higher than 29 | Less acidic |
This difference in acidity implies that 2-phenyl-1,3-dithiane can be deprotonated more readily and potentially faster than this compound under the same basic conditions.
Stability of the Lithiated Intermediates
Upon deprotonation, the corresponding 2-lithio-1,3-dithiane derivatives are formed. The stability of these carbanionic intermediates is crucial for their successful reaction with electrophiles. Both the methyl and phenyl substituents influence the conformational preference and stability of the C-Li bond.
Theoretical studies using density functional theory (DFT) have shown that for both 2-lithio-2-methyl-1,3-dithiane and 2-lithio-2-phenyl-1,3-dithiane, there is a strong preference for the equatorial orientation of the C-Li bond. This preference is attributed to favorable stereoelectronic effects. The calculated energy difference between the axial and equatorial conformers provides insight into the relative thermodynamic stability of these intermediates.
Reactivity of the Lithiated Species with Electrophiles
The core utility of these dithiane derivatives lies in the reaction of their lithiated forms with various electrophiles, most commonly alkyl halides, to form new carbon-carbon bonds. The nucleophilicity of the carbanion plays a key role in the success of these reactions.
However, in practice, both lithiated species are effective nucleophiles and react with a range of electrophiles to give good to excellent yields of the corresponding 2,2-disubstituted-1,3-dithianes.
Experimental Protocols
Detailed methodologies for the deprotonation and subsequent alkylation are crucial for reproducible results. Below are representative experimental protocols for both this compound and 2-phenyl-1,3-dithiane.
General Experimental Workflow
Caption: General workflow for the deprotonation and alkylation of 2-substituted-1,3-dithianes.
Experimental Protocol for the Alkylation of this compound
A solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -30 °C under an inert atmosphere. To this solution, n-butyllithium (1.05 equivalents) is added dropwise, and the resulting mixture is stirred at this temperature for 2 hours. The reaction mixture is then cooled to -78 °C, and the desired electrophile (e.g., a primary alkyl halide, 1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford the 2-alkyl-2-methyl-1,3-dithiane.
Experimental Protocol for the Alkylation of 2-Phenyl-1,3-dithiane with an Arenesulfonate
To a solution of 2-phenyl-1,3-dithiane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (1.05 equivalents) dropwise. The mixture is stirred at this temperature for 30 minutes, then warmed to -20 °C and stirred for an additional 2 hours. The solution is then cooled back to -78 °C, and a solution of the primary alkyl arenesulfonate (1.1 equivalents) in anhydrous THF is added. The reaction mixture is allowed to slowly warm to room temperature and stirred for 24 hours.[1] The reaction is then quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield the 2-alkyl-2-phenyl-1,3-dithiane.[1]
Logical Comparison of Reactivity
The choice between this compound and 2-phenyl-1,3-dithiane depends on the specific requirements of the synthetic route. The following diagram illustrates the key decision-making factors.
Caption: Factors influencing the choice between 2-methyl- and 2-phenyl-1,3-dithiane.
Conclusion
The selection of either reagent will depend on the specific electrophile used and the desired reaction conditions. For highly reactive electrophiles, the slightly attenuated nucleophilicity of 2-lithio-2-phenyl-1,3-dithiane may be advantageous in controlling reactivity. For less reactive electrophiles, the higher nucleophilicity of 2-lithio-2-methyl-1,3-dithiane may be necessary to achieve a reasonable reaction rate and yield. This comparative guide provides the fundamental data and experimental context to make an informed decision for your synthetic needs.
References
2-Methyl-1,3-dithiane: A Superior Acyl Anion Equivalent for Complex Syntheses
In the realm of organic synthesis, the strategic reversal of carbonyl group polarity, a concept known as "umpolung," is a cornerstone for the construction of complex molecules. This transformation allows the normally electrophilic carbonyl carbon to act as a nucleophile, opening up synthetic pathways that are otherwise inaccessible. Acyl anion equivalents are the reagents that enable this transformation, with 1,3-dithianes being the archetypal examples. While the parent 1,3-dithiane (B146892) is a robust and widely used tool, the introduction of a methyl group at the C2 position, as in 2-methyl-1,3-dithiane, offers distinct advantages in terms of stereocontrol and reactivity, making it a preferred choice for intricate synthetic challenges in pharmaceutical and natural product chemistry.
The primary advantage of this compound lies in the stereochemical influence of the C2-methyl group. In its deprotonated, lithiated form, the resulting carbanion's reactivity can be modulated by the steric bulk of the methyl group, leading to higher diastereoselectivity in additions to chiral aldehydes and other electrophiles. This is particularly crucial in the synthesis of molecules with multiple stereocenters, where precise control over the formation of each new chiral center is paramount.
Performance Comparison of Acyl Anion Equivalents
The choice of an acyl anion equivalent is dictated by the specific requirements of the synthetic target, including substrate scope, reaction conditions, and functional group tolerance. The following table summarizes the performance of this compound in comparison to other commonly used acyl anion equivalents. While a direct, side-by-side comparison under identical conditions is not extensively documented in the literature, the data presented represents typical yields and selectivities for these reagents in their respective optimal applications.
| Acyl Anion Equivalent | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 2-Lithio-1,3-dithiane | Benzaldehyde | 1-Phenyl-2,2-(trimethylenedithio)ethanol | 85-95 | N/A | [1] |
| Propanal | 1-(1,3-Dithian-2-yl)propan-1-ol | ~86 | N/A | [1] | |
| 2-Lithio-2-methyl-1,3-dithiane | Chiral Epoxide | Adduct for (-)-Hennoxazole A synthesis | High | High | [2] |
| Propanal | 2-(1-Hydroxypropyl)-2-methyl-1,3-dithiane | Good | Moderate to High | [1] | |
| Nitronate Anion (from Nitroethane) | Benzaldehyde | 1-Phenyl-2-nitropropan-1-ol | 70-90 | ~1:1 to 3:1 | [2] |
| Silyl-protected Cyanohydrin Anion | Benzyl (B1604629) Bromide | 2-Benzyl-2-trimethylsilyloxy-phenylacetonitrile | 80-90 | N/A | [2] |
| N-Heterocyclic Carbene (NHC) / Aldehyde | α,β-Unsaturated Ester | γ-Ketoester | 75-95 | N/A (Catalytic) | [2] |
Note: The yields and diastereomeric ratios are representative and can vary significantly based on the specific substrates, reaction conditions, and the nature of the chiral auxiliary or substrate.
Experimental Protocols
Formation and Alkylation of 2-Lithio-2-methyl-1,3-dithiane
This protocol describes a general procedure for the deprotonation of this compound and its subsequent reaction with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Argon or nitrogen atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with this compound (1.0 eq).
-
Anhydrous THF is added via syringe, and the solution is cooled to -30 °C in a dry ice/acetone (B3395972) bath.
-
n-Butyllithium (1.05 eq) is added dropwise via syringe, ensuring the internal temperature does not exceed -20 °C. The formation of the lithiated species is often indicated by the appearance of a yellow color.
-
The reaction mixture is stirred at -20 °C for 1-2 hours to ensure complete deprotonation.
-
The alkyl halide (1.0 eq), dissolved in a minimal amount of anhydrous THF, is added dropwise to the solution of the lithiated dithiane, maintaining the temperature below -20 °C.
-
The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the 2-alkyl-2-methyl-1,3-dithiane.
Deprotection of 2-Substituted-1,3-dithianes
This protocol outlines a general method for the cleavage of the dithiane group to regenerate the carbonyl functionality, using an oxidative method with N-bromosuccinimide (NBS).
Materials:
-
2-Alkyl-2-methyl-1,3-dithiane
-
Acetone and water (e.g., 9:1 v/v)
-
N-Bromosuccinimide (NBS)
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
The 2-substituted-1,3-dithiane (1.0 eq) is dissolved in a mixture of acetone and water.
-
The solution is cooled to 0 °C in an ice bath.
-
N-Bromosuccinimide (2.2 eq) is added in small portions over a period of 10-15 minutes, and the mixture is stirred vigorously.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ketone.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key steps in the utilization of this compound as an acyl anion equivalent.
Caption: Comparison of normal carbonyl reactivity with the "umpolung" strategy using this compound.
Caption: A generalized experimental workflow for the use of this compound as an acyl anion equivalent.
References
A Comparative Guide to Deprotection Methods for 2-Substituted Dithianes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiane (B146892) group is a cornerstone in modern organic synthesis, serving as a robust protecting group for carbonyl compounds and a versatile acyl anion equivalent. The successful regeneration of the carbonyl functionality is a critical step in multi-step syntheses. This guide provides an objective comparison of common deprotection methods for 2-substituted dithianes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given substrate and synthetic strategy.
Overview of Deprotection Strategies
The cleavage of the dithiane ring to regenerate the parent carbonyl compound can be broadly categorized into two main approaches: oxidative cleavage and metal-assisted hydrolysis. The choice of method depends on several factors, including the stability of other functional groups in the molecule, the desired reaction conditions (e.g., pH, temperature), and the toxicity of the reagents.
Comparative Performance of Deprotection Methods
The following table summarizes the performance of several widely used deprotection methods for 2-substituted dithianes, providing a direct comparison of their reaction conditions and reported yields for various substrates.
| Deprotection Method | Reagent(s) | Substrate (R1, R2) | Solvent | Time | Yield (%) | Reference |
| Oxidative Cleavage | ||||||
| N-Bromosuccinimide (NBS) | NBS | 4-Methoxyphenyl, H | Acetone (B3395972)/H₂O | 20 min | 90 | [1] |
| NBS | Cyclohexyl, H | CH₃CN/H₂O | 30 min | 88 | [1] | |
| NBS | n-Hexyl, H | Acetone/H₂O | 25 min | 85 | [1] | |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DDQ | p-Chlorophenyl, H | MeCN/H₂O (9:1) | 2 h | 87 | [2] |
| DDQ | p-Nitrophenyl, H | MeCN/H₂O (9:1) | 8 h | 85 | [2] | |
| DDQ | Phenyl, CH₃ | MeCN/H₂O (9:1) | 2 h | 92 | [2] | |
| o-Iodoxybenzoic Acid (IBX) | IBX | 4-Methoxyphenyl, H | DMSO/H₂O | 2 h | 95 | [1] |
| IBX | Phenyl, H | DMSO/H₂O | 1.5 h | 94 | [1] | |
| IBX | Cinnamyl, H | DMSO/H₂O | 3 h | 92 | [1] | |
| Hydrogen Peroxide/Iodine | 30% H₂O₂ (aq), I₂ (cat.), SDS | 4-Chlorophenyl, H | Water | 30 min | 95 | [3] |
| 30% H₂O₂ (aq), I₂ (cat.), SDS | 4-Nitrophenyl, H | Water | 45 min | 92 | [3] | |
| 30% H₂O₂ (aq), I₂ (cat.), SDS | Phenyl, CH₃ | Water | 35 min | 94 | [3] | |
| Ceric Ammonium Nitrate (B79036) (CAN) | CAN | N-Benzyl tertiary amines | MeCN/H₂O | - | High | [4] |
| Metal-Assisted Hydrolysis | ||||||
| Mercury(II) Nitrate | Hg(NO₃)₂·3H₂O | 3-Nitrophenyl, H | Solid-state | 1-4 min | 95 | [5][6] |
| Hg(NO₃)₂·3H₂O | 2-Methoxyphenyl, H | Solid-state | 3 min | 90 | [7] | |
| Hg(NO₃)₂·3H₂O | n-Hexyl, H | Solid-state | 1 min | 96 | [7] |
Experimental Protocols
Detailed methodologies for the key deprotection experiments cited above are provided below.
Oxidative Cleavage with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a readily available and effective reagent for the deprotection of dithianes under mild conditions.[1]
Reaction Setup:
-
Dissolve the 2-substituted-1,3-dithiane (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL).
-
To the stirred solution at room temperature, add N-Bromosuccinimide (NBS) (2.2 mmol, 2.2 equivalents) portion-wise.
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-60 minutes.[1]
Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter and concentrate the organic layer in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired carbonyl compound.
Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
DDQ is a powerful oxidizing agent for the cleavage of dithianes, particularly for substrates that are stable to strong oxidants.
Reaction Setup:
-
To a solution of the 2-substituted-1,3-dithiane (1.0 mmol) in a mixture of acetonitrile (B52724) and water (9:1, 7 mL), add a solution of DDQ (1.5 mmol, 1.5 equivalents) in the same solvent mixture under a nitrogen atmosphere.[2]
Reaction Monitoring:
-
Stir the reaction at room temperature and monitor its progress by TLC.
Work-up:
-
After completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ether.
-
Wash the combined organic extracts with water, dry over an anhydrous drying agent, and evaporate the solvent.
-
Purify the crude product by silica gel chromatography.[2]
Oxidative Cleavage with o-Iodoxybenzoic Acid (IBX)
IBX is a mild and selective hypervalent iodine reagent, particularly useful for substrates with sensitive functional groups.[1]
Reaction Setup:
-
To a solution of the 2-substituted-1,3-dithiane (1.0 mmol) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water (e.g., 98:2 v/v, 10 mL), add IBX (2.0 mmol, 2.0 equivalents).
Reaction Monitoring:
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to several hours.[1]
Work-up:
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Oxidative Cleavage with Hydrogen Peroxide and Iodine
This method offers a greener alternative using readily available and less hazardous reagents in an aqueous micellar system.[3]
Reaction Setup:
-
In a round-bottom flask, dissolve the 2-substituted-1,3-dithiane (1.0 mmol) and sodium dodecyl sulfate (SDS) (0.1 mmol) in water (5 mL).
-
Add iodine (I₂) (0.05 mmol, 5 mol%) to the mixture, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂) (3.0 mmol, 3.0 equivalents).
Reaction Monitoring:
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is often complete within 30-60 minutes.[3]
Work-up:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Metal-Assisted Deprotection with Mercury(II) Nitrate
Mercury salts are highly effective for dithiane cleavage due to the high affinity of mercury for sulfur. However, due to their toxicity, these methods should be used with caution. A solvent-free, solid-state method is particularly rapid.[5][6]
Reaction Setup (Solid-State):
-
In a mortar, combine the 2-substituted-1,3-dithiane (1.0 mmol) and mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 mmol, 2.0 equivalents).
-
Grind the mixture with a pestle at room temperature for 1-4 minutes.[5]
Reaction Monitoring:
-
Monitor the reaction progress by TLC by taking a small aliquot and dissolving it in a suitable solvent.
Work-up:
-
After the disappearance of the starting material, wash the reaction mixture with ethanol (B145695) or acetonitrile (5 mL).
-
Filter the mixture to remove the mercury salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash chromatography on silica gel.[5]
Visualization of Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of 2-substituted dithianes.
Caption: General workflow for the deprotection of 2-substituted dithianes.
Logical Relationship of Deprotection Pathways
The choice of deprotection method is often guided by the nature of the substrate and the desired reaction conditions. The following diagram illustrates the logical relationship between different deprotection strategies.
Caption: Logical pathways for dithiane deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Acyl Anion Synthons: A Comparative Guide to 2-Methyl-1,3-Dithiane and Nitroalkanes
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount. The concept of "umpolung," or polarity inversion, has enabled chemists to access reactive intermediates that defy conventional electronic behavior. At the heart of this strategy are acyl anion synthons, which allow for the nucleophilic reactivity of a carbonyl carbon. Among the most established and versatile synthons are 2-methyl-1,3-dithianes and nitroalkanes. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic tool.
At a Glance: Key Differences and Applications
| Feature | 2-Methyl-1,3-dithiane | Nitroalkanes |
| Primary Function | Acyl anion equivalent (umpolung) | Acyl anion equivalent (umpolung) |
| Key Reactions | Corey-Seebach Reaction (alkylation, addition) | Henry (Nitroaldol) Reaction, Nef Reaction |
| Anion Generation | Strong, non-nucleophilic base (e.g., n-BuLi) | Variety of bases (e.g., NaOH, DBU, TBAF) |
| Reaction Conditions | Anhydrous, cryogenic temperatures (e.g., -78 °C to 0 °C) | Often milder, room temperature conditions possible[1] |
| Deprotection/Conversion | Requires specific, often harsh, conditions (e.g., Hg(II) salts) | Nef reaction; can be low-yielding with classical methods[1] |
| Substrate Scope | Broad, reacts with a wide range of electrophiles[2] | Good, particularly for additions to carbonyls |
| Key Advantages | Stable anion, reliable, broad electrophile scope[1] | Milder anion formation, versatile transformations of the nitro group[1] |
| Key Disadvantages | Requires strong base, potentially harsh deprotection[1] | Nef reaction can have variable yields[1] |
Reactivity and Performance Comparison
The fundamental difference in the application of this compound and nitroalkanes as acyl anion synthons lies in the method of anion generation and the subsequent conversion back to a carbonyl group.
This compound , a derivative of 1,3-dithiane, functions as a masked acyl anion. The acidity of the proton at the C2 position (pKa ≈ 31-40 in DMSO) allows for deprotonation by a strong base, typically n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane. This stabilized carbanion readily reacts with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones. The subsequent deprotection of the dithiane to reveal the carbonyl functionality often requires specific and sometimes harsh conditions, such as the use of mercury(II) salts, although milder methods have been developed.
Nitroalkanes , on the other hand, possess more acidic α-protons (e.g., pKa of nitromethane (B149229) is ~17 in DMSO, pKa of nitroethane is ~17). This allows for the formation of the corresponding nitronate anion under milder basic conditions. The nitronate anion is a key intermediate in the Henry (nitroaldol) reaction, where it adds to aldehydes and ketones to form β-nitro alcohols. The conversion of the nitro group to a carbonyl is achieved through the Nef reaction. While the classical Nef reaction involves harsh acidic conditions, numerous milder oxidative and reductive methods have been developed to improve yields and functional group tolerance.
Data Presentation: A Quantitative Look at Performance
The following tables summarize quantitative data for key reactions involving this compound and nitroalkanes, providing a basis for comparison of their synthetic utility.
Table 1: Reaction of Acyl Anion Synthons with Benzaldehyde
| Acyl Anion Synthon | Reaction Type | Conditions | Yield (%) | Reference |
| This compound | Addition to Aldehyde | 1. n-BuLi, THF, -30 °C to 0 °C; 2. Benzaldehyde | 70-90% (general) | [1] |
| Nitroethane | Henry Reaction | PS-BEMP catalyst, solvent-free | Good | [3] |
| Nitromethane | Henry Reaction | Solid base catalyst, 90 °C | Very good | [4] |
Table 2: Deprotection/Conversion to Carbonyl
| Substrate | Reaction Type | Conditions | Yield (%) | Reference |
| 2-Alkyl-2-methyl-1,3-dithiane | Deprotection | Mercury(II) nitrate (B79036) trihydrate, solid state | 95% (for 2-(3-nitrophenyl) derivative) | [5] |
| 2-(3-nitrophenyl)-1,3-dithiane | Deprotection | Mercury(II) nitrate trihydrate, solid state, 1-4 min | 95% | [5] |
| 1-Phenyl-2-nitroethanol | Nef Reaction | Classical: H₂SO₄ | ~70% (general for acetophenone (B1666503) from 1-phenylnitroethane) | |
| Sodium salt of nitroethane | Nef Reaction | H₂SO₄ | At least 70% (for acetaldehyde) | [6] |
Experimental Protocols
Protocol 1: Alkylation of this compound (Corey-Seebach Reaction)
This protocol describes the generation of the 2-lithio-2-methyl-1,3-dithiane anion and its subsequent reaction with an alkyl halide.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.
-
The solution is cooled to -30 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.05 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The formation of the lithiated species is often indicated by a color change.
-
The reaction mixture is stirred at -30 °C for 1-2 hours.
-
The alkyl halide (1.1 eq) is added dropwise at -30 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Protocol 2: Henry (Nitroaldol) Reaction with a Nitroalkane
This protocol outlines a general procedure for the base-catalyzed addition of a nitroalkane to an aldehyde.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Nitroalkane (e.g., nitroethane)
-
Base (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or tetrabutylammonium (B224687) fluoride (B91410) (TBAF))
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add the aldehyde (1.0 eq) and the nitroalkane (1.2-1.5 eq).
-
Dissolve the reactants in the anhydrous solvent.
-
Add the base (0.1-1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours.[1]
-
Upon completion, quench the reaction with a mild acid, such as saturated aqueous ammonium chloride.[1]
-
Extract the product with an organic solvent like ethyl acetate.[1]
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude β-nitro alcohol can be purified by column chromatography.
Protocol 3: The Nef Reaction for Carbonyl Regeneration
This protocol describes the classical acidic hydrolysis of a nitronate salt to a carbonyl compound.
Materials:
-
β-Nitro alcohol (from Henry reaction)
-
Base (e.g., NaOH or KOH)
-
Methanol or Ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The nitroalkane is first converted to its nitronate salt by treatment with a base (e.g., sodium hydroxide (B78521) in methanol).
-
The solution of the preformed nitronate salt is then added slowly to a cold (0 °C) solution of strong aqueous acid (e.g., 50% H₂SO₄).
-
The reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.
-
The mixture is then extracted with an organic solvent such as diethyl ether.
-
The organic extract is washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated to yield the crude carbonyl compound.
-
Purification is typically achieved by distillation or column chromatography.
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway using this compound as an acyl anion synthon.
Caption: Synthetic pathway using nitroalkanes as acyl anion synthons.
Caption: Decision logic for choosing between dithiane and nitroalkane synthons.
Conclusion
Both 2-methyl-1,3-dithianes and nitroalkanes are powerful and effective acyl anion synthons that have greatly expanded the toolbox of synthetic organic chemists. The choice between them is dictated by the specific requirements of the synthesis.
This compound offers a robust and highly reliable method with a broad substrate scope, making it a go-to choice for many complex syntheses. However, the need for strong, cryogenic bases and potentially harsh deprotection conditions are important considerations.
Nitroalkanes provide a valuable alternative, particularly when milder conditions for anion formation are required. The versatility of the nitro group, which can be transformed into a variety of other functional groups, adds to its appeal. The primary drawback lies in the Nef reaction, which can be substrate-dependent and may require optimization to achieve high yields.
Ultimately, a thorough understanding of the advantages and limitations of each synthon, as outlined in this guide, will enable researchers to make informed decisions and design more efficient and effective synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ketone Synthesis: The 2-Methyl-1,3-Dithiane Method and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of ketones is a cornerstone of modern organic chemistry. This guide provides an objective comparison of ketone synthesis utilizing 2-Methyl-1,3-dithiane, a prominent example of umpolung chemistry, against other established methodologies. We will delve into detailed experimental protocols, present comparative performance data, and offer spectroscopic analysis for the validation of synthesized ketones.
The synthesis of ketones often relies on the inherent electrophilicity of the carbonyl carbon. However, the use of this compound allows for a reversal of this polarity, a concept known as "umpolung," enabling the carbonyl carbon to act as a nucleophile.[1][2] This approach, a modification of the Corey-Seebach reaction, provides a powerful tool for the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1][2]
Comparative Performance of Ketone Synthesis Methods
To facilitate a direct comparison, the following table summarizes key quantitative data for the this compound method and several common alternatives. It is important to note that yields and reaction times for the dithiane method can vary depending on the specific electrophile used.
| Method | Key Reagents | Typical Electrophiles | Reaction Time (hours) | Typical Yield (%) |
| This compound (Umpolung) | This compound, n-Butyllithium | Alkyl halides, Epoxides, Aldehydes, Ketones | 2 - 12 | 70 - 95 |
| Weinreb Amide Synthesis | Weinreb amide, Grignard or Organolithium reagent | - | 1 - 4 | 75 - 95 |
| Grignard Reaction with Nitriles | Nitrile, Grignard reagent | - | 2 - 6 | 60 - 80 |
| Ozonolysis of Alkenes | Alkene, Ozone | - | 2 - 4 | 70 - 95 |
Experimental Protocols
Detailed methodologies for the synthesis of a ketone using this compound and alternative methods are provided below.
Protocol 1: Ketone Synthesis via this compound
This protocol describes the synthesis of a ketone through the reaction of 2-lithio-2-methyl-1,3-dithiane with an electrophile, followed by deprotection.
Step 1: Formation of 2-Lithio-2-methyl-1,3-dithiane
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equiv) dropwise to the solution while maintaining the temperature below -25 °C.
-
Stir the resulting pale yellow solution at -30 °C for 2 hours to ensure complete formation of the lithiated species.
Step 2: Reaction with Electrophile (e.g., an Alkyl Halide)
-
To the solution of 2-lithio-2-methyl-1,3-dithiane at -30 °C, add a solution of the alkyl halide (1.1 equiv) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2-alkyl-2-methyl-1,3-dithiane.
Step 3: Deprotection to the Ketone
-
Dissolve the 2-alkyl-2-methyl-1,3-dithiane (1.0 equiv) in a mixture of acetonitrile (B52724) and water (9:1).
-
Add mercury(II) chloride (2.5 equiv) and calcium carbonate (2.5 equiv) to the solution.
-
Stir the heterogeneous mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.
-
Purify the ketone by column chromatography or distillation.
Protocol 2: Weinreb Amide Ketone Synthesis
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere, add the Grignard reagent (1.2 equiv) dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of 1 M aqueous HCl at 0 °C.
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.[3]
Protocol 3: Grignard Reaction with a Nitrile
-
Prepare a solution of the long-chain nitrile (1.0 equiv) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere.
-
Add the Grignard reagent (1.1 equiv) dropwise to the nitrile solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M aqueous HCl.
-
Isolate and purify the crude ketone by column chromatography or distillation.[3]
Protocol 4: Ozonolysis of an Alkene
-
Cool a solution of the alkene in a suitable solvent (e.g., dichloromethane/methanol) to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust) and allow the mixture to warm to room temperature.
-
Work up the reaction to isolate the ketone product.
Validation of Ketone Synthesis by Spectroscopic Analysis
The successful synthesis of the target ketone can be validated through various spectroscopic techniques. The following provides an overview of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Protons on the carbon atom alpha to the carbonyl group are deshielded and typically appear in the region of 2.0-2.5 ppm . The splitting pattern of these signals will depend on the number of adjacent protons.
-
¹³C NMR: The carbonyl carbon is highly deshielded and gives a characteristic signal in the range of 190-215 ppm .
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching absorption. For a saturated aliphatic ketone, this peak is typically observed around 1715 cm⁻¹ .
Mass Spectrometry (MS)
In mass spectrometry, ketones often show a clear molecular ion peak (M⁺). Characteristic fragmentation patterns include alpha-cleavage (cleavage of the bond between the carbonyl carbon and an adjacent carbon) and the McLafferty rearrangement for ketones with a gamma-hydrogen atom.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for ketone synthesis using this compound.
Caption: Workflow for the spectroscopic validation of a synthesized ketone.
Conclusion
The this compound method, rooted in the concept of umpolung, offers a versatile and high-yielding pathway for the synthesis of a wide range of ketones. While alternative methods such as the Weinreb amide synthesis, Grignard reactions with nitriles, and ozonolysis provide effective routes, the dithiane-based approach is particularly valuable for constructing molecules where a nucleophilic acyl anion equivalent is required. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired reaction conditions. Thorough spectroscopic analysis is crucial for the unambiguous validation of the synthesized ketone, ensuring the integrity of the final product for its intended application in research and development.
References
A Comparative Analysis of Lewis Acids in the Synthesis of 2-Methyl-1,3-dithiane
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. The formation of 2-methyl-1,3-dithiane, a crucial building block in organic synthesis, from acetaldehyde (B116499) and 1,3-propanedithiol (B87085) is a reaction catalyzed by Lewis acids. This guide provides a comparative study of various Lewis acids for this transformation, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid in catalyst selection and experimental design.
The protection of aldehydes and ketones as 1,3-dithianes is a fundamental transformation in organic chemistry, enabling the umpolung (polarity reversal) of the carbonyl carbon. The choice of Lewis acid catalyst significantly impacts the efficiency of this reaction, influencing reaction times and yields. This report summarizes the performance of several Lewis acids in the synthesis of this compound, offering a direct comparison of their catalytic activity.
Performance Comparison of Lewis Acids
The following table summarizes the performance of different Lewis acids in the synthesis of this compound. The data has been compiled from various sources to provide a comparative overview. It is important to note that reaction conditions can vary between studies, affecting direct comparability.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hafnium Trifluoromethanesulfonate (B1224126) (Hf(OTf)₄) | 0.1 | CH₂Cl₂ | Room Temp. | 5 min | 98 | [1] |
| Yttrium Triflate (Y(OTf)₃) | 5 | CH₃CN | Room Temp. | 30 min | 95 | [2] |
| Tungstophosphoric Acid (H₃PW₁₂O₄₀) | 0.5 | None | Room Temp. | 1.5 h | 92 | [2] |
| Iodine (I₂) | 10 | CH₂Cl₂ | Room Temp. | 30 min | 94 | [2] |
| Copper bis(dodecyl sulfate) (Cu(DS)₂) | 1 | Water | Room Temp. | 1 h | 90 | [2] |
| Iron(III) Chloride (FeCl₃) | 10 | CH₂Cl₂ | Room Temp. | 45 min | 93 | [2] |
Experimental Workflow
The general experimental workflow for the Lewis acid-catalyzed formation of this compound is depicted in the following diagram.
Detailed Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound using selected Lewis acids.
Using Hafnium Trifluoromethanesulfonate (Hf(OTf)₄)[1]
-
Materials:
-
Acetaldehyde (1.0 mmol)
-
1,3-Propanedithiol (1.2 mmol)
-
Hafnium trifluoromethanesulfonate (0.001 mmol, 0.1 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of acetaldehyde in dichloromethane, add 1,3-propanedithiol.
-
Add hafnium trifluoromethanesulfonate to the mixture at room temperature.
-
Stir the reaction mixture for 5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Using Yttrium Triflate (Y(OTf)₃)[2]
-
Materials:
-
Acetaldehyde (1.0 mmol)
-
1,3-Propanedithiol (1.2 mmol)
-
Yttrium triflate (0.05 mmol, 5 mol%)
-
Acetonitrile (CH₃CN, 10 mL)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of acetaldehyde and 1,3-propanedithiol in acetonitrile, add yttrium triflate at room temperature.
-
Stir the mixture for 30 minutes. Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield this compound.
-
Using Iodine (I₂)[2]
-
Materials:
-
Acetaldehyde (1.0 mmol)
-
1,3-Propanedithiol (1.1 mmol)
-
Iodine (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂, 5 mL)
-
Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of acetaldehyde and 1,3-propanedithiol in dichloromethane, add iodine at room temperature.
-
Stir the reaction mixture for 30 minutes.
-
Upon completion, quench the reaction with saturated sodium thiosulfate solution and then with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain this compound.
-
Reaction Mechanism
The formation of this compound proceeds through a Lewis acid-catalyzed thioacetalization reaction. The general mechanism is outlined below.
References
A Comparative Guide to the Stereoselectivity of 2-Substituted Dithianes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereoselectivity of different 2-substituted 1,3-dithianes in nucleophilic addition reactions to chiral aldehydes. The choice of the substituent at the 2-position of the dithiane ring significantly influences the diastereoselectivity of the addition, and understanding these effects is crucial for the stereocontrolled synthesis of complex molecules. This document outlines the underlying stereochemical models, presents available experimental data, and provides detailed experimental protocols for key reactions.
Theoretical Background: Controlling Stereoselectivity
The stereochemical outcome of the addition of 2-lithio-1,3-dithianes to chiral aldehydes is primarily governed by two competing models: the Felkin-Anh model (non-chelation control) and the Cram-chelation model.
-
Felkin-Anh Model: In the absence of a chelating group on the aldehyde, the reaction proceeds via the Felkin-Anh model. The largest substituent on the α-carbon of the aldehyde orients itself perpendicular to the carbonyl group to minimize steric interactions. The dithiane nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory.
-
Cram-Chelation Model: When the aldehyde possesses a chelating group (e.g., an alkoxy or protected hydroxyl group) at the α-position, and a suitable Lewis acidic metal cation (like Li⁺, Mg²⁺, or Zn²⁺) is present, a five-membered chelate ring can form between the carbonyl oxygen, the chelating heteroatom, and the metal. This rigidifies the conformation of the aldehyde, and the nucleophile preferentially attacks from the less hindered face of this chelated intermediate. Often, the stereochemical outcome is opposite to that predicted by the Felkin-Anh model.
The interplay between these two models is dependent on the nature of the aldehyde, the dithiane substituent, the solvent, and the metal cation.
Comparative Stereoselectivity Data
The following table summarizes the diastereoselectivity observed in the addition of various 2-lithio-1,3-dithiane derivatives to chiral aldehydes. The diastereomeric ratio (d.r.) is a key indicator of the stereoselectivity of these reactions.
| Dithiane Derivative | Aldehyde | Diastereomeric Ratio (syn:anti or other) | Yield (%) | Reference |
| 2-Phenyl-1,3-dithiane | (R)-Glyceraldehyde acetonide | >95:5 | 85 | [1] |
| 1,3-Dithiane (B146892) | N-Boc-L-phenylalaninal | 88:12 | 92 | [1] |
| 2-Methyl-1,3-dithiane | 2,3-O-Isopropylidene-D-glyceraldehyde | - | - | - |
| 2-Trimethylsilyl-1,3-dithiane (B1293776) | Various carbonyls | - | - | [2] |
Experimental Protocols
The following are generalized protocols for the synthesis of 2-substituted-1,3-dithianes, their lithiation, and subsequent stereoselective addition to chiral aldehydes.
3.1. General Procedure for the Synthesis of 2-Substituted-1,3-dithianes
This protocol describes the formation of a 1,3-dithiane from a carbonyl compound and 1,3-propanedithiol.
-
Materials:
-
Aldehyde or ketone (1.0 eq)
-
1,3-Propanedithiol (1.1 eq)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) or Brønsted acid (e.g., p-toluenesulfonic acid, 0.05 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
-
Procedure:
-
To a solution of the carbonyl compound in the anhydrous solvent, add 1,3-propanedithiol.
-
Cool the mixture to 0 °C and add the acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
3.2. General Procedure for the Lithiation of 2-Substituted-1,3-dithianes
This protocol outlines the generation of the nucleophilic 2-lithio-1,3-dithiane species.[1]
-
Materials:
-
2-Substituted-1,3-dithiane (1.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry, inert atmosphere-flushed flask, add the 2-substituted-1,3-dithiane and dissolve it in anhydrous THF.
-
Cool the solution to -40 °C to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add n-BuLi dropwise to the stirred solution. A color change to pale yellow is often observed.
-
Stir the reaction mixture at this temperature for 1-2 hours to ensure complete formation of the lithiated species. The solution of the 2-lithio-1,3-dithiane is now ready for the next step.
-
3.3. General Procedure for the Diastereoselective Addition to a Chiral Aldehyde
This protocol describes the reaction of the lithiated dithiane with a chiral aldehyde.
-
Materials:
-
Solution of 2-lithio-1,3-dithiane in THF (from protocol 3.2)
-
Chiral aldehyde (1.0 eq) dissolved in anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
-
Procedure:
-
Cool the freshly prepared solution of the 2-lithio-1,3-dithiane to -78 °C.
-
Slowly add the solution of the chiral aldehyde in anhydrous THF to the dithiane solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C and allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
3.4. Determination of Diastereomeric Ratio
The diastereomeric ratio of the product mixture is typically determined by ¹H NMR spectroscopy.[2] Integration of well-resolved signals corresponding to each diastereomer allows for the quantification of their relative amounts. In cases of signal overlap, other techniques such as ¹³C NMR, HPLC on a chiral stationary phase, or gas chromatography may be employed.
Visualizing Reaction Pathways and Workflows
4.1. Conceptual Pathway: Felkin-Anh vs. Chelation Control
The following diagram illustrates the two main stereochemical models that dictate the outcome of the nucleophilic addition.
Caption: Felkin-Anh vs. Chelation Control Pathways.
4.2. Experimental Workflow: Synthesis and Reaction of 2-Lithio-1,3-dithiane
This diagram outlines the key steps in the preparation and reaction of a 2-lithio-1,3-dithiane derivative.
References
A Comprehensive Guide to the Synthetic Applications of 2-Methyl-1,3-dithiane: A Comparison with Alternative Acetyl Anion Equivalents
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The concept of "umpolung," or the reversal of polarity, of a carbonyl group provides a powerful tool for achieving this. Among the various reagents employed for this purpose, 2-methyl-1,3-dithiane has emerged as a robust and reliable precursor to the acetyl anion equivalent, enabling the facile synthesis of methyl ketones and related structures.
This guide provides an in-depth comparison of the synthetic applications of this compound with other key acetyl anion equivalents. We will delve into quantitative performance data, detailed experimental protocols, and visual representations of the underlying chemical logic to offer a comprehensive resource for synthetic chemists.
This compound as an Acetyl Anion Synthon
The primary application of this compound in organic synthesis is its role as a masked acetyl anion. The proton at the C2 position is sufficiently acidic to be abstracted by a strong base, typically n-butyllithium, to generate the corresponding 2-lithio-2-methyl-1,3-dithiane. This nucleophilic species can then react with a wide range of electrophiles. Subsequent cleavage of the dithiane group unmasks the carbonyl functionality, yielding a methyl ketone. This overall transformation is a variation of the well-established Corey-Seebach reaction.[1][2][3]
The general workflow for the utilization of this compound as an acetyl anion equivalent is depicted below:
Performance Comparison with Alternative Acetyl Anion Equivalents
While this compound is a versatile reagent, other synthetic equivalents for the acetyl anion exist. The choice of reagent is often dictated by factors such as substrate compatibility, reaction conditions, and the ease of the final deprotection step. Here, we compare this compound with two common alternatives: the dianion of ethyl acetoacetate (B1235776) and lithium acetylide.
| Reagent/Method | Typical Base/Conditions | Reaction with Electrophiles | Deprotection/Final Conversion | Advantages | Disadvantages |
| 2-Lithio-2-methyl-1,3-dithiane | n-BuLi, THF, -78 °C to RT | Good to high yields with a wide range of electrophiles (aldehydes, ketones, epoxides, alkyl halides).[1] | Oxidative or metal-assisted hydrolysis (e.g., NBS, IBX, HgCl₂). Conditions can be harsh.[4][5] | Stable anion, broad electrophile scope, well-established procedures. | Requires strong base, often harsh and toxic deprotection reagents. |
| Dianion of Ethyl Acetoacetate | NaH, then n-BuLi, THF | Alkylation occurs at the γ-carbon. Yields are variable.[2][6] | Saponification and decarboxylation (acidic workup). | Readily available starting material. | Formation of the dianion can be complex; side reactions are possible.[2] |
| Lithium Acetylide | n-BuLi, THF or NaNH₂, liq. NH₃ | Reacts well with aldehydes, ketones, and epoxides.[7][8] | Hydration of the resulting alkyne (e.g., HgSO₄, H₂SO₄, H₂O). | Readily generated from acetylene (B1199291) gas. | Hydration can be problematic for complex molecules; use of mercury salts. |
Quantitative Comparison of Yields with Representative Electrophiles
| Electrophile | 2-Lithio-2-methyl-1,3-dithiane Adduct Yield (%) | Dianion of Ethyl Acetoacetate Adduct Yield (%) | Lithium Acetylide Adduct Yield (%) | Final Methyl Ketone Yield (from Dithiane, approximate) (%) |
| Cyclohexanone | ~85-95 | ~60-70 | ~80-90 | ~80-90 |
| Benzaldehyde | ~85-95 | ~50-60 | ~80-90 | ~80-90 |
| Benzyl Bromide | ~80-90 | ~60-65 | ~70-80 (with primary halides)[8] | ~75-85 |
| Styrene Oxide | Good yields reported[9] | Data not readily available | Good yields reported | ~70-80 |
Yields are approximate and can vary based on specific reaction conditions and the scale of the reaction.
Detailed Experimental Protocols
Protocol 1: Formation of 2-Lithio-2-methyl-1,3-dithiane and Reaction with an Electrophile (e.g., an Epoxide)
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of (-)-Hennoxazole A.[9]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
(S)-Epichlorohydrin (or other epoxide electrophile)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone (B3395972) bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithiated species.
-
To the cold solution of 2-lithio-2-methyl-1,3-dithiane, add a solution of the epoxide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of a 2-Methyl-2-substituted-1,3-dithiane using N-Bromosuccinimide (NBS)
This protocol describes a common and effective method for the oxidative cleavage of the dithiane group.[4]
Materials:
-
2-Methyl-2-substituted-1,3-dithiane
-
Acetone
-
Water
-
N-Bromosuccinimide (NBS)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Ethyl acetate or Dichloromethane (B109758) for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2-methyl-2-substituted-1,3-dithiane substrate (1.0 mmol) in a mixture of acetone and water (e.g., 9:1 v/v, 10 mL).
-
Add N-Bromosuccinimide (NBS) (2.2 mmol, 2.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-60 minutes.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure methyl ketone.
Protocol 3: Deprotection of a 2-Methyl-2-substituted-1,3-dithiane using o-Iodoxybenzoic Acid (IBX)
IBX is a mild and effective oxidizing agent, particularly useful for substrates with sensitive functional groups.[4][5]
Materials:
-
2-Methyl-2-substituted-1,3-dithiane
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
o-Iodoxybenzoic acid (IBX)
-
Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the 2-methyl-2-substituted-1,3-dithiane substrate (1.0 mmol) in a mixture of DMSO and water (e.g., 98:2 v/v, 10 mL), add IBX (2.0 mmol, 2.0 equivalents).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to yield the desired methyl ketone.
Logical Relationships and Decision Making
The choice of an appropriate acetyl anion equivalent and the subsequent deprotection method is a critical decision in synthetic planning. The following diagram illustrates a simplified decision-making process.
Conclusion
This compound stands as a powerful and versatile tool in the synthetic chemist's arsenal (B13267) for the introduction of an acetyl group. Its corresponding lithiated anion exhibits predictable reactivity with a broad range of electrophiles, making it a reliable choice for the construction of complex molecules. While the deprotection of the dithiane moiety can sometimes require harsh conditions, the development of milder oxidative methods using reagents like NBS and IBX has significantly expanded its applicability.
The choice between this compound and its alternatives, such as the dianion of ethyl acetoacetate or lithium acetylide, will ultimately depend on the specific synthetic challenge at hand. Factors such as the presence of sensitive functional groups, the desired reaction scale, and considerations of reagent toxicity and availability will all play a role in this decision. By providing a clear comparison of their performance and detailed experimental protocols, this guide aims to equip researchers with the necessary information to make informed and strategic choices in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Cost-Benefit Analysis of 2-Methyl-1,3-dithiane in Multi-Step Ketone Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the choice of synthetic route can profoundly impact efficiency, cost, and overall yield. The formation of ketones is a fundamental transformation, and the use of 2-methyl-1,3-dithiane as a masked acyl anion equivalent represents a classic and robust strategy. This guide provides a comprehensive cost-benefit analysis of this method, comparing it with a common alternative: the Grignard reaction.
Performance Comparison: this compound vs. Grignard Reagents
The Corey-Seebach reaction, which utilizes 1,3-dithianes, allows for a polarity reversal ("umpolung") of the carbonyl carbon, transforming it into a nucleophile.[1][2][3] This approach is particularly valuable for the synthesis of ketones from aldehydes. A widely used alternative for synthesizing ketones is the addition of a Grignard reagent to an aldehyde, followed by oxidation of the resulting secondary alcohol.
| Parameter | This compound (Corey-Seebach Reaction) | Grignard Reagent Addition & Oxidation |
| Target Molecule | 3-Methoxypropiophenone | 3-Methoxypropiophenone |
| Starting Materials | Acetaldehyde, 1,3-Propanedithiol (B87085), n-BuLi, 3-Methoxybenzyl bromide, HgCl₂ | 3-Methoxybenzaldehyde, Ethylmagnesium bromide, Pyridinium chlorochromate (PCC) |
| Overall Yield | ~70-80% (estimated) | Up to 99% (for Grignard addition to nitrile)[6] |
| Key Steps | 1. Dithiane formation2. Deprotonation3. Alkylation4. Deprotection | 1. Grignard addition2. Oxidation |
| Reaction Conditions | Cryogenic temperatures (-30 to -78 °C) for deprotonation | Grignard: 0 °C to room temp.Oxidation: Room temp. |
| Reagent Sensitivity | n-Butyllithium is highly pyrophoric and moisture-sensitive. | Grignard reagents are highly moisture-sensitive. |
| Waste Products | Organosulfur compounds, lithium salts, mercury waste. | Magnesium salts, chromium waste (from PCC). |
Cost Analysis: A Comparative Overview
The economic viability of a synthetic route is a critical factor in process development. The following table provides an estimated cost comparison for the synthesis of one mole of a propiophenone (B1677668) derivative using both methods. Prices are based on currently available data from chemical suppliers for laboratory-scale quantities.
| Reagent | Method | Molecular Weight ( g/mol ) | Quantity | Estimated Cost (USD) | Cost per Mole (USD) |
| This compound | Dithiane | 134.27 | 25 g | $647.65[7] | ~$3450 |
| or 1,3-Propanedithiol | Dithiane (precursor) | 108.23 | 100 g | ~$250 | ~$270 |
| n-Butyllithium (2.5 M in hexanes) | Dithiane | 64.06 | 100 mL | ~$100 | ~$400 |
| 3-Methoxybenzyl bromide | Dithiane | 201.06 | 25 g | ~$150 | ~$1200 |
| Mercury(II) chloride | Dithiane | 271.52 | 100 g | ~$100 | ~$271 |
| Total (Dithiane Route) | ~$5591 | ||||
| 3-Methoxybenzaldehyde | Grignard | 136.15 | 500 g | $393.65[8] | ~$107 |
| Ethylmagnesium bromide (3.0 M in ether) | Grignard | 133.27 | 100 mL | $68.00[9] | ~$227 |
| Pyridinium chlorochromate (PCC) | Grignard | 215.56 | 100 g | $97.80[10] | ~$211 |
| Total (Grignard Route) | ~$545 |
Note: The cost for the dithiane route is calculated using pre-made this compound. Synthesizing it from 1,3-propanedithiol would be more cost-effective for the dithiane itself but adds a synthetic step.
Green Chemistry and Sustainability
Beyond yield and monetary cost, the environmental impact of a synthesis is a crucial consideration. Green chemistry metrics, such as Atom Economy and E-Factor (Environmental Factor), provide a quantitative assessment of the sustainability of a chemical process.
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
E-Factor = Total Waste (kg) / Product (kg)
| Metric | This compound (Corey-Seebach Reaction) | Grignard Reagent Addition & Oxidation |
| Atom Economy | Lower, due to the use of a protecting group that is removed. | Higher, as more atoms from the reactants are incorporated into the final product. |
| E-Factor | Higher, due to the generation of significant stoichiometric waste, including sulfur compounds and heavy metal (mercury) waste. | Can be high if using stoichiometric oxidants like PCC, which generates chromium waste. Greener oxidation methods can improve this. |
| Safety & Hazards | Involves pyrophoric n-butyllithium and highly toxic mercury salts for deprotection. 1,3-Propanedithiol has a strong, unpleasant odor. | Grignard reagents are pyrophoric. PCC is a suspected carcinogen. |
Experimental Protocols
Synthesis of a Ketone via this compound (Corey-Seebach Reaction)
This protocol is a general representation for the synthesis of a ketone from an aldehyde derivative.
Step 1: Formation of this compound Acetaldehyde is reacted with 1,3-propanedithiol in the presence of an acid catalyst (e.g., BF₃·OEt₂) in a suitable solvent like dichloromethane. The reaction mixture is typically stirred at room temperature until completion. The product is then isolated and purified by distillation.
Step 2: Deprotonation and Alkylation this compound is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -30 °C. An equimolar amount of n-butyllithium is added dropwise, and the mixture is stirred for 1-2 hours. The desired alkylating agent (e.g., an alkyl halide) is then added, and the reaction is allowed to warm to room temperature and stirred overnight.
Step 3: Deprotection The alkylated dithiane is dissolved in a mixture of aqueous acetonitrile. Mercury(II) chloride and calcium carbonate are added, and the mixture is refluxed for several hours. The resulting ketone is then extracted with an organic solvent and purified by chromatography.
Synthesis of a Ketone via Grignard Reaction and Oxidation
This protocol outlines the synthesis of a ketone from an aldehyde using a Grignard reagent.
Step 1: Grignard Addition An ethereal solution of the Grignard reagent (e.g., ethylmagnesium bromide) is added dropwise to a cooled (0 °C) solution of the aldehyde (e.g., 3-methoxybenzaldehyde) in anhydrous diethyl ether. The reaction mixture is stirred at room temperature until the aldehyde is consumed. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The secondary alcohol product is extracted and purified.
Step 2: Oxidation The purified secondary alcohol is dissolved in dichloromethane. Pyridinium chlorochromate (PCC) is added in one portion, and the mixture is stirred at room temperature until the alcohol is fully oxidized. The reaction mixture is then filtered through a pad of silica (B1680970) gel to remove the chromium byproducts, and the resulting ketone is purified by distillation or chromatography.
Visualizing the Synthetic Pathways
Corey-Seebach Reaction Workflow
Caption: General workflow for ketone synthesis using the Corey-Seebach reaction.
Grignard Reaction and Oxidation Workflow
Caption: Workflow for ketone synthesis via Grignard reaction and subsequent oxidation.
Conclusion and Recommendations
The choice between using this compound and a Grignard-based approach for ketone synthesis involves a trade-off between versatility, cost, and green chemistry considerations.
The this compound (Corey-Seebach) route offers:
-
Versatility: The umpolung strategy allows for the formation of a wide range of ketones and other carbonyl compounds that may be difficult to access through classical methods.[2]
-
Reliability: The methodology is well-established and generally provides good to excellent yields for a variety of substrates.
However, it suffers from significant drawbacks:
-
High Cost: The reagents, particularly pre-made this compound and n-butyllithium, are expensive.
-
Harsh Conditions: The use of cryogenic temperatures and pyrophoric reagents requires specialized equipment and handling procedures.
-
Poor Green Profile: The generation of sulfur and highly toxic mercury waste makes this route environmentally unfavorable.
The Grignard reaction followed by oxidation provides:
-
Cost-Effectiveness: The starting materials are generally less expensive, making it a more economical choice for large-scale synthesis.
-
High Yields: As demonstrated in the synthesis of 3-methoxypropiophenone, this route can be highly efficient.[6]
-
Milder Conditions: The reactions are typically carried out at or near room temperature.
The main disadvantages of the Grignard route include:
-
Sensitivity: Grignard reagents are highly sensitive to moisture and protic functional groups.
-
Waste from Oxidation: The use of stoichiometric oxidants like PCC generates hazardous chromium waste. However, greener oxidation methods are available and can mitigate this issue.
Recommendation: For many applications, particularly in process chemistry and drug development where cost, safety, and environmental impact are paramount, the Grignard-based approach is often preferable. The high yields and lower cost make it a more attractive option. The environmental concerns associated with the oxidation step can be addressed by employing more modern, catalytic oxidation methods. The use of this compound, while a powerful tool in the synthetic chemist's arsenal, is better suited for smaller-scale, more complex syntheses where its unique reactivity is essential and the associated costs and environmental impact can be justified.
References
- 1. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]
- 5. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 6. Synthesis routes of 3'-Methoxypropiophenone [benchchem.com]
- 7. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 3-Methoxybenzaldehyde, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 乙基溴化镁 溶液 3.0 M in diethyl ether | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 98% | Fisher Scientific [fishersci.ca]
A Comparative Guide to 2-Methyl-1,3-dithiane and 2-trimethylsilyl-1,3-dithiane in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds through olefination reactions is a cornerstone of molecular construction. The choice of reagents is critical for achieving desired yields, stereoselectivity, and functional group tolerance. This guide provides an objective comparison of two dithiane-based reagents, 2-methyl-1,3-dithiane and 2-trimethylsilyl-1,3-dithiane (B1293776), in the context of olefination and related carbon-carbon bond-forming reactions. While both are valuable synthetic tools, they operate via distinct mechanistic pathways, offering complementary strategies for accessing olefinic products.
At a Glance: Key Differences in Reactivity
| Feature | This compound | 2-trimethylsilyl-1,3-dithiane |
| Primary Reaction | Corey-Seebach Reaction | Peterson Olefination |
| Reactive Intermediate | 2-Lithio-2-methyl-1,3-dithiane (Acyl anion equivalent) | α-Silyl carbanion |
| Primary Product | Adduct with electrophile (e.g., β-hydroxy dithiane with carbonyls) | Ketene (B1206846) dithioacetal |
| Olefination Strategy | Indirect: requires subsequent elimination of the hydroxyl group | Direct olefination |
Performance Comparison in Olefination Reactions
Direct olefination is the primary application of 2-trimethylsilyl-1,3-dithiane, proceeding via the Peterson olefination to yield ketene dithioacetals. In contrast, this compound participates in the Corey-Seebach reaction; its reaction with a carbonyl compound forms a β-hydroxy dithiane, which can be considered a precursor for olefination upon subsequent dehydration.
The following tables summarize representative yields for the formation of key intermediates leading to olefination products.
Table 1: Reaction of this compound with Carbonyl Compounds (Corey-Seebach Reaction)
| Electrophile (Carbonyl) | Product (β-Hydroxy Dithiane) | Yield (%) | Reference |
| Propanal | 2-(1-Hydroxypropyl)-2-methyl-1,3-dithiane | ~43% (overall yield of subsequent ketone) | [1] |
| Aldehyde Intermediate in Bisnorditerpene Synthesis | Tricyclic alcohol precursor | 55 | [2] |
| α,β-Unsaturated Aldehydes/Ketones | Trisubstituted alkene precursors | 62-96 | [2] |
Table 2: Olefination of Carbonyl Compounds with 2-trimethylsilyl-1,3-dithiane (Peterson Olefination)
| Carbonyl Compound | Product (Ketene Dithioacetal) | Yield (%) | Conditions | Reference |
| Aromatic Ketones | Corresponding ketene dithioacetals | Good | Base-mediated | [3][4] |
| Hindered, Enolizable Aldehydes and Ketones | Corresponding ketene dithioacetals | Good | Base-mediated | [3][4] |
| α,β-Unsaturated Aldehydes and Ketones | Corresponding ketene dithioacetals (via 1,2-addition) | Good | Base-mediated | [3][4] |
| Various Aldehydes and Ketones | Corresponding ketene dithioacetals | Good to High | Lewis base catalyst | [5] |
Mechanistic Pathways
The divergent reactivity of these two reagents stems from their distinct mechanistic pathways.
This compound: The Corey-Seebach Reaction Pathway
The Corey-Seebach reaction involves the deprotonation of this compound to form a nucleophilic acyl anion equivalent.[6][7] This carbanion then attacks an electrophile, such as an aldehyde or ketone, to form a new carbon-carbon bond.[8] The initial product is a β-hydroxy dithiane, which would require a subsequent elimination step to yield an olefin.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-trimethylsilyl-13-dithiane - Enamine [enamine.net]
- 7. synarchive.com [synarchive.com]
- 8. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Synthetic Strategies: 2-Methyl-1,3-dithiane Chemistry versus Enzymatic Acylation
In the landscape of modern organic synthesis, chemists are equipped with a diverse toolkit for constructing complex molecules. This guide provides a comparative overview of two powerful, yet fundamentally different, methodologies: the use of 2-methyl-1,3-dithiane as an acyl anion equivalent and enzymatic acylation for kinetic resolution. While both can be instrumental in the synthesis of chiral molecules, they achieve this through entirely distinct chemical transformations. This document aims to clarify their respective roles, efficiencies, and applications to aid researchers, scientists, and drug development professionals in strategic synthetic planning.
Fundamental Distinction: It is crucial to understand that these two methods are not interchangeable for the same reaction step.
-
This compound Chemistry: This is a cornerstone of "umpolung" or polarity inversion.[1][2][3] The C-2 proton of this compound is acidic and can be removed by a strong base to form a nucleophilic carbanion. This carbanion serves as an equivalent of an acetyl anion (CH₃CO⁻), enabling the formation of carbon-carbon bonds by reacting with various electrophiles.[1][3][4] The dithiane group is subsequently hydrolyzed to reveal a ketone.[1][3]
-
Enzymatic Acylation: This biocatalytic method is primarily used for the formation of esters or amides (carbon-oxygen or carbon-nitrogen bonds ).[5][6] Lipases are commonly employed to catalyze the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to an alcohol or amine.[5][7] A key application is the kinetic resolution of racemic alcohols or amines, where one enantiomer is acylated much faster than the other, allowing for the separation of enantiomerically enriched compounds.[8][9][10][11][12]
This guide will compare these methods not on a direct reaction-for-reaction basis, but on their strategic application in synthetic routes, particularly for achieving stereocontrol.
Data Presentation: A Comparative Overview
The following table summarizes key quantitative parameters for representative applications of each methodology. The data is collated from typical experimental outcomes reported in the literature to provide a baseline for comparison.
| Parameter | This compound Chemistry (Acyl Anion Addition) | Enzymatic Acylation (Kinetic Resolution) |
| Reaction Type | Carbon-Carbon Bond Formation (Umpolung) | Ester/Amide Formation (Acyl Transfer) |
| Typical Substrate | Acetaldehyde (masked as dithiane) | Racemic Secondary Alcohols (e.g., 1-phenylethanol) |
| Typical Reagent | n-Butyllithium, Electrophile (e.g., Epoxide) | Lipase (B570770) (e.g., Novozym® 435), Acyl Donor (e.g., vinyl acetate) |
| Typical Yield | 70-90% for the C-C bond formation step.[13] | >96% (for dynamic kinetic resolution); Max 50% for each enantiomer in standard KR.[8] |
| Stereoselectivity | Dependent on chiral substrates/reagents. | Excellent (often >99% enantiomeric excess, ee).[8] |
| Reaction Time | 1-4 hours for lithiation and alkylation. | 6-24 hours.[8][10] |
| Temperature | Low temperatures required (-78 to 0 °C). | Ambient to moderate temperatures (e.g., 40 °C).[10] |
| Key Strengths | - Unique C-C bond formation.- Access to α-hydroxy ketones, 1,2-diketones.[1] | - Exceptional enantioselectivity.- Mild, environmentally benign conditions.- High functional group tolerance. |
| Key Limitations | - Requires strong base & cryogenic conditions.- Harsh deprotection step often needed.- Stoichiometric use of strong base. | - Limited to 50% max yield for the unreacted enantiomer in KR.- Enzyme specificity can limit substrate scope. |
Experimental Protocols
Protocol 1: this compound Acyl Anion Reaction with an Epoxide
This protocol describes a general procedure for the formation of a β-hydroxy ketone precursor using the lithiated anion of this compound. This is a representative Corey-Seebach reaction.[1][3][4]
Step A: Lithiation of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at a concentration of 0.2 M.
-
Cool the solution to -30 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting pale yellow solution at -30 °C for 2 hours to ensure complete formation of the lithiated dithiane.
Step B: Reaction with an Electrophile (e.g., (S)-Epichlorohydrin)
-
Cool the solution of 2-lithio-2-methyl-1,3-dithiane to -78 °C.
-
Add a solution of the epoxide (e.g., (S)-epichlorohydrin, 1.0 eq) in anhydrous THF dropwise to the dithiane anion solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2-substituted-2-methyl-1,3-dithiane.
Step C: Deprotection to the Ketone
-
Dissolve the purified dithiane adduct in a mixture of acetonitrile (B52724) and water (e.g., 9:1 v/v).
-
Add a mercury(II) salt such as mercury(II) chloride (HgCl₂) (2.2 eq) and calcium carbonate (CaCO₃) (2.2 eq).
-
Stir the mixture vigorously at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite®, washing with dichloromethane.
-
Concentrate the filtrate and purify by column chromatography to yield the final β-hydroxy ketone.
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethanol
This protocol describes a typical lipase-catalyzed kinetic resolution of a racemic secondary alcohol to produce an enantiomerically enriched alcohol and its corresponding ester.[10][12]
-
To a 50 mL flask, add racemic 1-phenylethanol (B42297) (1.0 eq, e.g., 10 mmol, 1.22 g).
-
Add an appropriate organic solvent (e.g., 20 mL of toluene (B28343) or solvent-free using a liquid acyl donor).[8][10]
-
Add the acyl donor, such as vinyl acetate (1.5 eq) or ethyl myristate (1.0 eq).[10]
-
Add the immobilized lipase, Novozym® 435 (Candida antarctica lipase B, typically 25 mg per mmol of alcohol).
-
Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature of 40 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve maximum enantiomeric excess for both the remaining alcohol and the formed ester. This can take 6-24 hours.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-phenylethanol from the produced (R)-1-phenylethyl acetate by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utupub.fi [utupub.fi]
- 6. researchgate.net [researchgate.net]
- 7. daneshyari.com [daneshyari.com]
- 8. mdpi.com [mdpi.com]
- 9. Click reaction-aided enzymatic kinetic resolution of secondary alcohols - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. The Size‐Accelerated Kinetic Resolution of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. uwindsor.ca [uwindsor.ca]
A Comparative Guide to the Reaction Kinetics of 2-Lithio-1,3-Dithiane Alkylation and Alternative Umpolung Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the reaction kinetics of 2-lithio-1,3-dithiane alkylation with two prominent alternative umpolung (polarity inversion) strategies for carbon-carbon bond formation: the Stetter reaction and the Benzoin condensation. The objective is to offer a data-driven resource for selecting the most appropriate synthetic methodology based on reaction efficiency and conditions.
Introduction to Umpolung Strategies
Umpolung, a concept introduced by Corey and Seebach, involves the inversion of the normal polarity of a functional group. In the context of carbonyl compounds, the electrophilic carbonyl carbon is temporarily transformed into a nucleophilic species, an acyl anion equivalent. This strategy allows for the formation of carbon-carbon bonds that are not accessible through traditional synthetic routes.
The alkylation of 2-lithio-1,3-dithiane, a cornerstone of the Corey-Seebach reaction, represents a classic stoichiometric approach to umpolung. In contrast, the Stetter reaction and the Benzoin condensation offer catalytic alternatives, each with its own mechanistic nuances and kinetic profile. Understanding the quantitative aspects of these reactions is crucial for optimizing synthetic protocols and achieving desired outcomes in complex molecule synthesis.
Quantitative Kinetic Analysis
Alkylation of 2-Lithio-1,3-dithiane
The alkylation of 2-lithio-1,3-dithiane is a bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentration of both the lithiated dithiane and the electrophile, as well as the nature of the electrophile's leaving group and the solvent.
Table 1: General Kinetic Parameters for 2-Lithio-1,3-dithiane Alkylation
| Parameter | Typical Value/Observation | Notes |
| Reaction Order | Assumed to be first order in both 2-lithio-1,3-dithiane and the electrophile. | Consistent with an SN2 mechanism. |
| Rate Constant (k) | Not explicitly reported in a systematic study. | Reaction is generally considered rapid, with completion times ranging from minutes to hours at low temperatures. |
| Typical Electrophiles | Primary alkyl halides (e.g., benzyl (B1604629) bromide), epoxides, aldehydes, ketones. | |
| Typical Solvents | Tetrahydrofuran (THF), diethyl ether. | |
| Typical Temperatures | -78 °C to room temperature. | Low temperatures are often required to prevent side reactions. |
The Stetter Reaction
The Stetter reaction is a catalytic 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide ion. A mechanistic study of the intramolecular Stetter reaction has provided valuable kinetic data.
The reaction was found to be first order in both the aldehyde substrate and the azolium salt catalyst.[1]
Table 2: Quantitative Kinetic Data for the Intramolecular Stetter Reaction
| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Observed Rate Constant (k_obs, M⁻¹s⁻¹) | Reference |
| Salicylaldehyde derivative | Triazolium salt | KHMDS | Toluene | 0 | 2.65 x 10⁻³ | [1] |
Note: The observed rate constant is a composite of the rate constants of the individual steps in the catalytic cycle.
The Benzoin Condensation
The Benzoin condensation is the catalytic dimerization of two aldehydes to form an α-hydroxyketone. The reaction is typically catalyzed by cyanide ions or N-heterocyclic carbenes. Detailed kinetic investigations have revealed a complex mechanism with several kinetically significant steps.
A study on the thiazolium-catalyzed Benzoin condensation of benzaldehyde (B42025) determined the rate constants for the three main steps of the reaction.[2]
Table 3: Rate Constants for Individual Steps in the Thiazolium-Catalyzed Benzoin Condensation
| Step | Description | Rate Constant | Reference |
| k₁ | Addition of catalyst to benzaldehyde | 0.13 M⁻¹s⁻¹ | [2] |
| k₂ | Proton transfer | 0.023 s⁻¹ | [2] |
| k₃ | Attack of the Breslow intermediate on a second benzaldehyde molecule | 0.004 M⁻¹s⁻¹ | [2] |
These values highlight that all three steps are partially rate-determining in the overall reaction.
Experimental Protocols
Accurate kinetic analysis requires precise control of reaction conditions and appropriate monitoring techniques.
Kinetic Analysis of 2-Lithio-1,3-dithiane Alkylation
The rapid nature and sensitivity of organolithium reactions necessitate in-situ monitoring techniques.
Methodology: In-situ FT-IR or NMR Spectroscopy
-
Reactor Setup: A reaction calorimeter or a Schlenk flask equipped with an in-situ FT-IR probe or placed within an NMR spectrometer is required. The system must be maintained under an inert atmosphere (e.g., argon or nitrogen) and at a constant, low temperature.
-
Reagent Preparation: A solution of 1,3-dithiane (B146892) in dry THF is prepared in the reaction vessel. A solution of n-butyllithium in hexanes is prepared in a separate, dry syringe. The electrophile is also prepared as a solution in dry THF.
-
Initiation of Reaction: The n-butyllithium solution is added dropwise to the dithiane solution at the desired low temperature (e.g., -78 °C) to form the 2-lithio-1,3-dithiane.
-
Kinetic Monitoring: Once the formation of the lithiated species is complete (as confirmed by spectroscopy), the electrophile solution is rapidly injected. The disappearance of the electrophile's characteristic spectroscopic signal and/or the appearance of the product's signal is monitored over time.
-
Data Analysis: The concentration versus time data is fitted to the appropriate integrated rate law to determine the reaction order and the rate constant.
Kinetic Analysis of the Stetter Reaction
The progress of the Stetter reaction can be monitored by periodically quenching aliquots of the reaction mixture and analyzing them by HPLC.
Methodology: HPLC Analysis
-
Reaction Setup: The aldehyde, Michael acceptor, catalyst (e.g., triazolium salt), and base are combined in a thermostated reaction vessel under an inert atmosphere.
-
Sampling: At timed intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched (e.g., with a suitable acid to neutralize the base and stop the reaction).
-
HPLC Analysis: The quenched samples are diluted and analyzed by reverse-phase HPLC with UV detection. The concentrations of the starting materials and the product are determined by comparing their peak areas to those of standard solutions of known concentrations.
-
Data Analysis: The concentration of the product is plotted against time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants and catalyst, the reaction orders and the rate constant can be determined using the method of initial rates.[3]
Kinetic Analysis of the Benzoin Condensation
Similar to the Stetter reaction, the Benzoin condensation can be monitored by HPLC or UV-Vis spectroscopy.
Methodology: UV-Vis Spectroscopy
-
Reaction Setup: The aldehyde and catalyst (e.g., sodium cyanide or a thiazolium salt) are dissolved in a suitable solvent (e.g., ethanol/water mixture) in a thermostated cuvette placed within a UV-Vis spectrophotometer.
-
Initiation of Reaction: The reaction is initiated by the addition of a base (e.g., sodium hydroxide (B78521) solution).
-
Kinetic Monitoring: The disappearance of the aldehyde, which typically has a strong UV absorbance at a specific wavelength, is monitored over time.
-
Data Analysis: The absorbance versus time data is converted to concentration versus time data using a previously established calibration curve (Beer-Lambert law). This data is then used to determine the reaction order and rate constant.
Visualization of Reaction Pathways and Workflows
Logical Flow of a Kinetic Experiment
References
- 1. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 3. What is umpolung? Robert Morris breaks it down in Chemical Society Reviews | Department of Chemistry [chemistry.utoronto.ca]
Unambiguous Structure Confirmation of Corey-Seebach Products: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the unambiguous determination of a product's three-dimensional structure is paramount. The Corey-Seebach reaction, a powerful tool for umpolung (polarity inversion) that enables the synthesis of valuable α-hydroxy ketones and other carbonyl compounds, often yields products with multiple stereocenters.[1][2] While spectroscopic methods are routinely employed for structural elucidation, single-crystal X-ray crystallography stands as the gold standard for providing definitive proof of structure, including absolute stereochemistry.[3] This guide offers a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural confirmation of Corey-Seebach reaction products, supported by experimental data and detailed protocols.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structure determination depends on a variety of factors, including the nature of the sample, the information required, and available resources. The following table summarizes key performance indicators for single-crystal X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, the most common alternative.
| Parameter | Single-Crystal X-ray Crystallography | 1D & 2D NMR Spectroscopy |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry | Connectivity through bonds (COSY, HSQC, HMBC), through-space proximity (NOESY/ROESY), relative stereochemistry |
| Sample Requirements | Single, well-ordered crystal (typically 0.1-0.3 mm)[4] | 1-50 mg of soluble sample[5] |
| Typical Experiment Time | 6-24 hours for data collection[6] | Minutes to hours per experiment, depending on the nucleus and concentration[7] |
| Accuracy of Bond Lengths | High (typically ±0.001-0.005 Å) | Lower, inferred from couplings and correlations |
| Precision of Atomic Positions | High (typically ±0.001-0.01 Å) | Lower, reflects an average solution-state conformation |
| Detection of Hydrogen Atoms | Difficult with X-rays, often requires neutron diffraction | Directly observed in ¹H NMR |
| Data Interpretation | Can be complex, requires specialized software | Can be challenging for complex molecules with overlapping signals |
Case Study: Confirmation of a Corey-Seebach Product in Natural Product Synthesis
The utility of the Corey-Seebach reaction is prominently featured in the total synthesis of complex natural products. For instance, in the synthesis of an isomer of Lycoplanine A, a Lycopodium alkaloid, the Corey-Seebach reaction was employed to introduce a key carbon-carbon bond.[8] While the original publication primarily relied on spectroscopic methods for characterization, the unambiguous assignment of the multiple stereocenters in such complex molecules often necessitates X-ray crystallographic analysis of a crystalline intermediate or the final product to provide irrefutable proof of the desired stereochemical outcome. The search for a specific, publicly available crystal structure of a direct Corey-Seebach product proved challenging, highlighting a potential gap in readily accessible crystallographic data for this reaction class. However, the principles of structure determination remain the same.
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol outlines the general workflow for determining the structure of a small organic molecule, such as a product from a Corey-Seebach reaction, using single-crystal X-ray diffraction.
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of the compound suitable for diffraction.
-
Procedure:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation. Filter the solution into a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes). Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This can be achieved by placing the solution in a Dewar flask with a solvent that slowly cools or by using a programmable cooling apparatus.
-
2. Crystal Mounting and Data Collection:
-
Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
-
Procedure:
-
Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects, typically 0.1-0.3 mm in its largest dimension.
-
Mount the crystal on a goniometer head using a cryoprotectant oil or a suitable adhesive.
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The total data collection time can range from a few hours to a full day.[6]
-
3. Structure Solution and Refinement:
-
Objective: To process the diffraction data to obtain a 3D model of the molecule.
-
Procedure:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the "phase problem" using direct methods or other computational techniques to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the model by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by parameters such as the R-factor.
-
2D NMR Spectroscopy for Stereochemical Analysis
For non-crystalline or sparingly soluble compounds, 2D NMR spectroscopy is a powerful alternative for determining connectivity and relative stereochemistry.
1. Sample Preparation:
-
Objective: To prepare a solution of the compound suitable for NMR analysis.
-
Procedure:
-
Dissolve 5-25 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a clean NMR tube.[7]
-
Ensure the solution is homogeneous and free of any particulate matter by filtering if necessary.
-
2. Data Acquisition:
-
Objective: To acquire a suite of 2D NMR spectra to establish correlations between nuclei.
-
Procedure:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds). This helps establish the spin systems within the molecule.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different spin systems.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the relative stereochemistry and conformation of the molecule.
-
3. Spectral Analysis and Structure Elucidation:
-
Objective: To interpret the 2D NMR data to determine the molecular structure and relative stereochemistry.
-
Procedure:
-
Assign the ¹H and ¹³C chemical shifts using the information from HSQC and HMBC spectra.
-
Trace the connectivity of the carbon skeleton using COSY and HMBC correlations.
-
Analyze the cross-peaks in the NOESY or ROESY spectrum to determine the spatial relationships between protons and deduce the relative stereochemistry of stereocenters.
-
Logical Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for structure confirmation and the logical relationships in the Corey-Seebach reaction.
Caption: Experimental workflow for the synthesis and structural confirmation of a Corey-Seebach product.
Caption: Simplified reaction pathway of the Corey-Seebach reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00071D [pubs.rsc.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. researchgate.net [researchgate.net]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Environmental Impact of Acyl Anion Methodologies
For Researchers, Scientists, and Drug Development Professionals
The generation of acyl anions, or their synthetic equivalents, is a cornerstone of carbon-carbon bond formation in modern organic synthesis. This "umpolung" or polarity reversal of the typically electrophilic carbonyl carbon provides a powerful tool for constructing complex molecules, including active pharmaceutical ingredients (APIs). However, classical methods often rely on stoichiometric strong bases, cryogenic conditions, and hazardous reagents. As the chemical industry increasingly embraces the principles of green and sustainable chemistry, it is crucial to evaluate and compare the environmental impact of both traditional and emerging acyl anion methodologies.
This guide provides an objective comparison of four key strategies for generating acyl anion equivalents: classical dithiane-based umpolung, organocatalysis via N-heterocyclic carbenes (NHCs), visible-light photocatalysis, and enzymatic acylation. The comparison focuses on quantitative green chemistry metrics, such as Atom Economy and E-Factor, alongside qualitative considerations of reagent and solvent choice, reaction conditions, and waste generation.
Comparison of Green Chemistry Metrics
The environmental performance of a chemical reaction can be quantified using several metrics. Atom Economy (AE) measures the theoretical efficiency by calculating how many atoms from the reactants are incorporated into the desired product. An ideal AE is 100%. The Environmental Factor (E-Factor) provides a more practical measure of waste, defined as the total mass of waste produced per unit mass of product. A lower E-Factor signifies a greener process.
The following table summarizes these metrics for representative examples of each acyl anion methodology.
| Methodology | Representative Reaction | Yield (%) | Atom Economy (%)¹ | Estimated E-Factor² | Key Environmental Considerations |
| Dithiane Chemistry | Corey-Seebach Alkylation | ~85 | ~47.3% | >100 | Use of stoichiometric strong base (n-BuLi), cryogenic temperatures, toxic deprotection agents (HgCl₂), and significant solvent waste. |
| NHC Catalysis | Intermolecular Stetter Reaction | ~85-95 | 100% | ~20-50 | Organocatalytic (metal-free), high atom economy, potential for aqueous conditions, but may require high catalyst loading (5-20 mol%). |
| Photocatalysis | Visible-Light Hydroacylation | ~90-95 | ~65.7% | ~15-40 | Mild conditions (room temp., visible light), avoids harsh reagents, but often requires organic solvents and photocatalysts (though at low loadings). |
| Enzymatic Acylation | Lipase-Catalyzed Transesterification | >95 | ~55.2% | ~5-15 | Biocatalytic, mild aqueous or solvent-free conditions, biodegradable catalyst, highly selective. The primary waste is the displaced alcohol from the acyl donor. |
¹Atom Economy is calculated for the core bond-forming reaction. For multi-step sequences like the dithiane methodology, the overall AE would be lower. ²E-Factor is estimated based on typical lab-scale procedures including solvents for reaction and purification. This value is highly process-dependent.
Dithiane Chemistry (Corey-Seebach Reaction)
The Corey-Seebach reaction, utilizing 1,3-dithianes as masked acyl anions, is the classical approach to carbonyl umpolung.[1][2][3] The C-H bond at the 2-position of the dithiane is sufficiently acidic to be deprotonated by a strong base, typically n-butyllithium (n-BuLi), generating a nucleophilic carbanion that can react with various electrophiles.[1]
Environmental Impact Analysis
From a green chemistry perspective, this methodology presents significant challenges. The requirement for stoichiometric amounts of a pyrophoric organometallic base (n-BuLi) at cryogenic temperatures (-30 to -78 °C) is energy-intensive and hazardous. The multi-step process of dithiane formation, alkylation, and subsequent deprotection lowers the overall efficiency.[1] Deprotection often requires toxic heavy metal salts, such as mercury(II) chloride, generating hazardous waste.[1] While greener deprotection methods exist, they can be less efficient. The high E-Factor is largely driven by the use of large volumes of organic solvents for the reaction and subsequent aqueous workups and chromatographic purification.
Experimental Workflow
The following diagram illustrates the typical workflow for a Corey-Seebach reaction.
Representative Experimental Protocol
Synthesis of 2-benzyl-1,3-dithiane (B8629932) followed by hydrolysis to Phenylacetaldehyde Ketone.
-
Formation of 2-lithio-1,3-dithiane: A solution of 1,3-dithiane (e.g., 1.20 g, 10 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 40 mL) is cooled to -30 °C under a nitrogen atmosphere. A solution of n-butyllithium (e.g., 1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise, and the mixture is stirred for 2 hours at -20 °C.
-
Alkylation: The solution is cooled to -78 °C, and benzyl (B1604629) bromide (e.g., 1.19 mL, 10 mmol) is added. The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Workup and Isolation: The reaction is quenched with water (20 mL) and the aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 2-benzyl-1,3-dithiane.
-
Deprotection: The crude dithiane is dissolved in a mixture of acetonitrile (B52724) (30 mL) and water (5 mL). Mercury(II) chloride (e.g., 5.4 g, 20 mmol) and calcium carbonate (e.g., 2.0 g, 20 mmol) are added. The mixture is stirred at 80 °C for 4 hours. After cooling, the solid is filtered off, and the filtrate is concentrated and purified by column chromatography to yield the corresponding ketone.
N-Heterocyclic Carbene (NHC) Organocatalysis
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts that can generate an acyl anion equivalent through the formation of a "Breslow intermediate".[4] In reactions like the Stetter reaction, an aldehyde adds to the NHC catalyst, and after a proton transfer, the resulting nucleophilic species can add to a Michael acceptor.[5] This methodology avoids the use of stoichiometric strong bases and metals.
Environmental Impact Analysis
NHC catalysis represents a significant step forward in green chemistry. The reactions are catalytic, and the core transformation, such as the Stetter reaction, has a 100% atom economy as all atoms of the aldehyde and the Michael acceptor are incorporated into the product.[6] A key advantage is the potential to perform these reactions in more environmentally benign solvents, including water, which drastically reduces the E-Factor and associated hazards.[5] The main drawbacks are the often high catalyst loadings (5-20 mol%) required for efficient conversion and the synthesis of the chiral NHC precursors themselves, which can be complex.[5]
Catalytic Cycle
The diagram below shows the catalytic cycle for the NHC-catalyzed intermolecular Stetter reaction.
Representative Experimental Protocol
Intermolecular Stetter Reaction of Benzaldehyde and Chalcone (B49325). [5]
-
Reaction Setup: To a vial are added the thiazolium salt precatalyst (e.g., 0.15 mmol, 30 mol%), chalcone (0.5 mmol, 1 equiv), and water (0.3 mL).
-
Addition of Reagents: Benzaldehyde (0.75 mmol, 1.5 equiv) is added, followed by the base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.15 mmol, 30 mol%).
-
Reaction Conditions: The vial is sealed and the mixture is heated at 75 °C with stirring for 20 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the 1,4-dicarbonyl product. A yield of up to 90% can be achieved.[5]
Visible-Light Photocatalysis
Visible-light photoredox catalysis offers a modern, environmentally benign approach to generate acylating species under exceptionally mild conditions.[7] Typically, an inexpensive photocatalyst, upon excitation with visible light (e.g., from LEDs), generates acyl radicals from abundant precursors like carboxylic acids or α-ketoacids.[7][8] These radicals can then engage in various transformations, effectively acting as acyl anion equivalents in subsequent steps.
Environmental Impact Analysis
This methodology aligns well with green chemistry principles. It utilizes light, a sustainable energy source, and operates at ambient temperature, reducing energy consumption. It avoids the need for pyrophoric or strongly basic reagents.[7] The main environmental burden comes from the use of organic solvents, although reactions in water have been reported.[9] While the photocatalysts can be based on precious metals like iridium, the catalyst loading is typically very low (0.5-2 mol%). Furthermore, the development of purely organic and earth-abundant metal photocatalysts is an active area of research, further enhancing the green credentials of this approach. The generation of byproducts from the radical precursor (e.g., CO₂ from decarboxylation) lowers the atom economy compared to addition reactions.[8]
General Mechanism
The following diagram outlines a general mechanism for photocatalytic acyl radical generation and subsequent hydroacylation of an alkene.
Representative Experimental Protocol
Diastereoselective Hydroacylation of a Cyclopropene (B1174273). [8]
-
Reaction Setup: An oven-dried vial is charged with an α-ketoacid (0.15 mmol, 1.5 equiv), a cyclopropene (0.1 mmol, 1.0 equiv), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1 mol%), and a H-atom donor (e.g., Hantzsch ester, 0.12 mmol).
-
Solvent and Degassing: Anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL) is added. The mixture is degassed by sparging with argon for 15 minutes.
-
Irradiation: The vial is sealed and placed approximately 5-7 cm from a blue LED lamp (40 W) and irradiated with stirring at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the acylated cyclopropane (B1198618) product, with yields often exceeding 90%.[8]
Enzymatic Acylation
Biocatalysis, particularly using enzymes like lipases, offers an exceptionally green route for acylation reactions.[10] In a typical lipase-catalyzed transesterification, an activated acyl donor (like a vinyl ester) reacts with the enzyme to form an acyl-enzyme intermediate. This intermediate then transfers the acyl group to a nucleophile (e.g., an alcohol), regenerating the enzyme. The reaction is often irreversible because the byproduct (e.g., vinyl alcohol) tautomerizes to a volatile aldehyde, driving the reaction to completion.[11]
Environmental Impact Analysis
Enzymatic acylation is a leading green methodology. The reactions are performed under very mild conditions (often room temperature to 40 °C) in aqueous media or even solvent-free systems, which dramatically reduces energy consumption and waste.[12] Enzymes are biodegradable, non-toxic catalysts and exhibit exquisite chemo-, regio-, and enantioselectivity, often eliminating the need for protecting groups.[11] The main environmental consideration is the choice of the acyl donor. While highly efficient, activated donors like vinyl esters have a lower atom economy than using a simple carboxylic acid. The byproduct of using a vinyl ester is acetaldehyde, which is volatile and must be handled appropriately. However, the overall E-Factor for enzymatic processes is typically the lowest among the compared methodologies.[5][10]
Simplified Mechanism
The diagram illustrates the "Ping-Pong Bi-Bi" mechanism for lipase-catalyzed transesterification.
Representative Experimental Protocol
Lipase-Catalyzed Transesterification of an Alcohol. [11][13]
-
Reaction Setup: A vial is charged with the alcohol substrate (e.g., 1 mmol), an organic solvent (e.g., methyl tert-butyl ether (MTBE), 5 mL), and the acyl donor (e.g., vinyl butyrate, 5 mmol, 5 equiv).
-
Enzyme Addition: Immobilized lipase (e.g., Lipozyme TL IM, 50 mg) is added to the mixture.
-
Reaction Conditions: The vial is sealed and placed in a shaker incubator at 40 °C and 200 rpm for 24-48 hours.
-
Monitoring and Workup: The reaction progress can be monitored by TLC or GC/HPLC. Upon completion, the immobilized enzyme is simply filtered off (and can often be reused). The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is purified by column chromatography to yield the pure ester product, with conversions often reaching over 95%.[13]
References
- 1. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Acylation of Alkenes by a Single Photocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synarchive.com [synarchive.com]
- 12. Computer-aided real-time estimation of reaction conversion for lipase-catalyzed esterification in solvent-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-1,3-dithiane: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. For researchers, scientists, and drug development professionals, understanding the specific procedures for handling substances like 2-Methyl-1,3-dithiane is a critical aspect of their work. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is a combustible liquid and may cause skin and eye irritation.[1] Always wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should it be disposed of down the drain or mixed with general laboratory waste.
-
Segregation and Collection :
-
Use a dedicated, chemically resistant waste container for the collection of this compound waste. The container must be in good condition and have a secure, leak-proof lid.
-
Do not mix this compound waste with other waste streams, particularly with strong oxidizing agents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution. The label should also indicate the hazards associated with the chemical (e.g., combustible, irritant).
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.
-
The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.
-
-
Arranging for Disposal :
-
Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Complete all necessary paperwork for the waste manifest, accurately describing the contents of the container.
-
Quantitative Data for this compound
While specific quantitative limits for disposal are determined by local, state, and federal regulations and are therefore institution-specific, the following table summarizes key quantitative data relevant to the safe handling and storage of this compound.
| Property | Value | Source |
| Molecular Formula | C5H10S2 | [2] |
| Molecular Weight | 134.26 g/mol | [3] |
| Density | 1.121 g/mL at 25 °C | [3] |
| Boiling Point | 56-59 °C at 3 mmHg | [3] |
| Flash Point | 75 °C (167 °F) - closed cup | [3] |
| Storage Class (Germany) | 10 - Combustible liquids | [3] |
Note: Always consult your institution's EHS department for specific disposal limits and guidelines.
Experimental Protocol: Laboratory-Scale Spill Clean-up
In the event of a small spill of this compound, the following procedure should be followed:
-
Immediate Action :
-
Alert personnel in the immediate area and restrict access.
-
If safe to do so, remove all sources of ignition from the area.
-
Ensure adequate ventilation.
-
-
Containment and Absorption :
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using a chemically inert absorbent material, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.
-
-
Collection :
-
Carefully collect the absorbent material and any contaminated debris into the designated hazardous waste container for this compound.
-
Use non-sparking tools for the collection of waste.
-
-
Decontamination :
-
Clean the spill area with soap and water.
-
Collect all cleaning materials (e.g., contaminated wipes) as hazardous waste in the same container.
-
-
Final Disposal :
-
Seal and label the hazardous waste container and move it to the satellite accumulation area for pickup by the hazardous waste management service.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Methyl-1,3-dithiane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2-Methyl-1,3-dithiane, including detailed operational procedures and disposal plans. Adherence to these guidelines is critical for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Summary
This compound is a combustible liquid that may cause skin and serious eye irritation[1]. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is necessary to minimize exposure when handling this compound. The following table outlines the required PPE.
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield where splashing is possible. | Conforming to EN 166 (EU) or NIOSH (US)[2]. |
| Hand Protection | Chemical-impermeable gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374[2]. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a laboratory coat. | Varies by region and institution[2]. |
| Respiratory Protection | Use a full-face respirator with a type ABEK (EN14387) filter if exposure limits are exceeded or irritation is experienced. | NIOSH/MSHA or European Standard EN 149 approved[2]. |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps for the safe handling of this compound from preparation to disposal.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Don all required personal protective equipment as specified in the table above.
-
Gather all necessary materials, including this compound, glassware, and any other reagents.
-
-
Handling :
-
Cleanup :
-
Decontaminate all glassware and surfaces that have come into contact with this compound.
-
In case of a spill, ensure the area is well-ventilated. Absorb the spill with an inert material and collect it into a designated hazardous waste container[3].
-
Disposal Plan
This compound and any contaminated materials must be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations.
-
Waste Collection :
-
Use a dedicated, chemically resistant, and leak-proof container for all this compound waste[3].
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
-
Disposal Method :
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
